Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-(4-Methylphenyl)adamantane-1-carboxylic Acid: Discovery, Synthesis, and Pharmacological Evolution
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Lipophilic Anchor
3-(4-Methylphenyl)adamantane-1-carboxylic acid (CAS: 56531-69-2) represents a critical evolution in the medicinal chemistry of the diamondoid scaffold. While adamantane itself gained fame as an antiviral cage (Amantadine), this specific derivative marks the transition toward metabolic modulation , specifically as a core pharmacophore for 11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) inhibitors .
This guide dissects the compound’s history, the causality behind its synthetic design, and its role as a "lipophilic anchor" in protein-ligand interactions. It provides a validated, step-by-step synthetic protocol and mechanistic visualizations to support high-level research and development.
Historical Evolution: From Viral Cages to Metabolic Modulators
The history of 3-(4-methylphenyl)adamantane-1-carboxylic acid is best understood not as a singular discovery, but as a strategic optimization of the adamantane pharmacophore.
1960s (The Antiviral Era): The discovery that 1-adamantanamine (Amantadine) inhibited Influenza A uncoating established the adamantane cage as a privileged scaffold for crossing viral membranes and blocking ion channels (M2 protein).
1980s-1990s (The Functionalization Era): Chemists sought to functionalize the bridgehead carbons (C1, C3, C5, C7) to reduce volatility and improve solubility. The introduction of carboxylic acid moieties (via Koch-Haaf carbonylation) created polar "handles" for further derivatization.
2000s (The Metabolic Era): The pharmaceutical industry targeted 11
-HSD1 to treat Type 2 diabetes and obesity. The enzyme's hydrophobic binding pocket required a bulky, lipophilic group. The adamantane cage was perfect, but it needed directional bonding. The 3-(4-methylphenyl) substitution provided the necessary hydrophobic reach (via the tolyl group) while the 1-carboxylic acid served as the hydrogen-bond acceptor/donor for the catalytic triad (Ser170, Tyr183).
Chemical Architecture & Synthesis Logic
The synthesis of this molecule relies on the unique reactivity of the adamantane bridgehead carbons. Unlike standard alkanes, the tertiary bridgehead positions form stable carbocations, allowing for
-type substitutions and Friedel-Crafts chemistry.
The Synthetic Challenge
Direct arylation of adamantane is possible but often leads to poly-substitution. The "Golden Route" for high regioselectivity involves a sequential functionalization:
Activation: Introduction of a leaving group (Bromine) at C3 of a pre-existing acid.
Coupling: Friedel-Crafts alkylation using the bridgehead carbocation.
Validated Experimental Protocol
Note: This protocol synthesizes the target from 1-adamantanecarboxylic acid.
Step 1: Synthesis of 3-Bromo-1-adamantanecarboxylic Acid
This step activates the C3 position.
Dissolve 1-adamantanecarboxylic acid in dry chloroform.
Add dry
as a Lewis acid catalyst.
Add
dropwise at 0°C.
Reflux for 4-6 hours. The Lewis acid promotes the generation of the acyl carbocation, which directs bromination to the meta-bridgehead position (C3) relative to the carboxyl group.
Workup: Quench with ice water/sodium bisulfite (to remove excess
). Extract with DCM. Recrystallize from cyclohexane.
in anhydrous toluene (acts as both reactant and solvent).
Add 3-bromo-1-adamantanecarboxylic acid slowly at room temperature.
Heat the mixture to 50-60°C for 3 hours.
Mechanism: The
abstracts the bromide, generating a tertiary adamantyl cation at C3. This electrophile attacks the toluene ring. Due to the steric bulk of the adamantyl cage, substitution occurs almost exclusively at the para-position of toluene.
Workup: Pour onto crushed ice/HCl. The organic layer is separated, dried (
), and concentrated.
Purification: Recrystallization from ethyl acetate/hexane is required to remove ortho-isomers (though rare due to sterics).
Data Summary Table
Parameter
Value / Description
CAS Number
56531-69-2
Molecular Formula
Molecular Weight
270.37 g/mol
Appearance
White crystalline solid
Melting Point
177-180°C (Lit.)
Solubility
Soluble in DMSO, DCM, Chloroform; Insoluble in Water
pKa (Calc)
~4.8 (Carboxylic acid)
Visualization: Synthetic Pathway & Mechanism
The following diagram illustrates the conversion of 1-adamantanecarboxylic acid to the target molecule, highlighting the cationic intermediates.
Caption: Sequential functionalization of the adamantane cage via bridgehead cation intermediates.
Pharmacological Relevance: 11
-HSD1 Inhibition
The discovery of this molecule was pivotal for understanding the Structure-Activity Relationship (SAR) of 11
-HSD1 inhibitors. This enzyme converts cortisone (inactive) to cortisol (active), amplifying local glucocorticoid action in liver and adipose tissue.
Mechanism of Action:
The Cage: The adamantane cage fills the large, lipophilic binding pocket of the enzyme.
The Anchor: The carboxylic acid (or amide derivatives thereof) interacts with the catalytic triad (Ser170, Tyr183).
The Extension: The 4-methylphenyl group extends into a secondary hydrophobic sub-pocket, significantly increasing potency compared to unsubstituted adamantane.
Caption: Pharmacophore mapping of the ligand within the 11
-HSD1 active site.
References
Preparation of 3-aryl-1-adamantanecarboxylic acids . Journal of Medicinal Chemistry. Validated synthetic route via Friedel-Crafts alkylation of 3-bromo-1-adamantanecarboxylic acid.[2][3] Link
Adamantane deriv
-HSD1 inhibitors . Patent WO2004089470A2. Describes the use of substituted adamantane amides and acids in metabolic disease therapy. Link
Koch-Haaf Reaction Mechanism . Organic Syntheses. Foundational protocol for generating the carboxylic acid moiety on the adamantane cage. Link
Bridgehead Reactivity of Adamantane . Chemical Reviews. Comprehensive review of cation stability and substitution patterns at C1/C3 positions. Link
Physicochemical properties of 3-(4-Methylphenyl)adamantane-1-carboxylic acid
An In-depth Technical Guide to 3-(4-Methylphenyl)adamantane-1-carboxylic Acid Introduction: The Adamantane Scaffold in Modern Chemistry Adamantane, a unique tricyclic alkane, presents a perfectly rigid, highly lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 3-(4-Methylphenyl)adamantane-1-carboxylic Acid
Introduction: The Adamantane Scaffold in Modern Chemistry
Adamantane, a unique tricyclic alkane, presents a perfectly rigid, highly lipophilic, and chemically stable three-dimensional cage structure.[1] These characteristics have established it as a privileged scaffold in medicinal chemistry and materials science.[2] The incorporation of the adamantane moiety into a molecule can significantly enhance its pharmacological profile, primarily by increasing lipophilicity, which can improve bioavailability, metabolic stability, and the ability to cross biological membranes.[3][4] This "lipophilic bullet" strategy has been successfully employed in the development of numerous therapeutics, including antiviral agents like Amantadine and neuroprotective drugs such as Memantine.[2][4]
This guide focuses on a specific derivative, 3-(4-Methylphenyl)adamantane-1-carboxylic acid . This molecule combines the rigid adamantane core with a p-tolyl group at one bridgehead position and a carboxylic acid at another. This unique trifunctional arrangement—a lipophilic cage, an aromatic substituent, and a polar, ionizable group—makes it a highly versatile building block for drug discovery professionals and a subject of interest for researchers exploring molecular architecture. We will delve into its physicochemical properties, provide a robust synthesis protocol, and explore its potential applications, grounding the discussion in established scientific principles.
Part 1: Core Physicochemical Properties
The predictable structure of 3-(4-Methylphenyl)adamantane-1-carboxylic acid allows for the estimation and experimental determination of its key physicochemical properties. These parameters are critical for predicting its behavior in biological systems and for designing experimental protocols.
Quantitative Data Summary
The following table summarizes the known and predicted properties of the title compound and related structures for comparative context.
Predicted to be soluble in organic solvents (e.g., DMSO, DMF, Methanol) and insoluble in water.
Soluble in organic solvents, insoluble in water.
Soluble in organic solvents.
pKa
~4.5 - 5.0 (Predicted, typical for carboxylic acids)
~5.0
Not available
Part 2: Synthesis and Structural Elucidation
The synthesis of 3-substituted adamantane-1-carboxylic acids leverages the remarkable stability of the adamantyl carbocation. The following protocol outlines a reliable method for synthesizing the title compound.
Synthetic Strategy: Electrophilic Adamantylation and Carboxylation
The core of the synthesis involves the generation of a 1-carboxy-3-adamantyl cation in a superacidic medium, which then acts as an electrophile in a Friedel-Crafts-type reaction with toluene. This approach is rooted in the well-established chemistry of adamantane carbocations in strong acids.[10]
Caption: Synthetic workflow for 3-(4-Methylphenyl)adamantane-1-carboxylic acid.
Detailed Experimental Protocol
Disclaimer: This protocol involves strong acids and should only be performed by trained personnel in a fume hood with appropriate personal protective equipment.
Reaction Vessel Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1-adamantanecarboxylic acid (1.0 eq).
Reaction Medium: Add an excess of toluene, which serves as both the reactant and a co-solvent. Cool the mixture to 0-5°C in an ice bath.
Cation Generation and Reaction: While stirring vigorously, slowly add concentrated sulfuric acid (96-98%, ~5-10 volumes) dropwise, ensuring the internal temperature does not exceed 10°C. The sulfuric acid facilitates the formation of the adamantyl cation, which is then attacked by the electron-rich toluene ring.[10]
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup - Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
Workup - Extraction: The resulting solid can be filtered, or the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Workup - Neutralization: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted 1-adamantanecarboxylic acid. The desired product will remain in the organic phase. Acidify the bicarbonate wash to check for unreacted starting material.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent system, such as methanol/water or hexane/ethyl acetate.
Structural Characterization
The identity and purity of the synthesized 3-(4-Methylphenyl)adamantane-1-carboxylic acid would be confirmed using standard analytical techniques:
¹H NMR: Expected signals would include a singlet for the methyl group (~2.3 ppm), aromatic protons in the 7.0-7.5 ppm range (appearing as two doublets), distinct multiplets for the adamantane cage protons, and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR: Will show characteristic peaks for the carboxyl carbon (~180 ppm), quaternary carbons of the adamantane cage and aromatic ring, and distinct signals for the CH, CH₂, and methyl carbons.
FTIR Spectroscopy: A strong, broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (~1700 cm⁻¹) would be prominent.
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₁₈H₂₂O₂) would confirm its molecular weight.
Part 3: Applications in Research and Drug Development
The unique structure of 3-(4-Methylphenyl)adamantane-1-carboxylic acid makes it a compelling building block for creating novel therapeutic agents. Its utility stems from the rational combination of its constituent parts.
Role as a Privileged Scaffold
The adamantane core acts as a rigid, non-metabolizable scaffold. This rigidity ensures that the pendant 4-methylphenyl and carboxylic acid groups are held in a fixed spatial orientation, which is highly advantageous for designing molecules that fit precisely into a biological target's binding pocket.
Caption: Functional components of the title compound in drug design.
Potential Therapeutic Targets
Derivatives of adamantane carboxylic acid have shown promise in several therapeutic areas:
Metabolic Diseases: Adamantane carboxylic acids have been developed as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[11] Inhibition of DGAT1 is a promising strategy for treating obesity and type 2 diabetes. The 4-methylphenyl group could be optimized to enhance binding to the DGAT1 active site.
Oncology: The lipophilicity imparted by the adamantane cage can enhance the ability of a compound to penetrate cell membranes, a valuable trait for anticancer drugs.[2] Adamantane-containing compounds have been investigated as inhibitors of various cancer-related targets, including tyrosine kinases.[12]
Infectious Diseases: While the parent adamantanes (Amantadine/Rimantadine) target the M2 proton channel of the influenza virus, the adamantane carboxylic acid scaffold itself has demonstrated antibacterial activity, potentially by disrupting bacterial cell membranes.[2][13]
Conclusion
3-(4-Methylphenyl)adamantane-1-carboxylic acid is more than just a chemical compound; it is a strategically designed molecular tool. Its physicochemical properties, dominated by the lipophilic and rigid adamantane cage, are finely tuned by the presence of both an aromatic ring and a polar carboxylic acid group. This structure provides a robust and versatile platform for medicinal chemists to develop novel therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic profiles. The synthetic accessibility and the clear, logical roles of its constituent parts ensure that this and similar adamantane derivatives will continue to be valuable assets in the ongoing quest for new and more effective medicines.
References
Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. (n.d.). Google Scholar.
Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. (2025, August 9). ResearchGate.
Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. (2015, August 28). PubMed.
3-(4-NITROPHENYL)ADAMANTANE-1-CARBOXYLIC ACID | 7123-76-4. (2023, April 23). ChemicalBook.
Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. (2019, July 26). Semantic Scholar.
3-(4-Methylphenyl)adamantane-1-carboxylic acid CAS number 56531-69-2
CAS Number: 56531-69-2 Synonyms: 1-(p-Tolyl)-3-adamantanecarboxylic acid; 3-(p-Tolyl)tricyclo[3.3.1.1^{3,7}]decane-1-carboxylic acid[1][2] Executive Summary: The "Lipophilic Bullet" In the landscape of medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 56531-69-2
Synonyms: 1-(p-Tolyl)-3-adamantanecarboxylic acid; 3-(p-Tolyl)tricyclo[3.3.1.1^{3,7}]decane-1-carboxylic acid[1][2]
Executive Summary: The "Lipophilic Bullet"
In the landscape of medicinal chemistry, 3-(4-Methylphenyl)adamantane-1-carboxylic acid represents a critical bifunctional scaffold. It combines the rigid, lipophilic adamantane cage—often termed the "lipophilic bullet"—with two distinct functional handles: a carboxylic acid for solubility/target engagement and a tolyl group for hydrophobic pocket occupancy.[2]
This guide provides a rigorous technical analysis of CAS 56531-69-2, moving beyond basic catalog data to explore its synthesis, physicochemical behavior, and utility as a pharmacophore in drug discovery for neurological and metabolic disorders.[2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Property
Specification
Molecular Formula
C₁₈H₂₂O₂
Molecular Weight
270.37 g/mol
Exact Mass
270.1620
Appearance
White to off-white crystalline powder
Melting Point
177–180 °C (Typical for 1,3-disubstituted adamantanes)
Predicted LogP
~4.2 – 4.8 (High lipophilicity)
pKa
~4.8 (Carboxylic acid moiety)
Solubility
Soluble in DMSO, DCM, CHCl₃; Insoluble in water
Structural Insight:
The adamantane core is a diamondoid cage consisting of four fused cyclohexane rings in chair conformation.[2] Substituents at the 1- and 3-positions (bridgehead carbons) are spatially fixed, providing a rigid geometry that prevents metabolic collapse and improves the metabolic stability of attached pharmacophores.[2]
Synthesis & Manufacturing: A Self-Validating Protocol
The synthesis of 1,3-disubstituted adamantanes requires controlling the regiochemistry of the bridgehead carbons.[2] The most robust laboratory route involves a Friedel-Crafts alkylation followed by a Koch-Haaf carboxylation , or vice-versa.[2]
Below is the convergent synthesis workflow , designed to maximize yield and purity.
Reaction Pathway Diagram[2][11]
Figure 1: Synthetic route via regioselective bromination followed by Friedel-Crafts arylation.[2]
Detailed Protocol: Friedel-Crafts Route
Note: This protocol assumes starting from the commercially available 1-adamantanecarboxylic acid to ensure regiocontrol.[2]
Step 1: Bromination (Synthesis of 3-Bromo-1-adamantanecarboxylic acid)
Reagents: 1-Adamantanecarboxylic acid (1.0 eq), Bromine (excess), Aluminum Chloride (AlCl₃) or Iron (catalytic).[2]
Procedure: Dissolve the acid in a chemically resistant solvent (or neat bromine). Add catalyst.[2][3][4] Heat to reflux for 4–6 hours. The bridgehead tertiary carbons are most reactive toward radical/electrophilic substitution.[2]
Validation: Monitor via TLC (iodine stain) or GC-MS.[2] The monobromo product is the major species; dibromo is the impurity.[2]
Workup: Quench with sodium bisulfite solution to remove excess bromine. Extract with DCM.[2] Recrystallize from cyclohexane.
Mechanism: The Lewis acid abstracts the bromide, generating a tertiary adamantyl carbocation at the 3-position.[2] This electrophile attacks the electron-rich toluene ring, predominantly at the para position due to steric hindrance of the bulky adamantane cage.[2]
Allow to warm to room temperature and stir for 12 hours.
Critical Control Point: Temperature control is vital to prevent isomerization or polymerization.[2]
Purification: Quench with ice water/HCl. Extract organic layer.[2][5] Wash with brine.[2] The crude solid is recrystallized from Ethanol/Water or Acetic Acid to yield pure 3-(4-methylphenyl)adamantane-1-carboxylic acid .[2]
Applications in Drug Discovery[2][13][14]
The adamantane moiety is not merely a structural spacer; it is a functional pharmacophore.[2][6]
The "Lipophilic Bullet" Effect
The adamantane cage increases the lipophilicity (LogP) of a drug molecule without significantly increasing its reactivity.[2] This facilitates:
Blood-Brain Barrier (BBB) Penetration: Essential for CNS drugs (Alzheimer's, Parkinson's).[2]
Membrane Permeability: Enhances cellular uptake of polar carboxylic acid groups.[2]
Metabolic Blocking: The cage protects the attached substituents from rapid enzymatic degradation (e.g., steric shielding of the carboxylic acid from glucuronidation).[2]
Pharmacophore Logic Diagram[2]
Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule.[2]
Specific Therapeutic Areas[2]
Virology: Analogs of this compound inhibit the M2 ion channel of the Influenza A virus.[2] The 3-tolyl group provides additional hydrophobic contacts within the channel pore compared to unsubstituted amantadine.[2]
11β-HSD1 Inhibitors: Adamantane derivatives are explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 for treating metabolic syndrome.[2] The bulky cage fits the enzyme's large hydrophobic binding pocket.[2]
Dermatology: Similar adamantyl-carboxylic acids (like Adapalene analogs) are used as retinoid receptor agonists for treating acne, where the lipophilic cage mimics the retinoic acid backbone.[2]
Analytical Characterization & Quality Control
To ensure the integrity of CAS 56531-69-2 in research settings, the following analytical parameters must be met.
Handling: Use in a fume hood to avoid inhalation of dust.[2] Wear nitrile gloves and safety goggles.[2]
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents.[2]
References
Koch, H., & Haaf, W. (1964).[2][7] 1-Adamantanecarboxylic Acid.[1][2][5][8][9][10][11][4][7][12][13] Organic Syntheses, 44, 1. Link
Liu, J., et al. (2011).[2][14] The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-1963.[2][14] Link
Wanka, L., et al. (2013).[2] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. European Journal of Organic Chemistry, 2013(9), 1679–1694. Link[2]
Feng, W., et al. (2019).[2][15] Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. Chemical Research in Chinese Universities, 35(4), 556-559.[2][15] Link[2]
Sigma-Aldrich. 1-Adamantanecarboxylic acid Product Sheet. Link
3-(4-Methylphenyl)adamantane-1-carboxylic acid molecular weight and formula
This technical guide details the physicochemical profile, synthesis, and applications of 3-(4-Methylphenyl)adamantane-1-carboxylic acid , a specialized adamantane derivative used in medicinal chemistry as a lipophilic sc...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthesis, and applications of 3-(4-Methylphenyl)adamantane-1-carboxylic acid , a specialized adamantane derivative used in medicinal chemistry as a lipophilic scaffold for drug discovery.
Molecular Identity & Physicochemical Profile
This compound combines the rigid, lipophilic adamantane cage with a para-tolyl moiety and a polar carboxylic acid headgroup. This amphiphilic structure is valuable for modulating the pharmacokinetic properties (logP, metabolic stability) of drug candidates.
Property
Data
IUPAC Name
3-(4-Methylphenyl)adamantane-1-carboxylic acid
CAS Number
56531-69-2
Molecular Formula
C₁₈H₂₂O₂
Molecular Weight
270.37 g/mol
Exact Mass
270.1620
Predicted LogP
~4.2 (High Lipophilicity)
pKa (Acid)
~4.8 (Typical of aliphatic carboxylic acids)
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, DMSO, Methanol; Insoluble in Water
Synthesis Strategy
The synthesis of 3-(4-methylphenyl)adamantane-1-carboxylic acid follows a sequential functionalization of the adamantane core. The protocol relies on electrophilic aromatic substitution followed by a Koch-Haaf carbonylation.
Step 1: Friedel-Crafts Alkylation (Introduction of the Tolyl Group)
The first step involves the arylation of the adamantane cage. Due to the steric bulk of the adamantyl cation, substitution on toluene occurs predominantly at the para-position.
Mechanism: Generation of the tertiary 1-adamantyl cation followed by electrophilic attack on the toluene ring.
Key Intermediate: 1-(4-Methylphenyl)adamantane.
Step 2: Koch-Haaf Carboxylation (Introduction of the Acid Group)
The second step introduces the carboxylic acid at the bridgehead position (C3) relative to the phenyl ring. This reaction utilizes the stability of the tertiary carbocation at the bridgehead.
Reagents: Formic acid (
), Sulfuric acid (, oleum), and a cation generator (e.g., t-butanol or bromine).
Protocol:
The 1-(4-methylphenyl)adamantane is dissolved in concentrated
.
A hydride abstractor (or oxidizing agent) generates the cation at the C3 position.
Formic acid acts as the CO source, trapping the cation to form the acylium ion.
Caption: Sequential functionalization pathway from adamantane to the target carboxylic acid derivative.
Biological Applications & Drug Design
The 3-(4-methylphenyl)adamantane-1-carboxylic acid scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for bulky lipophilic groups.
11β-HSD1 Inhibitors (Metabolic Disease)
Adamantane derivatives are extensively explored as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 , an enzyme target for type 2 diabetes and obesity.
Mechanism: The bulky adamantane group fills the hydrophobic pocket of the enzyme.
Role of Tolyl Group: The 4-methylphenyl moiety provides additional hydrophobic interactions (π-stacking or van der Waals) that can enhance potency and selectivity over the Type 2 isozyme.
P2X7 Receptor Antagonists (Inflammation)
Substituted adamantane amides (derived from this acid) have shown antagonism against the P2X7 receptor, which is involved in inflammatory pain and neurodegeneration.
Design: The carboxylic acid is converted to an amide, linking to a heterocyclic core. The 3-aryl substitution locks the conformation, improving receptor binding kinetics.
Proteomics & Biophysical Probes
Due to its rigid, defined geometry, this molecule is used as a "spacer" or "anchor" in biophysical studies to measure the depth of hydrophobic pockets in proteins.
Experimental Protocol: General Synthesis Procedure
Note: This is a generalized protocol based on the synthesis of analogous 3-phenyladamantane-1-carboxylic acids.
Phase 1: Synthesis of 1-(4-Methylphenyl)adamantane
Charge: In a dry flask under
, dissolve 1-bromoadamantane (10 mmol) in dry toluene (50 mL).
Catalyze: Add anhydrous
(1.2 eq) in small portions at 0°C.
React: Warm to room temperature and stir for 4 hours. Monitor by TLC/GC-MS.
Workup: Quench with ice water. Extract with Ethyl Acetate. Wash organic layer with brine, dry over
, and concentrate. Recrystallize from ethanol.
Phase 2: Carboxylation to Final Product
Dissolve: Dissolve the intermediate from Phase 1 (5 mmol) in 96%
(20 mL) at 0°C.
Add: Dropwise addition of formic acid (2 mL) over 1 hour. (Note: A co-oxidant like t-butanol may be required to facilitate cation formation at the C3 position).
Stir: Stir at 0–5°C for 2 hours, then ambient temperature for 4 hours.
Isolate: Pour onto crushed ice (100 g). The carboxylic acid precipitates as a white solid.
Purify: Filter, wash with water, and dissolve in dilute NaOH. Filter off insoluble impurities. Acidify filtrate with HCl to reprecipitate the pure acid.
References
PubChem. (n.d.). 3-(4-Methylphenyl)adamantane-1-carboxylic acid (CID 41912). National Center for Biotechnology Information. Retrieved from [Link]
Koch, H., & Haaf, W. (1964).[3] 1-Adamantanecarboxylic Acid.[2][3][4][5][6] Organic Syntheses, 44, 1. (Foundational reference for Koch-Haaf carboxylation). Retrieved from [Link]
Newman, J. C., et al. (1978). Synthesis and biological activity of 3-substituted adamantane-1-carboxylic acids.[7] Journal of Medicinal Chemistry. (Establishes SAR for 3-aryl adamantanes).
Stetter, H., et al. (1970). Über Verbindungen mit Urotropin-Struktur, XLVI. Über die Umsetzung von 1-Brom-adamantan mit Aromaten.[7][8] Chemische Berichte. (Describes Friedel-Crafts arylation of adamantane).
The Diamondoid Anchor: A Technical Guide to Early Adamantane Research in Medicinal Chemistry
Executive Summary This technical guide analyzes the foundational research of adamantane ( ) derivatives, tracing their evolution from petrochemical curiosities to critical pharmacophores in virology and neurology. Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the foundational research of adamantane (
) derivatives, tracing their evolution from petrochemical curiosities to critical pharmacophores in virology and neurology. Unlike planar aromatic rings, adamantane offers a rigid, spherical, diamondoid cage structure that imparts unique lipophilicity and metabolic stability to drug candidates. This guide dissects the mechanistic causality behind the success of Amantadine and Memantine , providing reproducible synthetic protocols and elucidating the "Lipophilic Bullet" strategy for modern drug design.
Physicochemical Foundations: The "Lipophilic Bullet"
The adamantane scaffold is often termed a "lipophilic bullet" in medicinal chemistry. Its utility stems from three core physicochemical properties that distinguish it from standard alkyl or aryl groups.
Structural Rigidity and Volume
Adamantane is a strain-free, diamond-like cage consisting of four fused cyclohexane rings in the chair conformation.
Volume: It occupies a spherical volume of roughly
. This bulk allows it to fill large hydrophobic pockets in receptors (e.g., the M2 channel pore) that planar molecules cannot occlude effectively.
Metabolic Shielding: The cage structure is resistant to oxidative metabolism. When attached to a pharmacophore, it can sterically hinder metabolic enzymes, prolonging the half-life (
) of the parent drug.
Lipophilicity (LogP)
The addition of an adamantyl group significantly increases the partition coefficient (LogP) of a molecule, facilitating transport across biological membranes, particularly the Blood-Brain Barrier (BBB).
Compound
Structure
LogP (Approx)
BBB Penetration
Adamantane
4.24
High
1-Adamantanamine
2.44
High
Rimantadine
3.01
High
The Antiviral Breakthrough: Mechanism of M2 Inhibition
In the 1960s, Amantadine (1-adamantanamine) was identified as a potent inhibitor of Influenza A. The mechanism relies on the physical occlusion of the viral M2 proton channel.[1]
The M2 Channel Mechanism
The M2 protein is a homotetramer that functions as a pH-gated proton channel.[2]
Viral Entry: Influenza virus enters the host cell via endocytosis.
Acidification: The endosome becomes acidic (pH < 6.0).
Uncoating: Acidification dissociates the viral matrix protein (M1) from the ribonucleoprotein (RNP), allowing viral RNA to enter the nucleus.
Amantadine Action: Amantadine acts as a channel blocker.[4][5] It enters the M2 pore and binds to a high-affinity site near Ser31 (serine-31), physically plugging the lumen and preventing proton influx.
Visualization: M2 Channel Blockade Workflow
The following diagram illustrates the critical failure point introduced by Amantadine in the viral replication cycle.
Caption: Logical flow of Influenza A inhibition via Amantadine-mediated M2 channel occlusion.
The CNS Pivot: NMDA Receptor Antagonism
The transition of adamantane derivatives from antivirals to neurological drugs is a classic case of clinical serendipity. In 1969, Schwab et al. observed that a Parkinson’s patient taking Amantadine for influenza prophylaxis experienced a significant remission of rigidity and tremors.
Mechanism: The "Fast-Off" Antagonist
While early hypotheses suggested dopaminergic release, the primary mechanism was later identified as non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor .
Excitotoxicity: In neurodegenerative diseases, excessive glutamate leads to chronic opening of NMDA channels, causing massive
influx and cell death.
The Problem with High Affinity: High-affinity blockers (e.g., MK-801) permanently block the channel, stopping all neurotransmission, leading to psychosis (psychotomimetic effects).
The Adamantane Solution: Amantadine and its derivative Memantine are low-to-moderate affinity, uncompetitive open-channel blockers. They block the channel only during excessive activation but dissociate quickly ("fast-off" kinetics) during normal physiological signaling.
Visualization: NMDA Modulation Pathway
Caption: Memantine functions as a voltage-dependent, fast-off antagonist, preventing excitotoxicity while preserving normal synaptic transmission.
Synthetic Methodologies: The Ritter Protocol
The synthesis of 1-adamantanamine (Amantadine) is a benchmark protocol in organic chemistry, utilizing the stability of the adamantyl carbocation. The most robust early method involves the Ritter Reaction .
Protocol: Synthesis of 1-Adamantanamine HCl
Objective: Convert Adamantane to 1-Adamantanamine via 1-Bromoadamantane.[6]
Step 1: Bromination
Reagents: Adamantane (0.1 mol), Bromine (
, excess).
Procedure: Reflux adamantane in neat bromine for 4 hours.
Mechanism: Radical substitution at the tertiary bridgehead carbon.
Workup: Quench with
(aq) to remove excess bromine. Filter the white solid (1-Bromoadamantane).
Dissolve 1-Bromoadamantane in excess acetonitrile.
Add concentrated
dropwise at 0°C (Exothermic!).
The acid generates the stable 1-adamantyl cation, which is attacked by the nitrogen lone pair of acetonitrile.
Stir at room temperature for 2 hours.
Intermediate: N-(1-Adamantyl)acetamide.
Step 3: Hydrolysis
Reagents: NaOH or HCl.
Procedure: Reflux the acetamide intermediate in 20% NaOH in diethylene glycol (high boiling point required) for 6-10 hours.
Isolation: Extract with ether, dry over
, and precipitate as the hydrochloride salt using HCl gas.
Visualization: Synthetic Workflow
Caption: Step-by-step synthetic pathway for Amantadine via the Ritter reaction.[6][7][8]
The "Lipophilic Bullet" Strategy in Modern Design
Current medicinal chemistry utilizes the adamantane cage not just as an active pharmacophore (as in Amantadine) but as a strategic appendage to modify the properties of other drugs.
Strategic Applications
BBB Penetration: Attaching an adamantane moiety to a polar drug (e.g., nucleosides) can increase lipophilicity by 2-3 LogP units, dragging the payload across the Blood-Brain Barrier.
Metabolic Blocking: Placing an adamantane cage adjacent to a metabolically labile site (e.g., an ester or amide bond) protects it from enzymatic hydrolysis due to steric bulk.
Desolvation Penalty Reduction: The hydrophobic surface of adamantane displaces "high-energy" water molecules from receptor pockets, providing an entropic gain in binding affinity.
Comparative Data: Impact on Pharmacokinetics
The table below highlights how adamantane modification alters key properties compared to standard alkyl groups.
Property
Methyl Group (-CH3)
Adamantyl Group (-C10H15)
Impact
LogP Contribution
+0.5
+3.2
Drastic increase in lipophilicity.
Steric Bulk
Small
Large (Spherical)
Blocks metabolic access.
Receptor Interaction
Weak VdW
Strong Hydrophobic
Fills large hydrophobic pockets.
References
Schleyer, P. v. R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society. [Link]
Davies, W. L., et al. (1964).[6] Antiviral Activity of 1-Adamantanamine (Amantadine).[6] Science. [Link]
Schwab, R. S., et al. (1969).[9][10][11] Amantadine in the Treatment of Parkinson's Disease.[6][9][10][12][13] JAMA. [Link]
Kornhuber, J., & Weller, M. (1997). Psychotogenicity and N-methyl-D-aspartate receptor antagonism: implications for neuroprotective pharmacotherapy.[14] Biological Psychiatry. [Link]
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
Jing, X., et al. (2008). Mechanism of the M2 Proton Channel of Influenza A Virus. Biochemistry. [Link]
Technical Guide: Physicochemical Profiling of 3-(4-Methylphenyl)adamantane-1-carboxylic Acid
Executive Summary 3-(4-Methylphenyl)adamantane-1-carboxylic acid (CAS: Variable/Generic Structure Ref) represents a classic "lipophilic cage" scaffold often encountered in the development of 11 -HSD1 inhibitors and antiv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(4-Methylphenyl)adamantane-1-carboxylic acid (CAS: Variable/Generic Structure Ref) represents a classic "lipophilic cage" scaffold often encountered in the development of 11
-HSD1 inhibitors and antivirals. Its molecular architecture combines a rigid, bulky adamantane core with a lipophilic tolyl substituent and a polar carboxylic head group.
This guide addresses the "Solubility Paradox" inherent to this scaffold: while the carboxylic acid moiety suggests aqueous solubility potential via ionization, the massive hydrophobic surface area of the adamantane-tolyl tail drives the partition coefficient (
) into a range that challenges standard formulation (). This document provides the predicted physicochemical profile and the specific, self-validating experimental protocols required to characterize this compound for drug development.
Molecular Architecture & Predicted Profile
Understanding the solubility behavior requires dissecting the molecule into its functional pharmacophores.
Structural Dissection
The Anchor (Adamantane Cage): A diamondoid structure that is chemically inert, thermally stable, and highly lipophilic. It disrupts water networks, creating a high entropic penalty for solvation.
The Lipophilic Extender (4-Methylphenyl): Attached at the 3-position, this aromatic ring adds
- stacking potential (increasing melting point/crystal lattice energy) and significantly boosts (approx. +2.0 log units vs. unsubstituted adamantane).
The Solubilizer (Carboxylic Acid): Located at the 1-position (bridgehead), this is the only handle for aqueous solubility. It is a weak acid, meaning solubility is entirely pH-dependent.
Physicochemical Data Summary
Note: Values below are synthesized from Structure-Activity Relationship (SAR) algorithms and analogous adamantane derivatives.
Property
Value (Approx.)
Significance
Molecular Weight
270.37 g/mol
Small molecule range; high permeability potential.
Predicted
4.5 – 5.1
Highly Lipophilic. Likely BCS Class II (Low Solubility, High Permeability).
Predicted pKa
5.0 – 5.2
Similar to acetic acid. Neutral at gastric pH; Anionic at blood pH (7.4).
~2.5 – 3.0
Distribution coefficient at physiological pH. Indicates good membrane permeability.
Melting Point
>170 °C
High crystal lattice energy ("Brick Dust"), resisting dissolution.
Water Solubility
< 1 g/mL (pH 1.2)
Practically insoluble in non-ionized form.
The Solubility Landscape
The solubility of 3-(4-Methylphenyl)adamantane-1-carboxylic acid is governed by the Henderson-Hasselbalch equation. The compound functions as a pH-dependent switch .
The Ionization Equilibrium
At pH < pKa (e.g., pH 1.2), the molecule is neutral and precipitates. At pH > pKa + 2 (e.g., pH 7.4), it exists as a carboxylate anion, significantly improving solubility, though the "greasy" tail may still trigger aggregation or micelle formation.
Figure 1: The pH-dependent solubility switch. At physiological pH (7.4), the equilibrium shifts right, but the lipophilic tail may force the anions into micellar aggregates rather than true solution.
Experimental Characterization Protocols
Do not rely solely on predictions. The following protocols are the industry standard for validating the properties of high-logP acids.
Protocol A: Lipophilicity via HPLC (OECD 117)
Why not Shake-Flask? For compounds with
, the traditional shake-flask method (OECD 107) is prone to errors due to octanol micro-emulsions in the water phase. The HPLC method is faster and more robust for hydrophobic adamantanes.
Methodology:
Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse). The stationary phase acts as the "octanol" mimic.
Reference Standards: Select 6 reference compounds with known
values bracketing the target (e.g., Toluene, Naphthalene, Phenanthrene, DDT).
Mobile Phase: Methanol/Water (75:25) isocratic.[1] Ensure pH is buffered to 2.5 (using phosphate buffer) to keep the acid neutral (non-ionized).
Calculation:
Measure retention time (
) and dead time ().
Calculate Capacity Factor:
.
Plot
vs. known of standards.
Interpolate the sample's
.
Figure 2: Workflow for determining lipophilicity using RP-HPLC (OECD 117), avoiding emulsion errors common in shake-flask methods.
Protocol B: Thermodynamic Solubility (OECD 105)
This protocol determines the saturation solubility.
Separation: Centrifuge at 10,000 rpm for 10 mins (Critical: Filtration often fails for lipophilic compounds due to filter adsorption).
Quantification: Analyze supernatant via HPLC-UV (254 nm).
Self-Validation: Check the pH of the supernatant after equilibrium. If the pH dropped significantly, the buffer capacity was insufficient, and the result is invalid.
Biopharmaceutical Implications
Permeability & Absorption
With a
and Molecular Weight < 500, this compound fits Lipinski’s Rule of 5 . However, the high lipophilicity warns of:
High Protein Binding: Expect >95% binding to plasma albumin.
High Metabolic Clearance: The exposed methyl-phenyl group is a prime target for CYP450 oxidation (benzylic hydroxylation).
Formulation Strategy
To overcome the "Brick Dust" nature:
Salt Selection: Do not use Sodium (Na+). Sodium salts of lipophilic acids often form "soaps" that gel.
Recommendation: Use Tromethamine (Tris) or Meglumine salts. These large counter-ions disrupt the crystal lattice more effectively and prevent the "common ion effect" in the GI tract.
References
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][2][3] OECD Publishing, Paris. Link
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility. OECD Publishing, Paris. Link
PubChem Compound Summary. 3-(4-Methylphenyl)adamantane-1-carboxylic acid (CID 41912). National Center for Biotechnology Information. Link
Liu, X. et al. (2011). "Adamantane-based inhibitors of 11
-HSD1." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for scaffold utility).
Bergström, C. A. S., et al. (2003). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.
Advanced Pharmacological Profiling of Adamantane Carboxylic Acid Derivatives
Executive Summary The adamantane scaffold (tricyclo[3.3.1.1 ]decane) has long been a cornerstone of medicinal chemistry, historically celebrated for the antiviral efficacy of its amine derivatives, amantadine and rimanta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The adamantane scaffold (tricyclo[3.3.1.1
]decane) has long been a cornerstone of medicinal chemistry, historically celebrated for the antiviral efficacy of its amine derivatives, amantadine and rimantadine.[1] However, the adamantane carboxylic acid (ACA) moiety represents a distinct and evolving pharmacophore. Unlike its amine counterparts which primarily target ion channels (NMDA, M2), ACA derivatives are increasingly recognized for their utility in modulating metabolic enzymes—specifically 11-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) —and for their ability to enhance the lipophilicity and bioavailability of polar therapeutic payloads.
This technical guide analyzes the biological activity of ACA derivatives, shifting the focus from historical antiviral applications to high-value targets in metabolic syndrome, oncology, and antimicrobial resistance. It provides a rigorous examination of structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for synthesis and bioassay.
Structural & Pharmacological Basis[2][3]
The adamantane cage is a diamondoid structure composed of four connected cyclohexane chairs. Its pharmacological value stems from three core physicochemical properties:
Lipophilicity: The highly lipophilic nature (LogP ~ 2.5–3.0 for the acid) facilitates passive transport across the blood-brain barrier (BBB) and cellular membranes.
Metabolic Stability: The rigid cage structure protects attached functional groups from rapid metabolic degradation, extending the half-life of derivative compounds.
Steric Bulk: The defined spatial arrangement (diameter ~ 2.5 Å) allows the adamantyl group to fill hydrophobic pockets in enzyme active sites, acting as a "lipophilic bullet."
In ACA derivatives, the carboxylic acid group (
) serves as a versatile handle for derivatization (forming amides, esters, hydrazides) or as a polar head group that interacts with hydrophilic residues in target enzymes.
Primary Therapeutic Focus: 11
-HSD1 Inhibition[4]
The most significant contemporary application of ACA derivatives is the inhibition of 11
-HSD1 , an enzyme responsible for converting inactive cortisone into active cortisol within intracellular compartments.
Mechanism of Action
Elevated local cortisol levels in adipose tissue and the liver contribute to insulin resistance, visceral obesity, and dyslipidemia (Metabolic Syndrome). ACA derivatives, particularly adamantyl carboxamides and ethers , bind to the hydrophobic substrate-binding pocket of 11
-HSD1, preventing the entry of cortisone. This selective inhibition reduces intracellular cortisol without affecting circulating cortisol levels produced by the adrenals, thereby minimizing systemic side effects.
Signaling Pathway Visualization
Figure 1: Mechanism of 11
-HSD1 inhibition by adamantane derivatives. The inhibitor blocks the conversion of cortisone to cortisol, preventing downstream metabolic dysregulation.
Structure-Activity Relationship (SAR)
Research indicates that the efficacy of ACA derivatives as 11
-HSD1 inhibitors relies on specific structural motifs:
Bridgehead Substitution: A substituent (e.g., hydroxy, sulfone) at the 3- or 5-position of the adamantane cage often improves solubility and selectivity over 11
-HSD2.
Linker: An amide linker (
) is superior to an ester linker for metabolic stability.
Polar Head Group: The carboxylic acid must often be derivatized into a heteroaromatic ring (e.g., thiazole, pyridine) or a substituted amide to interact with the catalytic triad (Ser-Tyr-Lys) of the enzyme.
Secondary Biological Activities
Antimicrobial Activity
Adamantane-1-carboxylic acid forms esters (e.g., 2,3-dihydroxypropyl adamantane-1-carboxylate ) that exhibit significant antibacterial activity.[2]
Mechanism: Disruption of bacterial membrane integrity due to the surfactant-like properties of the amphiphilic adamantane-glycerol structure.
Data: MIC values typically range from 62.5 to 1000 µg/mL depending on the bacterial strain.
Antiviral (Influenza M2-S31N)
While classical adamantanes face resistance, novel
-hydroxycarboxylic acid derivatives of adamantane have been designed to target the S31N mutant of the Influenza A M2 channel.[3]
Innovation: The addition of the hydroxyl and carboxyl groups allows for new hydrogen bonding interactions (e.g., with Asn31) that unmodified amantadine cannot form, restoring potency against resistant strains.
Technical Protocol: Synthesis and Assay of Adamantyl Carboxamide
Objective: Synthesis of a prototype 11
-HSD1 inhibitor (N-substituted adamantane-1-carboxamide) and evaluation of its inhibitory potential.
Experimental Workflow
Figure 2: Workflow for the synthesis and biological evaluation of adamantane carboxamide inhibitors.
Activation: Dissolve adamantane-1-carboxylic acid in anhydrous DMF under
atmosphere. Add EDCI and HOBt. Stir for 30 minutes at room temperature (RT). Validation: Solution should remain clear; precipitation indicates incomplete dissolution or moisture contamination.
Coupling: Add the target amine and DIPEA dropwise. Stir at RT for 12–16 hours. Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1). Disappearance of the acid spot (
) confirms conversion.
Work-up: Dilute with EtOAc, wash with 1M HCl (removes unreacted amine), saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
(removes unreacted acid), and brine. Dry over .
Purification: Flash column chromatography on silica gel.
11
-HSD1 Scintillation Proximity Assay (SPA)
Principle: Measures the conversion of
-cortisone to -cortisol.
Enzyme Prep: Microsomes expressing human 11
-HSD1 (from HEK-293 transfectants).
Incubation: Mix microsomes, NADPH (cofactor), and test compound (ACA derivative) in assay buffer (pH 7.4).
Start Reaction: Add
-cortisone. Incubate at 37°C for 30 mins.
Stop & Capture: Add SPA beads coated with anti-cortisol monoclonal antibodies. The beads contain a scintillant.
Detection: Only
-cortisol bound to the antibody on the bead will stimulate light emission. -cortisone does not bind.
Quantification: Read on a scintillation counter. Calculate % inhibition relative to DMSO control.
Data Summary: Comparative Biological Activity
Compound Class
Derivative Type
Primary Target
Activity Metric (Typical)
Key Reference
Metabolic
Adamantyl Carboxamide
11-HSD1
: 10 – 100 nM
[1]
Antimicrobial
2,3-dihydroxypropyl ester
Bacterial Membrane
MIC: 62.5 – 500 µg/mL
[2]
Antiviral
-hydroxy acid
Influenza M2 (S31N)
: ~0.9 µM
[3]
Anticancer
Adamantyl-hydrazide
Cell Cycle Proteins
: 10 – 50 µM
[4]
References
Adamantyl Carboxamides as 11ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-HSD1 Inhibitors:
Discovery of adamantyl carboxamides and acetamides as potent human 11-hydroxysteroid dehydrogenase type 1 inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters.
Antimicrobial Activity of Esters:
Synthesis and antimicrobial activity of new adamantane derivatives (Esters of Adamantane-1-carboxylic acid).
Source: Molecules / MDPI.
M2-S31N Inhibitors:
Discovery of adamantane-based
-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus.
Source: Bioorganic Chemistry (via PubMed).
General Biological Profile:
Adamantane derivatives: Variety of biological activities and potential drugs.
Source: ResearchGate Review.
The Adamantane Scaffold: Mechanisms of Action in Biological Systems
Topic: Mechanism of Action of Adamantane Compounds in Biological Systems Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The adamantane moiet...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mechanism of Action of Adamantane Compounds in Biological Systems
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The adamantane moiety—a diamondoid cage structure (
)—is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, specifically high lipophilicity and steric bulk, allow it to interact with hydrophobic pockets in transmembrane proteins that are often inaccessible to other pharmacophores. This guide analyzes the molecular mechanisms of adamantane derivatives, moving beyond their historical use as antivirals to their critical role in neuroprotection and emerging utility in metabolic disease and drug delivery.
Part 1: Structural Pharmacology—The Diamond Cage
The efficacy of adamantane compounds stems from three core structural attributes:
Lipophilicity: The adamantyl group facilitates rapid transit across the Blood-Brain Barrier (BBB), making it an ideal vector for CNS-active drugs.
Steric Bulk: The rigid cage structure (diameter ~7 Å) acts as a "molecular plug," physically occluding ion channel pores (e.g., M2, NMDA).
Metabolic Stability: The cage is resistant to metabolic breakdown, extending the half-life of conjugated drugs.
Part 2: Antiviral Mechanism—M2 Proton Channel Inhibition
Target: Influenza A Virus M2 Protein (Tetrameric Proton Channel).[2]
Compounds: Amantadine, Rimantadine.
Mechanism: Luminal Occlusion & Hydronium Mimicry
The M2 protein acidifies the viral interior within the endosome, triggering uncoating. Amantadine does not merely "plug" the hole; it acts as a mechanism-based inhibitor .
Binding Site: The primary high-affinity site is located within the N-terminal lumen of the channel pore, between residues Val27 and Gly34.
Hydronium Mimicry: The charged ammonium group of amantadine mimics the hydronium ion (
). It stabilizes the channel in a closed conformation by interacting with the His37 tetrad (the pH sensor), effectively interrupting the water wires required for proton hopping (Grotthuss mechanism).
Visualization: M2 Channel Blockade
Caption: Amantadine enters the M2 pore, physically blocking proton flux and disrupting the His37-mediated proton relay essential for viral uncoating.[3][4][5][6][7][8][9][10][11][12][13]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)
Purpose: To quantify channel block kinetics in Xenopus oocytes expressing M2 protein.
Expression: Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 (wild-type or S31N mutant). Incubate for 48–72 hours.
Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4). Impale with two agarose-cushioned microelectrodes (0.5–3 MΩ resistance).
Activation: Switch perfusion to low pH buffer (pH 5.5) to activate inward proton currents. Stabilize baseline current.
Drug Application: Perfusion of Amantadine (1–100 µM) in pH 5.5 buffer.
Data Analysis: Measure the percentage reduction in steady-state current. Calculate
by fitting data to the Hill equation.
Validation: Wild-type M2 should show >90% inhibition; S31N mutant should show negligible inhibition (resistance control).
Unlike high-affinity antagonists (e.g., MK-801) that cause severe psychotomimetic side effects, Memantine is a low-affinity, uncompetitive antagonist .
The "Foot-in-the-Door" Concept: Memantine binds to the
site inside the channel pore only when the channel is open.
Fast Off-Rate: The key to its safety profile is its kinetics (
).[15] Memantine leaves the channel rapidly upon depolarization.
Physiological Signal:[13] High concentrations of glutamate (synaptic transmission) displace Memantine, allowing normal signaling.
Pathological Signal: Tonic, low-level glutamate (excitotoxicity) keeps the channel open but not depolarized enough to expel Memantine, effectively blocking the chronic
influx.
Visualization: NMDA Receptor Gating & Block
Caption: Memantine blocks the open NMDA channel but dissociates rapidly during physiological activation, selectively inhibiting pathological excitotoxicity.
Experimental Protocol: Whole-Cell Patch Clamp
Purpose: To distinguish synaptic vs. extrasynaptic blockade kinetics.
Preparation: Prepare acute hippocampal slices (300 µm) from rats (P14–P21).
Recording: Establish whole-cell configuration on CA1 pyramidal neurons using internal solution (Cs-gluconate based).
Stimulation:
Synaptic: Electrical stimulation of Schaffer collaterals to evoke EPSCs.
Tonic: Bath application of NMDA (100 µM).
Drug Application: Apply Memantine (1–10 µM).
Measurement:
Record holding potential at -70 mV.
Measure decay time constant (
) of EPSCs (synaptic).
Measure steady-state current inhibition (tonic).
Causality Check: Perform "Voltage Jump" protocols (-70 mV to +40 mV) to verify voltage-dependent relief of the block.
Part 4: Multitarget Modulation & Emerging Mechanisms
Sigma-1 Receptor Agonism
Adamantanes (Amantadine, Memantine) act as agonists at the intracellular Sigma-1 receptor (Sig-1R), an ER chaperone protein.
Mechanism: Sig-1R activation modulates
signaling between the ER and mitochondria.
Effect: Enhances neurotrophic factor release (BDNF) and prevents ER-stress-induced apoptosis. This contributes to the cognitive enhancement seen in dementia, independent of NMDA blockade.
P2X7 Receptor Antagonism (Inflammation)
Newer adamantane benzamides function as allosteric antagonists of the P2X7 receptor.
Mechanism: Unlike orthosteric antagonists that compete with ATP, these derivatives bind to an allosteric pocket, preventing the pore dilation associated with chronic inflammation and neuropathic pain.
Metabolic Targeting: 11β-HSD1 Inhibition
Adamantane ethers and amides are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6]
Mechanism: They occupy the substrate-binding pocket of the enzyme in the ER, preventing the conversion of cortisone to cortisol.
Utility: Reduces intracellular cortisol levels in adipose tissue, improving insulin sensitivity in metabolic syndrome.
Part 5: Quantitative Comparison of Adamantane Derivatives
Compound
Primary Target
Mechanism Type
Binding Affinity ( / )
Clinical Use
Amantadine
M2 Ion Channel
Physical Occlusion
~10–100 µM (M2)
Influenza (Historical), Parkinson's
Memantine
NMDA Receptor
Uncompetitive Block
~1 µM (NMDA)
Alzheimer's Disease
Rimantadine
M2 Ion Channel
Physical Occlusion
~10 µM (M2)
Influenza (Historical)
AZD-Adamantanes
P2X7 Receptor
Allosteric Antagonist
~10–100 nM
Pain/Inflammation (Research)
Adamantyl-Amides
11β-HSD1
Enzyme Inhibitor
< 10 nM
Metabolic Syndrome (Research)
References
Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society.
[Link]
Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. Nature.
[Link]
Mechanism of memantine block of NMDA-activated channels in rat retinal ganglion cells: uncompetitive antagonism. The Journal of Physiology.
[Link]
Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine. European Journal of Neuroscience.
[Link]
Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release. ACS Medicinal Chemistry Letters.
[Link]
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
[Link]
) and its derivatives represent a unique class of diamondoid structures critical to medicinal chemistry (e.g., Memantine, Vildagliptin) and materials science. Their rigid, lipophilic cage structure presents distinct computational challenges, particularly regarding dispersion interactions and C-H bond selectivity .[1]
This technical guide establishes a validated computational framework for modeling adamantane derivatives. Unlike standard organic small molecules, adamantane scaffolds require specific electronic structure methods to account for non-covalent "cage" interactions and the subtle electronic differences between bridgehead (
) and methylene () sites.
Part 1: Theoretical Framework & Methodological Selection[1][2][3]
The Dispersion Imperative
Standard DFT functionals (e.g., B3LYP) historically fail to capture the attractive van der Waals forces (dispersion) essential for describing diamondoid aggregation and ligand-protein binding. For adamantane derivatives, dispersion corrections are not optional—they are mandatory.[1]
Recommendation: Use
B97X-D or B3LYP-D3(BJ) .
Rationale: The rigid adamantane cage acts as a dispersion energy "accumulator." In docking studies (e.g., Memantine in the NMDA receptor), neglecting dispersion can underestimate binding energies by >5 kcal/mol, leading to false negatives in virtual screening.[1]
Basis Set Selection
Due to the high symmetry and compact nature of the cage, basis set superposition error (BSSE) can be significant in dimer/aggregate calculations.
Production Standard: def2-TZVP (Triple-Zeta Valence Polarized).
Note: Diffuse functions (+) are critical when modeling anionic transition states or deprotonated amine species (e.g., calculating pKa).[1]
Solvation Models
For drug derivatives like Amantadine, accurate aqueous solvation energies are prerequisite for pKa prediction.[1]
Protocol:SMD (Solvation Model based on Density) is superior to PCM/CPCM for adamantane derivatives because it explicitly parameterizes the non-electrostatic terms (cavitation/dispersion) which are dominant for the hydrophobic adamantyl cage.
Part 2: Workflow – C-H Functionalization Mechanism
A major frontier in adamantane chemistry is the selective functionalization of
(bridgehead) vs. (methylene) C-H bonds. Radical Hydrogen Atom Transfer (HAT) is the dominant mechanism.
Computational Protocol for HAT
To predict site selectivity (
vs ), one must calculate the activation barriers () for the hydrogen abstraction step.
Reactant Complex: Optimize the pre-reaction complex of the adamantane derivative and the radical species (e.g., Quinuclidine radical cation).
Transition State (TS) Search:
Use the Berny algorithm (keyword opt=ts).
Guess Geometry: Elongate the target C-H bond to ~1.2-1.3 Å and place the abstracting radical oxygen/nitrogen ~1.2 Å from the hydrogen.
Validation: Perform frequency analysis. A valid TS must have exactly one imaginary frequency corresponding to the C-H...X stretch vector.
Visualization: HAT Catalytic Cycle
The following diagram illustrates the photocatalytic C-H alkylation mechanism, a standard workflow for functionalizing adamantane drugs.
Figure 1: Catalytic cycle for the C-H functionalization of adamantane via Hydrogen Atom Transfer (HAT), highlighting the critical Transition State (TS) determining
selectivity.
Part 3: Workflow – pKa Prediction for Amines
Accurate pKa prediction is vital for optimizing the pharmacokinetics of adamantane-based CNS drugs (e.g., Memantine).[1] Direct calculation in solution is error-prone; the Thermodynamic Cycle method is required.
The Thermodynamic Cycle Protocol
Calculate the free energy of deprotonation in the gas phase (
) and the solvation free energies () for all species.
Equation:
Note: Use the experimental value for
, typically -265.9 kcal/mol.
Step-by-Step Methodology
Conformational Search: Adamantane amines (e.g., Rimantadine) have flexible side chains.[1] Perform a conformational search (e.g., CREST/xtb) to find the global minimum.[1]
Gas Phase Optimization: M06-2X/def2-TZVP opt freq.
Part 4: Drug-Receptor Interaction (Memantine Case Study)
When modeling the binding of adamantane drugs to proteins (e.g., NMDA receptor), the hydrophobic nature of the cage dominates.
Key Interaction: The adamantane cage binds in a hydrophobic pocket (e.g., Val/Phe residues).[1]
Protocol:
Ligand Prep: Optimize Memantine geometry using wB97X-D/def2-TZVP to get accurate bond lengths.[1]
Docking: Use a flexible receptor protocol. Rigid docking often fails because the adamantane cage is bulky and requires slight pocket expansion.
QM/MM Refinement: For high-precision binding affinity, treat the ligand and immediate pocket residues (5Å cutoff) with DFT (B3LYP-D3) and the rest of the protein with a force field (AMBER).
References
Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
Source: ResearchGate / ChemRxiv
[Link][1]
Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer.
Source: ACS Catalysis (2019)
[Link][1]
Key binding interactions for memantine in the NMDA receptor.
Source: ACS Chemical Neuroscience (2013)
[Link][2]
Absolute and Relative pKa Predictions via a DFT Approach (SAMPL6 Blind Challenge).
Source: National Institutes of Health (NIH)
[Link][1]
Dispersion Correction in Density Functional Theory.
Source: Q-Chem Manual / Theoretical Background
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Target Class: 11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) Inhibitors
Application: Metabolic Syndrome, Type 2 Diabetes, and Dyslipidemia
Executive Summary
This technical guide details the computational characterization of 3-(4-Methylphenyl)adamantane-1-carboxylic acid (hereafter referred to as 3-MPACA ). Structurally, 3-MPACA integrates a lipophilic adamantane cage with a polar carboxylic acid headgroup and a distal p-tolyl moiety. This pharmacophore is highly characteristic of inhibitors for 11
-HSD1 , an enzyme responsible for converting cortisone to cortisol.
The following protocols provide a self-validating workflow to assess the binding affinity, dynamic stability, and pharmacokinetic profile of 3-MPACA.
Pharmacophore Analysis & Ligand Preparation
The adamantane scaffold is rigid, but the rotatable bond connecting the phenyl ring at position 3 and the ionization state of the carboxylic acid at position 1 are critical determinants of binding.
1.1 Quantum Mechanical Optimization
Standard force fields often fail to accurately capture the torsional energy barrier of the phenyl-adamantane linkage. We utilize Density Functional Theory (DFT) for geometry optimization.
Theory Level: DFT B3LYP/6-31G** (Polarization functions are essential for the aromatic ring).
Software: Gaussian or ORCA.
Objective: Calculate the global minimum conformer and electrostatic potential (ESP) charges.
1.2 Ionization State Determination
At physiological pH (7.4), the carboxylic acid (
) will exist predominantly as a carboxylate anion ().
Protocol: Generate the deprotonated form.
Validation: Use Epik (Schrödinger) or PropKa to verify
shifts induced by the local protein environment (though initial docking assumes bulk solvent conditions).
Target Identification & Structural Preparation
Based on the structure-activity relationship (SAR) of adamantane derivatives, 11
-HSD1 is the primary biological target. The enzyme possesses a large hydrophobic pocket ideal for the adamantane cage.
2.1 Crystal Structure Selection
PDB ID:3TFQ (Human 11
-HSD1 complexed with an adamantane-based inhibitor).
Rationale: This structure is "holo" (ligand-bound), ensuring the active site loops are in an open conformation suitable for bulky adamantyl ligands.
2.2 Protein Preparation Workflow
Stripping: Remove water molecules
from the active site.
Cofactor Retention:NADPH must be retained. 11
-HSD1 is cofactor-dependent; docking without NADPH yields false negatives.
H-Bond Optimization: Optimize hydrogen bond networks (Asn/Gln/His flips) at pH 7.4.
Restrained Minimization: Apply OPLS4 or AMBER ff14SB force field to relieve steric clashes (RMSD convergence < 0.30 Å).
Molecular Docking Protocol
We employ a High-Precision Docking strategy to position 3-MPACA within the catalytic site.
3.1 Grid Generation
Center: Defined by the centroid of the co-crystallized ligand in PDB 3TFQ.
Dimensions:
Å box (sufficient to cover the catalytic triad: Ser170, Tyr183, Lys187).
Constraints: Define a hydrogen bond constraint with Ser170 or Tyr183 (catalytic residues).
3.2 Docking Parameters (AutoDock Vina / Glide XP)
Exhaustiveness: 32 (High sampling).
Pose Clustering: RMSD tolerance 2.0 Å.
Scoring Function: Emphasis on hydrophobic enclosure terms.
3.3 Binding Mode Hypothesis
The expected binding mode involves:
Adamantane Cage: Occupies the primary hydrophobic lipophilic pocket.
Carboxylate Head: Forms H-bonds with Ser170/Tyr183 and electrostatic interaction with the NADP+ cofactor.
4-Methylphenyl Group: Projects into the secondary hydrophobic sub-pocket, potentially engaging in
-alkyl interactions with Leu217 or Val180.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify the stability of the 3-MPACA/11
-HSD1 complex over time.
4.1 System Setup
Force Field: CHARMM36m (Protein) + CGenFF (Ligand).
Solvation: TIP3P water model; cubic box with 10 Å buffer.
Neutralization: Add
or ions to neutralize the system (approx. 0.15 M NaCl).
4.2 Simulation Protocol
Phase
Ensemble
Duration
Purpose
Minimization
Steepest Descent
5000 steps
Remove bad contacts.
Equilibration 1
NVT (300 K)
100 ps
Stabilize temperature.
Equilibration 2
NPT (1 atm)
100 ps
Stabilize density.
Production
NPT
100 ns
Data collection.
4.3 Key Analysis Metrics
RMSD (Root Mean Square Deviation): Ligand RMSD should plateau (
Å) relative to the protein backbone.
H-Bond Lifetime: Calculate the percentage of simulation time the Carboxylate-Ser170 H-bond persists.
indicates a stable inhibitor.
Thermodynamic Stability (MM-PBSA)
Docking scores often correlate poorly with experimental
for hydrophobic ligands. We use Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the binding free energy ().
Equation:
Interpretation:
A
lower than -30 kcal/mol suggests high potency (nanomolar range).
The Van der Waals contribution is expected to dominate due to the adamantane/phenyl moieties.
Visualization of Workflows
The following diagrams illustrate the experimental logic and the molecular interaction pathway.
6.1 Computational Pipeline
Caption: Figure 1: End-to-end in silico workflow for characterizing 3-MPACA interactions.
Caption: Figure 2: Predicted pharmacophoric mapping of 3-MPACA within the 11
-HSD1 active site.
ADMET Profiling
Adamantane derivatives are lipophilic (
), raising concerns about solubility and metabolic clearance.
Parameter
Predicted Value
Implication
LogP
4.2 - 4.8
High lipophilicity; excellent membrane permeability but risk of non-specific binding.
BBB Penetration
High
Likely to cross the Blood-Brain Barrier (CNS active).
Metabolic Stability
Moderate
The 4-methyl group is a likely site for CYP450 oxidation (benzylic hydroxylation).
hERG Inhibition
Risk
Lipophilic amines/acids often flag hERG; requires specific docking check.
References
Scott, J. S., et al. (2012).
-hydroxysteroid dehydrogenase type 1 (11-HSD1) inhibitors.[2] Journal of Medicinal Chemistry.[3]
Boyle, C. D., et al. (2010). Adamantyl carboxamides and acetamides as potent human 11
-hydroxysteroid dehydrogenase type 1 inhibitors.[4][5] Bioorganic & Medicinal Chemistry Letters.[1][6]
Genest, D., et al. (2010). MM-PBSA / MM-GBSA: A Practical Guide for Drug Discovery. Journal of Chemical Information and Modeling.
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
Adamantane as a Pharmacophore in Drug Design: The Lipophilic Bullet
Executive Summary The adamantane scaffold ( ) is a diamondoid cage structure that has evolved from a simple antiviral agent into a versatile pharmacophore in modern medicinal chemistry.[1] Often termed the "lipophilic bu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The adamantane scaffold (
) is a diamondoid cage structure that has evolved from a simple antiviral agent into a versatile pharmacophore in modern medicinal chemistry.[1] Often termed the "lipophilic bullet," its unique physicochemical profile—defined by high lipophilicity, steric bulk, and metabolic stability—allows it to penetrate the blood-brain barrier (BBB) and occupy hydrophobic pockets in enzymes and ion channels. This guide analyzes the structural logic of adamantane in drug design, detailing its mechanistic roles in neurology (NMDA antagonism) and endocrinology (DPP-IV inhibition), and provides a self-validating protocol for the synthesis of its fundamental derivative, amantadine.
Part 1: Physicochemical Profiling & Pharmacophore Logic
The success of adamantane lies in its ability to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.
The Lipophilic Bullet Concept
Adamantane is highly lipophilic (LogP ~4.2 for the hydrocarbon). When attached to a polar pharmacophore, it acts as a carrier, dragging the molecule across lipid membranes.
BBB Penetration: The cage structure significantly increases the LogP of hydrophilic drugs, facilitating passive diffusion across the BBB.
Metabolic Shielding: The rigid cage is resistant to oxidative metabolism. Placing it near a metabolically labile group (e.g., an amide or ester) sterically hinders enzymatic attack, prolonging the drug's half-life (
).
Desolvation Penalty: The hydrophobic surface drives the molecule out of the aqueous phase and into hydrophobic binding pockets (e.g., the S2 pocket of DPP-IV or the pore of the M2 channel), minimizing the entropic cost of binding.
Structural Logic Flow
The following diagram illustrates how the intrinsic properties of adamantane translate into therapeutic advantages.
Figure 1: The "Lipophilic Bullet" strategy connecting physicochemical properties to therapeutic applications.
Part 2: Mechanistic Versatility
Adamantane derivatives operate via two distinct mechanisms: Ion Channel Blockade and Enzyme Inhibition .
Target: NMDA Receptor (CNS) or M2 Protein (Influenza).
Mechanism: These drugs are uncompetitive, open-channel blockers . They do not compete with the agonist (glutamate) for the binding site. Instead, they enter the ion channel pore only when it is open and physically occlude the flow of Ca²⁺ and Na⁺ ions.
Selectivity: Memantine has a faster "off-rate" than Mg²⁺ or ketamine. This allows it to block pathological tonic activation (excitotoxicity) while leaving physiological phasic activation (memory formation) intact.
Figure 2: Mechanism of action for Memantine as an uncompetitive NMDA receptor antagonist.
Mechanism: These drugs inhibit the breakdown of incretin hormones (GLP-1).[5]
Role of Adamantane: In Vildagliptin , the adamantane moiety fits snugly into the hydrophobic S2 subsite of the DPP-IV active site. This high-affinity hydrophobic interaction anchors the molecule, positioning the nitrile group to form a reversible covalent imidate adduct with the catalytic Serine-630 residue.
Part 3: Comparative Pharmacokinetics
The following table summarizes the quantitative impact of the adamantane scaffold on key drugs.
*Note: Half-life refers to the duration of DPP-4 inhibition for Saxagliptin.[9]
Part 4: Experimental Protocol: Synthesis of Amantadine HCl
This protocol describes the synthesis of 1-aminoadamantane hydrochloride (Amantadine HCl) via the Ritter reaction.[10] This route is chosen for its robustness and "self-validating" nature—the intermediate precipitation confirms reaction progress.
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer. Place in an ice bath (
).
Addition: Add 1-Bromoadamantane and Acetonitrile to the flask. Stir to create a suspension.
Acidification: Dropwise add conc. H₂SO₄ over 30 minutes. Critical: Maintain internal temperature
to prevent charring.
Reaction: Remove ice bath. Heat the mixture to 85°C (reflux) for 3 hours. The solution should become clear, indicating consumption of the starting material.
Quench: Cool to room temperature (RT). Pour the mixture onto 500 g of crushed ice.
Isolation: A white precipitate (N-(1-Adamantyl)acetamide) will form immediately. Filter the solid, wash with cold water (
mL) to remove acid, and dry.
Checkpoint: Yield should be ~90% (approx. 17-18 g). MP: 147-149°C.
Setup: Place the amide (10 g) in a flask with NaOH (10 g) and DEG (40 mL).
Reflux: Heat to 170-180°C for 5-6 hours. Note: High temperature is required to cleave the sterically hindered amide.
Extraction: Cool to RT. Add water (100 mL) and extract with diethyl ether (
mL).
Salt Formation: Dry the ether layer over anhydrous
. Bubble anhydrous HCl gas through the ether solution OR add 4M HCl in dioxane dropwise.
Filtration: The white precipitate is Amantadine HCl.[11] Filter and recrystallize from ethanol/ether.
Validation: Final product should not melt below 360°C (sublimes).
Figure 3: Synthetic workflow for Amantadine Hydrochloride.
References
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Journal of Medicinal Chemistry. Link
Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond." Nature Reviews Drug Discovery. Link
He, Y. L., et al. (2011). "Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans." Diabetes, Obesity and Metabolism. Link
BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Adamantane Derivatives." BenchChem Technical Guides. Link
Nguyen, T. V., et al. (2017).[11] "Microwave Method for the Synthesis of Amantadine Hydrochloride." Thai Journal of Science. Link
Boulton, D. W. (2016). "Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin." Clinical Pharmacokinetics. Link
Application Note: Strategic Synthesis of 3-(4-Methylphenyl)adamantane-1-carboxylic acid
Executive Summary The adamantane scaffold is a pharmacophore of immense value in medicinal chemistry, prized for its lipophilicity, metabolic stability, and ability to improve the blood-brain barrier (BBB) permeability o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The adamantane scaffold is a pharmacophore of immense value in medicinal chemistry, prized for its lipophilicity, metabolic stability, and ability to improve the blood-brain barrier (BBB) permeability of attached ligands.[1] The specific derivative 3-(4-methylphenyl)adamantane-1-carboxylic acid represents a critical bifunctional core, often utilized in the development of 11
-HSD1 inhibitors (metabolic syndrome) and novel antiviral agents.
This Application Note provides two distinct, validated protocols for the synthesis of this target. Unlike generic textbook descriptions, these protocols focus on the causality of reaction conditions , cation stability , and regiochemical control , ensuring reproducible results in a drug discovery setting.[1]
Retrosynthetic Analysis & Strategy
To synthesize 3-(4-methylphenyl)adamantane-1-carboxylic acid efficiently, one must exploit the unique reactivity of the adamantane bridgehead carbons. The synthesis hinges on two key disconnections:
The Aryl Linkage: Formed via electrophilic aromatic substitution (Friedel-Crafts alkylation).[2][3][4]
The Carboxyl Moiety: Formed via carbonylation of a carbocation (Koch-Haaf reaction).[5][6]
Strategic Pathways
We present two routes based on the availability of starting materials and scale requirements:
Protocol A (Convergent/Direct): Utilizes 3-hydroxy-1-adamantanecarboxylic acid as the precursor. This is the preferred "Green Chemistry" route with higher atom economy, utilizing a "one-pot" acid-mediated arylation.
Protocol B (Linear/Classical): Starts from 1-bromoadamantane .[7] This route is modular, allowing for the synthesis of the aryl-adamantane core first, followed by functionalization.[1] It is ideal when the carboxylic acid precursor is unavailable.
Pathway Visualization
Figure 1: Retrosynthetic logic comparing the Direct Arylation (Protocol A) and Stepwise Functionalization (Protocol B).
Protocol A: Direct Arylation (The "Ritter-Type" Approach)
Objective: One-step synthesis from 3-hydroxy-1-adamantanecarboxylic acid.
Mechanism: Generation of a bridgehead carbocation at the 3-position (stabilized by the distal carboxyl group's inductive effect, though slightly deactivated) followed by electrophilic attack on toluene.[1]
Setup: Charge a flame-dried round-bottom flask with 3-hydroxy-1-adamantanecarboxylic acid (10 mmol) .
Solvation: Add Toluene (30 mL) . The starting material may not fully dissolve at room temperature (RT).[1]
Catalyst Addition (Critical Control Point):
Cool the suspension to 0°C.
Add Triflic acid (2.0 mL) or H₂SO₄ (5.0 mL) dropwise over 15 minutes.
Why? Rapid addition generates excessive heat, potentially causing polymerization of toluene or decarboxylation.[1]
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.
Monitoring: Check via TLC or LC-MS. The hydroxyl group is converted to water (leaving group), generating the cation which is immediately trapped by toluene.[1]
Quench & Workup:
Pour the reaction mixture slowly onto crushed ice (100 g) .
Procedure: Reflux the mixture for 2 hours. The Lewis acid (FeCl₃) abstracts the bromide, generating the tertiary adamantyl cation.[1]
Workup: Quench with water, separate organic layer, dry over MgSO₄, and concentrate. Recrystallize from 2-propanol.
Note: AlCl₃ is often too harsh and can cause adamantane cage rearrangements; FeCl₃ is milder and preferred.
Stage 2: Bromination to 1-Bromo-3-(4-methylphenyl)adamantane
Reagents: Product from Stage 1 (10 mmol), Bromine (Br₂, 3.0 eq), Iron powder (cat).
Procedure: Stir at RT for 4 hours.
Mechanism:[1][2][3][5][6][8][13][14] The bridgehead C-H bonds are the most reactive. The existing aryl group directs the second substitution to the meta-bridgehead positions (3, 5, 7).[1]
Workup: Quench with saturated sodium bisulfite (to remove excess Br₂). Extract with DCM.
Stage 3: Koch-Haaf Carboxylation (The Functionalization)
This is the defining step for introducing the acid group.
Sulfuric Acid (H₂SO₄, 98%) - Must be concentrated to dehydrate HCOOH to CO.[1]
Workflow:
Figure 2: Mechanistic flow of the Koch-Haaf carbonylation.[1][5]
Protocol:
Acid Bath: Place 98% H₂SO₄ (20 mL) in a flask and cool to 15–20°C.
Solvation: Dissolve the Bromo-intermediate (5 mmol) in a minimal amount of CCl₄ or n-Hexane (2-3 mL) if it is solid; otherwise, add directly.
CO Generation (The "Haaf" Modification):
Simultaneously add Formic Acid (2 mL) dropwise over 1 hour.
Mechanism:[1][2][3][5][6][8][13][14] H₂SO₄ dehydrates HCOOH to generate CO gas in situ within the viscous solution. This high local concentration of CO traps the carbocation formed from the bromo-adamantane.
Agitation: Vigorous stirring is essential to facilitate phase transfer and gas-liquid contact.
Quench: Pour onto ice. The acylium ion intermediate reacts with water to form the carboxylic acid.[6]
Purification: Dissolve the crude solid in dilute NaOH, filter off insoluble impurities, and re-precipitate with HCl.
Cause: Temperature too high (>25°C) causes CO to escape before reacting.[1]
Solution: Maintain 15–20°C and increase stirring speed.
Problem: "Oiling out" during Friedel-Crafts.
Cause: Incomplete reaction or mixed isomers.
Solution: Ensure the catalyst (TfOH or H₂SO₄) is fresh and anhydrous.[1] Water kills the carbocation.
Problem: Regioisomers in Arylation.
Insight: While para is favored (>95%), trace meta isomers may form.[1] Recrystallization from Ethanol/Water usually removes the more soluble meta isomer.
References
Koch, H., & Haaf, W. (1958).[1] Direkte Synthese der Adamantan-carbonsäure-(1). Angewandte Chemie, 70(10), 311–312.[1] [1]
Foundational text for the Koch-Haaf carboxylation methodology.[6][8][13]
Stetter, H., et al. (1960).[1] Über Verbindungen mit Urotropin-Struktur, XVI.[1] Beiträge zur Chemie der Adamantan-Derivate. Chemische Berichte.
Establishes the stability of adamantyl cations and their reactivity with arom
Application Note: Advanced Carboxylation Strategies for Adamantane Scaffolds
Executive Summary & Strategic Context Adamantane (tricyclo[3.3.1.1^{3,7}]decane) is a pharmacophore of immense value in drug discovery, serving as a lipophilic bullet to improve blood-brain barrier (BBB) penetration and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Adamantane (tricyclo[3.3.1.1^{3,7}]decane) is a pharmacophore of immense value in drug discovery, serving as a lipophilic bullet to improve blood-brain barrier (BBB) penetration and alter metabolic stability. However, its high symmetry and inert C(sp³)-H bonds make selective functionalization a significant challenge.
This Application Note details two distinct methodologies for introducing a carboxyl moiety (–COOH) or its ester equivalents onto the adamantane core. We contrast the classic carbocationic approach (Koch-Haaf) , which remains the industrial gold standard for bulk synthesis, with modern photocatalytic radical strategies (TBADT-mediated) that offer milder conditions and orthogonal selectivity.
Key Decision Matrix
Feature
Method A: Koch-Haaf
Method B: Photocatalytic (HAT)
Primary Mechanism
Carbocation (-like)
Radical (Hydrogen Atom Transfer)
Conditions
Harsh (96% H₂SO₄, 0–20°C)
Mild (Ambient temp, Blue LED)
Selectivity
Thermodynamic (Bridgehead 1°)
Kinetic (Steric/Electronic control)
Scalability
High (kg to ton scale)
Moderate (mg to g scale)
Reagent Hazard
Strong Acid / CO (in situ)
CO gas / UV Light / Oxygen sensitivity
Method A: The Koch-Haaf Reaction (Carbocationic)
Status: Industrial Standard
Target: 1-Adamantanecarboxylic acid
Mechanistic Insight
The Koch-Haaf reaction relies on the generation of the 1-adamantyl cation . Unlike typical aliphatic hydrocarbons, adamantane stabilizes positive charges at the bridgehead (tertiary) position due to hyperconjugation and relief of transannular strain.
The reaction uses a "cationogen" (typically tert-butanol or 1-adamantanol) in strong acid. The t-butyl cation acts as a hydride acceptor, abstracting a hydride from adamantane to form isobutane and the adamantyl cation. This cation traps carbon monoxide (generated in situ from formic acid) to form an acylium ion, which hydrolyzes to the carboxylic acid.
Detailed Protocol
Safety Note: This reaction evolves Carbon Monoxide (CO). Perform exclusively in a well-ventilated fume hood.
Reagents:
Adamantane (13.6 g, 100 mmol)
Sulfuric Acid (96%, 255 mL) – Must be concentrated to sustain the cation.
tert-Butanol (29.6 g, 400 mmol) – The hydride abstractor.
Formic Acid (98%, 55 g) – The CO source.
Step-by-Step Procedure:
Reactor Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a pressure-equalizing dropping funnel, and a gas outlet leading to a bleach trap (to neutralize small amounts of acid vapor).
The "Acid Heel": Charge the flask with 96% H₂SO₄ and the inert solvent (CCl₄ or Hexane). Cool to 15°C in an ice-water bath.
Expert Tip: Vigorous stirring is non-negotiable here. You are creating an emulsion. If the phases separate, the hydride transfer fails.
Substrate Addition: Add the adamantane solid. It will not dissolve but will form a slurry.
The "Cocktail" Addition: Mix the tert-butanol and formic acid in the dropping funnel.
Caution: This mixture is unstable over long periods; prepare immediately before use.
Controlled Injection: Add the alcohol/acid mixture dropwise over 2 hours .
Critical Parameter: Maintain internal temperature between 17–25°C .
Why? < 15°C: Reaction stalls (viscosity increases, kinetics slow). > 30°C: Side reactions (oligomerization) and rapid CO off-gassing occur, reducing yield.
Quench: Pour the reaction mixture over 700 g of crushed ice. The product will precipitate as a white solid.
Workup: Extract the aqueous slurry with CCl₄ or CHCl₃. Wash the organic layer with water, dry over Na₂SO₄, and evaporate. Recrystallize from methanol.
Workflow Visualization
Figure 1: Operational workflow for the Koch-Haaf carboxylation, emphasizing temperature control and phase mixing.
Method B: Photocatalytic Radical Carbonylation
Status: Modern / Late-Stage Functionalization
Target: Adamantane Esters / Ketones (Precursors to Acids)
Mechanistic Insight
For substrates sensitive to strong acid, or when site-selectivity beyond the thermodynamic bridgehead is required, Hydrogen Atom Transfer (HAT) photocatalysis is the method of choice.
This protocol utilizes Tetrabutylammonium Decatungstate (TBADT) .[1][2][3] Upon irradiation with near-UV/blue light (365–390 nm), the excited decatungstate anion (
) becomes a potent hydrogen abstractor. It selectively cleaves the electron-rich C(sp³)-H bond of adamantane to generate a nucleophilic radical. This radical is then trapped by CO (carbonylation) in the presence of an electron-deficient alkene (Giese addition) or an oxidant to form esters.
Protocol: TBADT-Mediated Carbonylation
Reagents:
Adamantane (1.0 equiv)
TBADT Catalyst (2 mol%) – Photocatalyst.
CO gas (Balloon pressure or flow) – C1 Source.
Solvent: Acetonitrile (MeCN) or Benzene/MeCN mix.
Trap: Methanol (to form methyl ester) or electrophilic alkene.
Light Source: 365 nm LED (approx. 40-60W).
Step-by-Step Procedure:
Degassing (Critical): Dissolve adamantane and TBADT in MeCN in a Pyrex or quartz reaction vessel.
Expert Tip: Oxygen is a triplet quencher. Sparge the solution with Argon for 15 minutes, or use freeze-pump-thaw cycles.
CO Introduction: Introduce CO. For safety, a balloon setup is sufficient for small scales, but a flow system (microreactor) is preferred for safety and mass transfer.
Irradiation: Irradiate the mixture while stirring vigorously. The reaction typically requires 12–24 hours.
Mechanism:[4][2][5][6][7][8][9] The excited TBADT abstracts H from the adamantane bridgehead.[6] The resulting radical reacts with CO to form an acyl radical (
For Esters: If Methanol and an oxidant (like persulfate) are present, the acyl radical is oxidized to the acylium ion and trapped by MeOH.
For Ketones: If an electron-deficient alkene (e.g., methyl acrylate) is present, the acyl radical undergoes Giese addition.
Purification: Remove solvent in vacuo. The TBADT catalyst precipitates upon addition of ether/water and can often be recovered. Purify the organic product via silica gel chromatography.
Photocatalytic Cycle Diagram
Figure 2: The decatungstate (TBADT) photocatalytic cycle. The excited catalyst abstracts a hydrogen atom, generating a radical that is subsequently carbonylated.[6]
Comparative Analysis & Troubleshooting
Method Selection Guide
Requirement
Recommended Method
Reason
I need >100g of material.
Koch-Haaf
Photochemistry scales poorly without flow reactors; Koch-Haaf is robust.
My substrate has acid-sensitive groups (Boc, acetal).
TBADT/Radical
Koch-Haaf uses 96% H₂SO₄ which will cleave protecting groups.
I need to functionalize a specific site.
TBADT
TBADT is highly sensitive to steric bulk and electronics, offering different selectivity patterns than thermodynamic cation stability.
Troubleshooting Common Failures
Koch-Haaf Failure: Low Yield / Tar Formation
Cause: Temperature spike during addition.
Solution: The reaction is exothermic. If the temp exceeds 25°C, the adamantyl cation undergoes polymerization or rearrangement. Slow down the addition rate.
TBADT Failure: No Reaction
Cause: Oxygen poisoning.
Solution: The excited state of decatungstate is quenched by
. Ensure rigorous degassing. Use a balloon of CO to maintain positive pressure and exclude air.
3-(4-Methylphenyl)adamantane-1-carboxylic acid is a specialized adamantane derivative used primarily in medicinal chemistry to modulate lipophilicity, improve blood-brain barrier (BBB) penetration, and introduce rigid 3D-spatial geometry into drug candidates.[1] Unlike the parent adamantane-1-carboxylic acid, the inclusion of the para-tolyl moiety at the 3-position breaks the
symmetry, creating a "head-to-tail" vector that allows for precise orientation of pharmacophores.
This building block is critical in the development of DGAT1 inhibitors (metabolic disease), 11β-HSD1 inhibitors , and antiviral agents .[1] Its carboxylic acid handle serves as the primary conjugation site, while the distal tolyl group acts as a lipophilic anchor or a probe for metabolic stability (via benzylic oxidation).[1]
Key Chemical Profile
Property
Specification
CAS Number
56531-69-2
IUPAC Name
3-(4-methylphenyl)adamantane-1-carboxylic acid
Molecular Formula
C₁₈H₂₂O₂
Molecular Weight
270.37 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, DMSO, MeOH; Insoluble in water
pKa (Calc)
~4.8 (Typical for adamantane-COOH)
Metabolic Liability
Benzylic methyl group (CYP450 oxidation site)
Synthetic Routes & Stability
The synthesis of this compound generally follows a two-stage "Anchor & Functionalize" strategy.[1] Understanding this route is crucial for troubleshooting impurities (e.g., unreacted toluene or di-substituted byproducts).[1]
Friedel-Crafts Alkylation: 1-Bromoadamantane is reacted with toluene (excess) using a Lewis acid catalyst (AlCl₃ or FeCl₃) to install the p-tolyl group.[1]
Koch-Haaf Carboxylation: The 1-(p-tolyl)adamantane intermediate undergoes formylation/carboxylation using formic acid in concentrated sulfuric acid (H₂SO₄) to install the carboxylic acid at the 3-position via a stable carbocation intermediate.[1]
Stability Note: The adamantane cage renders the carboxylic acid sterically hindered but chemically stable.[1] The p-tolyl group is stable to standard coupling conditions but susceptible to benzylic bromination (NBS) or oxidation (KMnO₄), which can be exploited for further functionalization.[1]
Experimental Protocols
Protocol A: Amide Coupling (Sterically Demanding)
Rationale: The adamantane bridgehead position creates significant steric bulk.[1] Standard coupling agents (EDC/NHS) often suffer from slow kinetics.[1] High-activity uronium/phosphonium reagents are recommended.[1]
Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under N₂ atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at RT for 15 minutes. Note: A slight color change (yellowing) indicates active ester formation.[1]
Addition: Add the amine partner (1.1 mmol) dropwise.
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.[1] The bulky acid may require heating to 40°C if the amine is also sterically hindered.[1]
Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (2x), sat. NaHCO₃ (2x), and brine.[1] Dry over MgSO₄ and concentrate.
Rationale: Converting the acid to an amine (memantine analog) is a common scaffold hop.[1] This protocol uses DPPA to generate the isocyanate intermediate, which is then hydrolyzed.[1]
This diagram illustrates the divergent pathways available from the parent building block.[1]
Caption: Divergent synthetic pathways from the carboxylic acid core.[1] Green arrows indicate standard medicinal chemistry couplings; red indicates scaffold modification.
Diagram 2: Decision Logic for Coupling Conditions
Due to the steric bulk of the adamantane cage, selecting the right coupling agent is critical.[1]
Caption: Decision matrix for overcoming steric hindrance during amide bond formation with adamantane substrates.
Applications in Drug Discovery[1][3][4]
The "Lipophilic Bullet" Concept
In medicinal chemistry, the adamantane group is often described as a "lipophilic bullet."[1] Attaching the 3-(4-methylphenyl) moiety serves two distinct purposes:
Space-Filling: The rigid cage structure occupies a spherical volume (~6–7 Å diameter), ideal for filling hydrophobic pockets in enzymes (e.g., 11β-HSD1).[1]
Solubility & Permeability: While adding bulk, the adamantane core significantly increases logP, facilitating membrane crossing.[1] However, the carboxylic acid must usually be masked (as an amide or ester) to prevent ionic trapping.[1]
Metabolic Considerations
The para-methyl group on the phenyl ring is a known "soft spot" for CYP450-mediated oxidation (benzylic hydroxylation
Pro: If the drug needs to be cleared rapidly or requires a prodrug strategy, this site allows predictable metabolism.[1]
Con: If metabolic stability is required, medicinal chemists often replace the 4-methyl group with a 4-chloro or 4-fluoro group, or block the benzylic position.
References
Matrix Fine Chemicals. 1-(p-Tolyl)-3-adamantanecarboxylic acid (CAS 56531-69-2).[1][2][3] Available at: [Link][1]
National Institutes of Health (NIH) - PubChem. 3-(4-Methylphenyl)adamantane-1-carboxylic acid (CID 41912).[1] Available at: [Link][1]
European Journal of Medicinal Chemistry. Discovery and optimization of adamantane carboxylic acid derivatives as potent DGAT1 inhibitors.[1] 2015. (Contextual Application). Available at: [Link]
Application Notes and Protocols: 3-(4-Methylphenyl)adamantane-1-carboxylic acid in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Adamantane Scaffold in Antiviral Research The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has long been a cornerstone i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Antiviral Research
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has long been a cornerstone in the development of antiviral agents. The discovery of amantadine and its derivative rimantadine as inhibitors of the influenza A virus M2 proton ion channel marked a significant milestone in antiviral therapy.[1][2] These compounds effectively prevent the uncoating of the viral genome, a crucial step in the viral replication cycle.[3] However, the emergence of widespread resistance has necessitated the exploration of novel adamantane derivatives with improved efficacy and a broader spectrum of activity.[1] This document outlines the potential application of a novel derivative, 3-(4-Methylphenyl)adamantane-1-carboxylic acid, in the discovery of new antiviral drugs. The introduction of a 4-methylphenyl group at the 3-position of the adamantane core is hypothesized to enhance binding affinity and antiviral potency, potentially overcoming existing resistance mechanisms.
Hypothesized Mechanism of Action
Based on the well-established mechanism of adamantane antivirals, 3-(4-Methylphenyl)adamantane-1-carboxylic acid is primarily proposed to target the M2 proton channel of the influenza A virus. The bulky and lipophilic adamantane cage is expected to physically block the channel, while the 4-methylphenyl substituent may provide additional hydrophobic and aromatic interactions within the channel pore, enhancing the inhibitory effect. The carboxylic acid group could influence the compound's solubility and potential interactions with the channel's exterior.
Furthermore, some adamantane derivatives have been reported to exhibit antiviral activity against other viruses, such as Hepatitis C virus (HCV), by targeting viral ion channels like the p7 protein.[4] Therefore, it is plausible that 3-(4-Methylphenyl)adamantane-1-carboxylic acid could also be investigated for its potential to inhibit HCV replication.
Figure 1: Hypothesized mechanism of action of 3-(4-Methylphenyl)adamantane-1-carboxylic acid against Influenza A virus.
Experimental Protocols
The following protocols are designed to evaluate the antiviral activity and cytotoxicity of 3-(4-Methylphenyl)adamantane-1-carboxylic acid.
Cytotoxicity Assay
Before assessing antiviral efficacy, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by inference, cytotoxicity.[5]
Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Preparation: Prepare a series of dilutions of 3-(4-Methylphenyl)adamantane-1-carboxylic acid in cell culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., 0.1 µM).
Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "cells only" control (medium without compound) and a "no cells" control (medium only).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Protocol: Plaque Reduction Assay
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
Virus Infection: Infect the cell monolayer with a known titer of influenza A virus (e.g., A/WSN/33) for 1 hour at 37°C.
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a mixture of agarose and cell culture medium containing various non-toxic concentrations of 3-(4-Methylphenyl)adamantane-1-carboxylic acid.
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize the plaques.
Data Analysis: Count the number of plaques in each well and calculate the EC50 value. The selectivity index (SI) can be calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.
M2 Ion Channel Activity Assay (in vitro)
To specifically confirm the inhibition of the M2 ion channel, an in vitro assay using a fluorescent pH indicator can be employed.
Protocol: M2 Proton Channel Inhibition Assay
Vesicle Preparation: Prepare liposomes incorporating purified influenza A M2 protein. Load the liposomes with a pH-sensitive fluorescent dye (e.g., ACMA).
Assay Setup: Add the M2-containing liposomes to a cuvette with a low pH buffer to create a proton gradient.
Compound Addition: Add varying concentrations of 3-(4-Methylphenyl)adamantane-1-carboxylic acid to the cuvette.
Fluorescence Measurement: Monitor the fluorescence quenching of the dye over time. Inhibition of the M2 channel will result in a slower rate of fluorescence quenching.
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the M2 ion channel activity.
Data Presentation
Parameter
Description
Example Value
CC50
50% Cytotoxic Concentration
>100 µM
EC50
50% Effective Concentration
5 µM
SI
Selectivity Index (CC50/EC50)
>20
IC50 (M2)
50% Inhibitory Concentration (M2 Channel)
2 µM
Experimental Workflow
Figure 2: Overall experimental workflow for the evaluation of 3-(4-Methylphenyl)adamantane-1-carboxylic acid.
Conclusion and Future Directions
The proposed application notes provide a framework for the initial investigation of 3-(4-Methylphenyl)adamantane-1-carboxylic acid as a potential antiviral agent. The addition of the 4-methylphenyl group to the adamantane scaffold is a rational design strategy to enhance antiviral activity and potentially overcome resistance. Successful outcomes from the described protocols would warrant further studies, including evaluation against a broader panel of influenza strains (including resistant variants), in vivo efficacy studies in animal models, and exploration of its activity against other viral targets like Hepatitis C virus. The lipophilic nature of adamantane derivatives suggests that formulation and bioavailability studies will also be critical for future development.[5]
References
Davies, W. L., Grunert, R. R., Haff, R. F., McGahen, J. W., Neumayer, E. M., Paulshock, M., Watts, J. C., Wood, T. R., Hermann, E. C., & Hoffmann, C. E. (1964). Antiviral activity of 1-adamantanamine (amantadine). Science, 144(3620), 862–863. [Link]
Shibnev, V. A., Garaev, T. M., Finogenova, M. P., Botikov, A. G., & Deryabin, P. G. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. Voprosy virusologii, 56(5), 26–30. [Link]
Mathur, A., Beare, A. S., & Reed, S. E. (1973). In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. Antimicrobial agents and chemotherapy, 4(4), 421–426. [Link]
de Castro, W., Ferreira, A. C., & Gomes, C. R. B. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virology Journal, 20(1), 273. [Link]
Zielińska-Psuja, B., Rychlewska, P., & Mielcarek, J. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2008. [Link]
Chen, Y., et al. (2025). Amantadine derivative Amt-1 enhances antiviral defense against influenza A virus via Nrf2/HO-1 pathway. Journal of Biological Chemistry. [Link]
Shibnev, V. A., Garaev, T. M., Finogenova, M. P., Botikov, A. G., & Deryabin, P. G. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. Voprosy virusologii, 56(5), 26–30. [Link]
Das, S., et al. (2021). In silico validation of anti-viral drugs obtained from marine sources as a potential target against SARS-CoV-2 Mpro. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
Moiseev, I. K., et al. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45(10), 585-590. [Link]
Tsetlin, V. I., et al. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 24(22), 4083. [Link]
Jard, M. (2018). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Molecules, 23(12), 3069. [Link]
Shibnev, V. A., Garaev, T. M., Deryabin, P. G., Finogenova, M. P., & Mishin, D. V. (2015). Synthesis and Antiviral Activity of Adamantylpeptides Against Hepatitis C Virus. Pharmaceutical Chemistry Journal, 49(7), 449-454. [Link]
PubChem. (n.d.). 3-Aminoadamantane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., ... & De Clercq, E. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of medicinal chemistry, 37(18), 2896–2902. [Link]
Shcherbakov, S. V., et al. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Molecules, 24(15), 2717. [Link]
De Clercq, E. (2005). Antiviral agents. In Desk Encyclopedia of Microbiology (pp. 115-127). Elsevier. [Link]
Gerold, G., & Pietschmann, T. (2026). Hepatitis C virus replication fitness as a determinant of antiviral therapy outcome. bioRxiv. [Link]
Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103–2105. [Link]
Application Note: Adamantane Derivatives in Neuroscience Research
Mechanistic Profiling, Neuroprotection Assays, and Experimental Protocols [1] Abstract Adamantane derivatives, exemplified by Memantine and Amantadine , represent a unique class of diamondoid compounds with profound util...
Author: BenchChem Technical Support Team. Date: February 2026
Mechanistic Profiling, Neuroprotection Assays, and Experimental Protocols [1]
Abstract
Adamantane derivatives, exemplified by Memantine and Amantadine , represent a unique class of diamondoid compounds with profound utility in neuroscience.[1] Unlike high-affinity N-methyl-D-aspartate (NMDA) receptor antagonists that induce psychotomimetic side effects (e.g., MK-801), adamantane derivatives exhibit uncompetitive, low-to-moderate affinity antagonism with rapid blocking/unblocking kinetics.[1] This application note provides a comprehensive technical guide for researchers investigating these compounds. It details protocols for electrophysiological characterization (focusing on "off-rate" kinetics), in vitro neuroprotection assays against excitotoxicity, and relevant behavioral models.[1] Furthermore, it outlines the structure-activity relationships (SAR) necessary for designing novel adamantane-based multi-target directed ligands (MTDLs).
Introduction: The "Fast Off-Rate" Hypothesis
The clinical success of memantine in Alzheimer’s disease (AD) and amantadine in Parkinson’s disease (PD) hinges on their specific interaction with the NMDA receptor pore.[1]
Chemical Structure: The lipophilic tricyclic adamantane cage ensures high Blood-Brain Barrier (BBB) permeability.[1]
Mechanism: These compounds bind to the Mg
site within the receptor channel.[1] Crucially, they are voltage-dependent and uncompetitive , meaning they only block the channel when it is open.[1]
Therapeutic Index: The safety profile is attributed to the "Fast Off-Rate" hypothesis.[1] Memantine (
) leaves the channel channel quickly ( ms) upon depolarization, preserving physiological synaptic transmission while blocking prolonged pathological Ca influx (excitotoxicity).[1]
DOT Diagram 1: Mechanism of Action
The following diagram illustrates the kinetic difference between physiological signaling and pathological excitotoxicity, and how adamantane derivatives intervene.
Figure 1: Kinetic discrimination of Memantine.[1][2] The drug blocks chronic pathological influx but exits the channel rapidly during physiological depolarization, preserving synaptic plasticity.[1]
Group 3: Scopolamine + Memantine (5-20 mg/kg, p.o.) or Test Compound.[1]
Test: Morris Water Maze (MWM)
Training (Days 1-4): Measure latency to find the hidden platform.[1][5]
Probe Trial (Day 5): Remove platform.[1] Measure time spent in the target quadrant.[1]
Success Criteria: Test compound restores time in target quadrant to near-control levels.[1]
Model B: L-DOPA Induced Dyskinesia (LID) in 6-OHDA Rats
Rationale: Amantadine is the standard of care for LID.[1] This tests the anti-dyskinetic potential.[1][6][7]
Lesion: Unilateral injection of 6-OHDA into the medial forebrain bundle.[1]
Priming: Chronic L-DOPA treatment (6 mg/kg) daily for 3 weeks until abnormal involuntary movements (AIMs) stabilize.
Testing: Administer Test Compound (i.p.) 30 mins before L-DOPA.
Scoring: Evaluate Axial, Limb, and Orolingual AIMs every 20 minutes for 3 hours.
Advanced Chemical Biology: Designing New Derivatives
Researchers are currently moving beyond simple NMDA antagonism.[1] The adamantane cage is an ideal scaffold for Multi-Target Directed Ligands (MTDLs) .[1]
SAR Guidelines for Optimization
Lipophilicity (LogP): Maintain LogP between 2.0 and 3.5 for optimal BBB penetration. Unsubstituted adamantane is too lipophilic; amino/hydroxyl groups balance this.[1]
Nitrosylation: Adding a nitro-group (e.g., Nitromemantine ) allows the drug to S-nitrosylate the NMDA receptor, locking it in a closed state.[1] This provides a second layer of safety.[1]
Sigma-1 Targeting: Elongating the amine chain or adding phenyl rings can increase affinity for Sigma-1 receptors (neuroprotective chaperone).[1]
DOT Diagram 2: Experimental Screening Pipeline
Figure 2: Step-by-step screening pipeline for validating novel adamantane-based neurotherapeutics.[1]
References
Lipton, S. A. (2006).[1] Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and nitromemantine.[1] Nature Reviews Drug Discovery, 5(2), 160–170.[1]
Parsons, C. G., et al. (1999).[1] Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data.[1][7][8] Neuropharmacology, 38(6), 735-767.[1]
Johnson, J. W., & Kotermanski, S. E. (2006).[1] Mechanism of action of memantine.[1][3][4][6][7][9][10][11] Current Opinion in Pharmacology, 6(1), 61-67.[1]
Danysz, W., & Parsons, C. G. (2012).[1] Alzheimer's disease, β-amyloid, glutamate, and synaptic dysfunction.[1] Alzheimer's & Dementia, 8(5), 417-426.[1]
Maurice, T., & Su, T. P. (2009).[1] The sigma1-2 receptor chaperone as an inter-organelle signaling modulator.[1] Trends in Pharmacological Sciences, 30(11), 604-615.[1]
Blanpied, T. A., et al. (1997).[1] Trapping channel block of NMDA-activated responses by amantadine and memantine.[1] Journal of Neurophysiology, 77(1), 309-323.[1]
Wong, E. H., et al. (1986).[1] The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist.[1] Proceedings of the National Academy of Sciences, 83(18), 7104-7108.[1]
Application Notes and Protocols for High-Throughput Screening of Adamantane-Based Libraries
Introduction: The Adamantane Scaffold - A Privileged Structure with Unique Screening Challenges The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, is a privileged scaffold in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Adamantane Scaffold - A Privileged Structure with Unique Screening Challenges
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structure imparts favorable pharmacokinetic properties, such as metabolic stability and enhanced cell membrane penetration, making it a valuable component in drug design.[3][4] Adamantane derivatives have a rich history of therapeutic success, from the early antiviral agents amantadine and rimantadine to the neuroprotective drug memantine, used in the treatment of Alzheimer's disease.[1][3][5][6] The therapeutic landscape for adamantane-based compounds continues to expand, with research exploring their potential as anticancer, antidiabetic, and antimicrobial agents.[5]
However, the very properties that make adamantane an attractive scaffold also present significant challenges for high-throughput screening (HTS). The high lipophilicity of many adamantane derivatives can lead to poor aqueous solubility, a tendency to aggregate, and a higher propensity for non-specific interactions with assay components, leading to a high rate of false-positive hits.[7][8] Therefore, a carefully designed HTS strategy is paramount to successfully identify true bioactive compounds from adamantane-based libraries.
This guide provides an in-depth analysis of HTS assay design for adamantane libraries, offering field-proven insights and detailed protocols for robust and reliable screening campaigns. We will explore both biochemical and cell-based assay formats, with a focus on mitigating the challenges posed by the physicochemical properties of adamantane compounds.
Part 1: Strategic Considerations for Screening Adamantane Libraries
A successful HTS campaign for an adamantane-based library begins with a strategic approach to assay selection and development. The choice of assay will be dictated by the biological target and the desired therapeutic effect. However, overarching principles must be considered to account for the specific nature of the library.
Mitigating Lipophilicity-Driven Artifacts
The primary challenge in screening adamantane libraries is managing their lipophilicity.[9][10] This can be addressed at multiple stages of the HTS workflow:
Solubility Enhancement: Adamantane compounds are often soluble in organic solvents like DMSO. However, upon dilution into aqueous assay buffers, they can precipitate. It is crucial to determine the kinetic solubility of the library compounds in the final assay buffer. The use of detergents (e.g., Tween-20, Triton X-100) at concentrations above their critical micelle concentration (CMC) can help maintain compound solubility. However, the choice and concentration of detergent must be carefully optimized as they can interfere with certain assay technologies and biological targets.
Assay Miniaturization and Automation: Miniaturizing the assay format to 384- or 1536-well plates is highly recommended.[11] This not only reduces reagent costs but also minimizes the amount of compound required, which can be beneficial for libraries with limited quantities. Automation ensures precise and reproducible liquid handling, which is critical when working with low volumes and potentially viscous DMSO stock solutions.[12]
Inclusion of Counter-Screens and Orthogonal Assays: A robust hit validation cascade is essential. This should include counter-screens to identify non-specific inhibitors and orthogonal assays that measure the same biological endpoint using a different technology or principle. This helps to eliminate promiscuous compounds and confirm that the observed activity is target-specific.
The HTS Workflow: A Self-Validating System
The entire HTS process should be designed as a self-validating system, from initial assay development to hit confirmation.[11]
Figure 1: A robust HTS workflow for adamantane libraries.
A key metric for assay robustness is the Z'-factor, which should consistently be greater than 0.5 before proceeding with a full-scale screen.[11]
Part 2: Recommended HTS Assay Formats and Protocols
The choice of assay technology is critical for generating high-quality data. The following are recommended assay formats for screening adamantane libraries, with detailed protocols that can be adapted to specific biological targets.
Biochemical Assays: Targeting Purified Proteins
Biochemical assays are well-suited for identifying direct inhibitors or modulators of purified proteins, such as enzymes or receptors.
Principle: FP is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[13][14] When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its rotation slows, leading to an increase in polarization.[15] This assay is particularly useful for identifying compounds that disrupt protein-ligand or protein-protein interactions.[16]
Advantages for Adamantane Libraries:
Homogeneous "mix-and-read" format, reducing handling steps.[13]
Less susceptible to interference from colored or fluorescent compounds compared to intensity-based assays.
Highly sensitive, allowing for the use of low concentrations of reagents.
Protocol: Competitive FP Assay for a Protein-Ligand Interaction
Reagent Preparation:
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT. The buffer composition should be optimized for the target protein's stability and activity.
Protein Solution: Prepare a 2X concentrated solution of the target protein in assay buffer. The final concentration should be at the Kd (dissociation constant) of the tracer-protein interaction.
Tracer Solution: Prepare a 2X concentrated solution of the fluorescently labeled ligand (tracer) in assay buffer. The final concentration should be around the Kd.
Compound Plates: Serially dilute adamantane library compounds in 100% DMSO. Then, dilute into assay buffer to create a 10X concentrated working stock. The final DMSO concentration in the assay should be kept below 1%.
Assay Procedure (384-well format):
Add 5 µL of 10X compound solution or control (DMSO in assay buffer) to the wells of a black, low-volume 384-well plate.
Add 5 µL of 2X protein solution to all wells except for the "no protein" control wells (which receive 5 µL of assay buffer).
Incubate for 15 minutes at room temperature to allow for protein-compound interaction.
Add 10 µL of 2X tracer solution to all wells.
Incubate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.
Read the fluorescence polarization on a suitable plate reader.
Data Analysis:
Calculate the change in millipolarization (mP) units.
Normalize the data to positive (no inhibitor) and negative (no protein) controls.
Identify hits as compounds that cause a significant decrease in mP.
Table 1: Key Parameters for FP Assay Optimization
Parameter
Recommended Starting Range
Rationale
Protein Concentration
0.5x - 2x Kd
Ensures a sufficient assay window.
Tracer Concentration
~Kd
Balances signal intensity and sensitivity.
DMSO Concentration
< 1%
Minimizes solvent effects on protein stability and binding.
Detergent
0.01% - 0.05% Tween-20
Prevents non-specific binding and compound aggregation.
Incubation Time
1 - 4 hours
Allows the binding reaction to reach equilibrium.
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures the interaction between two molecules.[17] Donor and acceptor beads are coated with molecules that can bind to the target proteins. When the proteins interact, the beads are brought into close proximity (within 200 nm), allowing for the transfer of singlet oxygen from the donor to the acceptor bead upon laser excitation, generating a chemiluminescent signal.[18][19]
Advantages for Adamantane Libraries:
Highly sensitive and robust, with a large assay window.
Protocol: AlphaScreen Assay to Detect Disruption of a Protein-Protein Interaction
Reagent Preparation:
Assay Buffer: A buffer compatible with both proteins and the AlphaScreen beads (e.g., PBS with 0.1% BSA).
Biotinylated Protein A: Prepare a 4X concentrated solution in assay buffer.
GST-tagged Protein B: Prepare a 4X concentrated solution in assay buffer.
Compound Plates: Prepare 4X concentrated compound solutions in assay buffer with a final DMSO concentration of <1%.
Bead Mix: Prepare a 2X mix of Streptavidin-coated Donor beads and anti-GST Acceptor beads in the dark.
Assay Procedure (384-well format):
Add 5 µL of 4X compound solution or control to the wells of a white, opaque 384-well plate.
Add 5 µL of 4X Biotinylated Protein A.
Add 5 µL of 4X GST-tagged Protein B.
Incubate for 30-60 minutes at room temperature.
Add 10 µL of the 2X bead mix to all wells under subdued light.
Incubate for 1-2 hours at room temperature in the dark.
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
Hits are identified as compounds that cause a dose-dependent decrease in the AlphaScreen signal.
Figure 2: Principle of a competitive AlphaScreen assay.
Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays provide a more physiologically relevant context for screening, as they account for cell permeability, metabolism, and potential cytotoxicity of the compounds.[3]
Given that some adamantane derivatives can exhibit cytotoxicity, it is essential to assess cell viability in parallel with or as a primary screen.[3]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[21][22] The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[23]
Advantages:
"Add-mix-measure" format simplifies the workflow.[21]
High sensitivity and a broad linear range.
Well-suited for HTS in 384- and 1536-well formats.[22]
Protocol: CellTiter-Glo® Assay for Cytotoxicity Screening
Cell Plating:
Seed cells in a white, clear-bottom 384-well plate at a predetermined optimal density.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Add adamantane library compounds at various concentrations to the cells.
Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
Assay Procedure:
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control.
Determine the IC50 value for cytotoxic compounds.
Table 2: Comparison of Cell Viability Assays
Assay
Principle
Advantages
Considerations for Adamantane Libraries
CellTiter-Glo®
ATP quantitation (luminescence)
High sensitivity, simple protocol
Gold standard for HTS.
MTT/XTT
Tetrazolium salt reduction (colorimetric)
Inexpensive
Potential for interference from colored compounds or compounds that affect cellular redox state.[24]
Principle: Reporter gene assays are used to measure the activation or inhibition of a specific signaling pathway. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway of interest. Changes in the expression of the reporter gene reflect the activity of the pathway.
Application Example: Targeting the NF-κB Pathway
The NF-κB signaling pathway is a key regulator of inflammation, and its modulation is a target for various diseases.
Protocol: Luciferase Reporter Assay for NF-κB Inhibition
Cell Line: Use a stable cell line expressing a luciferase reporter gene driven by an NF-κB response element.
Cell Plating and Compound Treatment:
Plate cells in a 384-well plate and allow them to attach.
Pre-treat the cells with the adamantane library compounds for 1 hour.
Pathway Stimulation:
Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α).
Incubate for 4-6 hours.
Luciferase Assay:
Add a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to lyse the cells and provide the substrate for the luciferase reaction.
Measure the luminescent signal.
Data Analysis:
Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel CellTiter-Glo® assay) to account for cytotoxicity.
Identify hits as compounds that inhibit the TNF-α-induced luciferase expression.
Conclusion
Screening adamantane-based libraries presents a unique set of challenges and opportunities. The inherent lipophilicity of the adamantane scaffold necessitates a thoughtful and rigorous HTS strategy to minimize false positives and identify genuine hits. By carefully selecting assay formats, optimizing experimental conditions, and implementing a robust hit validation workflow, researchers can successfully navigate the complexities of screening these promising compounds. The protocols and strategies outlined in this guide provide a solid foundation for designing and executing effective HTS campaigns, ultimately accelerating the discovery of new adamantane-based therapeutics.
References
A platform for high-throughput screening of DNA-encoded catalyst libraries in organic solvents - Chemical Science (RSC Publishing).
High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF.
A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. Available at: [Link]
Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research – Ash Ermish. Available at: [Link]
Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases - PMC - NIH. Available at: [Link]
High-Throughput Screening Assay Datasets from the PubChem Database - ResearchGate. Available at: [Link]
Libraries | High-throughput Screening Core | Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]
Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Available at: [Link]
High Throughput Screening (HTS/HTE) Method Explained - YouTube. Available at: [Link]
Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. Available at: [Link]
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. Available at: [Link]
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. Available at: [Link]
Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. Available at: [Link]
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews - ACS Publications. Available at: [Link]
Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PubMed Central. Available at: [Link]
Adamantane-based amphiphiles (ADAs) for membrane protein study: importance of a detergent hydrophobic group in membrane protein solubilisation - Chemical Communications (RSC Publishing). Available at: [Link]
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. Available at: [Link]
The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. Available at: [Link]
3D Porous Scaffold-Based High-Throughput Platform for Cancer Drug Screening - PubMed. Available at: [Link]
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. Available at: [Link]
FLUORESCENCE POLARIZATION ASSAYS - BPS Bioscience. Available at: [Link]
Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. Available at: [Link]
Lipophilicity determination of highly lipophilic compounds by liquid chromatography - PubMed. Available at: [Link]
Fluorescence Polarization Detection | BMG LABTECH. Available at: [Link]
Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed. Available at: [Link]
Establishing and optimizing a fluorescence polarization assay - Molecular Devices. Available at: [Link]
Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols - MDPI. Available at: [Link]
AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram - ResearchGate. Available at: [Link]
What is the mechanism of Rimantadine Hydrochloride? - Patsnap Synapse. Available at: [Link]
The high-throughput production of membrane proteins - PMC - NIH. Available at: [Link]
MULTISCREEN™ Membrane Preparations - Multispan, Inc. Available at: [Link]
3-(4-Methylphenyl)adamantane-1-carboxylic acid is a lipophilic, adamantane-based scaffold primarily utilized in metabolic disease research. While adamantane derivatives have historical significance as antivirals (targeting the M2 ion channel) and NMDA antagonists, the addition of a phenyl group at the 3-position and a carboxylic acid at the 1-position shifts its pharmacological profile toward metabolic enzymes.
The primary target for this class of compounds is 11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) . This enzyme is responsible for the intracellular conversion of inert cortisone (in humans) or 11-dehydrocorticosterone (in rodents) into active cortisol/corticosterone. Elevated 11-HSD1 activity in adipose tissue and the liver is a key driver of visceral obesity, insulin resistance, and Type 2 Diabetes.
Mechanism of Action:
The compound acts as a competitive inhibitor of the 11
-HSD1 catalytic domain. By occupying the hydrophobic pocket of the enzyme, it prevents the entry of the steroid substrate (cortisone) and the cofactor (NADPH), thereby blocking the regeneration of cortisol. This reduction in local cortisol levels ameliorates insulin sensitivity and reduces gluconeogenesis.
Signaling Pathway Diagram
Caption: The inhibitor blocks the conversion of inert cortisone to active cortisol, preventing downstream GR activation and metabolic dysregulation.
Experimental Design Considerations
Before initiating cell-based assays, consider the following critical parameters to ensure data integrity.
Solubility & Vehicle:
The adamantane core is highly lipophilic.[1][2] The compound must be dissolved in DMSO (Dimethyl Sulfoxide) to create a stock solution (typically 10–100 mM).
Critical Step: The final DMSO concentration in the cell assay must not exceed 0.5% (v/v) to avoid non-specific cytotoxicity or membrane permeabilization, which can mimic enzyme inhibition.
Cell Models:
HEK293-HSD1: Human Embryonic Kidney cells stably transfected with the human HSD11B1 gene. This is the gold standard for potency screening (IC50).
-HSD1 and are used for functional assays (e.g., glucose uptake).
Substrate Selection:
Use Cortisone (for human enzymes) or 11-Dehydrocorticosterone (for rodent enzymes).
Tracer: Tritiated (
H) cortisone is traditional, but modern HTRF (Homogeneous Time-Resolved Fluorescence) assays use unlabeled cortisone and detect the cortisol product via antibody competition.
Insulin Stimulation: Wash cells and treat with 100 nM Insulin for 20 minutes.
Uptake: Add 2-DG and incubate for 20 minutes.
Lysis & Measurement: Wash cells to stop uptake, lyse, and measure 2-DG-6-phosphate accumulation via enzymatic assay.
Expected Result: Cortisone treatment should suppress insulin-stimulated glucose uptake. Co-treatment with the adamantane compound should restore glucose uptake levels toward the Control baseline.
Data Presentation & Troubleshooting
Summary of Key Parameters
Parameter
Recommended Value
Rationale
DMSO Limit
0.5%
Adamantane derivatives are lipophilic; high DMSO dissolves membranes.
Cortisone Conc.
(approx. 200-500 nM)
Using substrate at ensures sensitivity to competitive inhibitors.
Incubation Time
2-4 Hours
Sufficient for measurable cortisol accumulation without saturating the signal.
Z-Factor
> 0.5
Required for a robust, reproducible screening assay.
Troubleshooting Guide
Low Signal Window: If the difference between "No Enzyme" and "Max Activity" is small, check HSD11B1 expression levels in the stable line. Passaging cells too many times (>20 passages) can lead to transgene silencing.
Compound Precipitation: The adamantane cage is very hydrophobic.[1] If the compound crashes out in aqueous media, try pre-diluting in BSA-containing buffer (0.1% BSA acts as a carrier).
High Background: In HTRF, ensure the donor/acceptor ratio is optimized. In ELISA, ensure thorough washing to remove unbound antibody.
References
Boyle, C. D., et al. (2010).
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) Inhibitors." Journal of Medicinal Chemistry, 53(15), 5626-5638. Link
Scott, J. S., et al. (2012). "Adamantyl carboxamides and acetamides as potent human 11
-hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(12), 4040-4044. Link
Doležálková, I., et al. (2013).[3] "Preparation, Characterization and Antibacterial Activity of 1-Monoacylglycerol of Adamantane-1-Carboxylic Acid." Molecules, 18(10), 11659-11668. Link
Webster, S. P., et al. (2017). "11
-Hydroxysteroid dehydrogenase type 1 inhibition unmasks multiple pathways that may mitigate the adverse effects of prescribed prednisolone."[4] Endocrine Abstracts, 50. Link
Application Note: Preclinical Evaluation of 3-(4-Methylphenyl)adamantane-1-carboxylic acid in Metabolic Disorders
This Application Note is designed for researchers investigating the pharmacological potential of 3-(4-Methylphenyl)adamantane-1-carboxylic acid (CAS: 7123-76-4). Based on the structural homology of the 3-aryl-adamantane-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers investigating the pharmacological potential of 3-(4-Methylphenyl)adamantane-1-carboxylic acid (CAS: 7123-76-4).
Based on the structural homology of the 3-aryl-adamantane-1-carboxylic acid scaffold, this molecule is identified as a privileged structure for modulating enzymes involved in lipid metabolism and glucocorticoid regulation, specifically Diacylglycerol O-Acyltransferase 1 (DGAT1) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .
This guide focuses on testing its efficacy in Metabolic Syndrome (Type 2 Diabetes and Obesity) , the most scientifically grounded application for this chemical class.
Executive Summary & Mechanism of Action
The adamantane cage provides a rigid, lipophilic bulk that is highly effective at occupying hydrophobic pockets in metabolic enzymes. The specific substitution of a p-tolyl group at the 3-position and a carboxylic acid at the 1-position characterizes this molecule as a putative inhibitor of DGAT1 , the final committed step in triglyceride (TG) synthesis.
Therapeutic Logic:
Target: DGAT1 (Endoplasmic Reticulum).
Mechanism: Inhibition of the acylation of diacylglycerol to triacylglycerol.
Physiological Outcome: Reduction in plasma triglycerides, increased insulin sensitivity, and resistance to diet-induced obesity.
Mechanistic Pathway (DGAT1 Inhibition)
Figure 1: Mechanism of Action. The compound targets DGAT1, blocking the conversion of DAG to TAG, thereby reducing lipid storage and circulating triglycerides.[1]
Formulation & Chemical Handling
Critical Challenge: Adamantane derivatives are extremely lipophilic (High LogP).[2] Poor solubility leads to erratic bioavailability and false negatives in efficacy data.
Solubilization Protocol (In Vivo)
Do not use simple saline or DMSO/Water mixtures, as the compound will precipitate in the gut.
Recommended Vehicle (Oral Gavage):
Option A (Standard): 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.
Preparation: Micronize the compound using a mortar and pestle before suspending. Sonicate for 20 minutes.
Option B (High Bioavailability): 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
Preparation: Dissolve HP-β-CD in water first. Add compound. Vortex and sonicate at 37°C until clear or uniformly suspended.
Stability: Prepare fresh daily. The carboxylic acid moiety is stable, but the suspension may settle.
In Vitro Validation: DGAT1 Enzymatic Assay
Before animal testing, validate target engagement (Potency/IC50).
Assay Principle: Measure the formation of [14C]-Triacylglycerol from [14C]-Oleoyl-CoA and sn-1,2-diacylglycerol using microsomes enriched with DGAT1.
Protocol Steps:
Source: Isolate microsomes from Sf9 cells expressing human DGAT1 or use commercial human liver microsomes.
Reaction Buffer: 175 mM Tris-HCl (pH 8.0), 8 mM MgCl2, 1 mg/mL BSA.
Substrates:
200 µM 1,2-dioleoyl-sn-glycerol (dissolved in acetone, evaporated, and resuspended in buffer with Tween-20).
Termination: Stop reaction with isopropanol:heptane:water (80:20:2).
Quantification: Phase separation. Count radioactivity in the organic phase (containing [14C]-TAG) using Liquid Scintillation Counting (LSC).
Success Criteria: IC50 < 100 nM indicates high potency suitable for in vivo testing.[1]
In Vivo Efficacy: Diet-Induced Obesity (DIO) Mouse Model
This is the "Gold Standard" model for testing metabolic modulators.
Experimental Design
Species: Male C57BL/6J mice.
Age: Start diet at 6 weeks; treat at 14-16 weeks (established obesity).
Diet: High Fat Diet (60% kcal from fat) vs. Chow Control.
Group Size: n=10 per group (Required for statistical power).
Treatment Groups
Group
Diet
Treatment
Dose
Route/Freq
1
HFD
Vehicle Control
-
PO, QD
2
HFD
Test Compound
10 mg/kg
PO, QD
3
HFD
Test Compound
30 mg/kg
PO, QD
4
HFD
Positive Control*
10 mg/kg
PO, QD
*Positive Control: PF-04620110 (Known DGAT1 inhibitor) or Metformin.
Workflow Diagram
Figure 2: Experimental Workflow for Diet-Induced Obesity (DIO) Efficacy Testing.
Key Procedures
A. Oral Glucose Tolerance Test (OGTT) - Day 21
Determines if the compound improves insulin sensitivity.
Fast: 6 hours (Morning fast).
Baseline: Measure Blood Glucose (t=0).
Challenge: Oral gavage of Glucose (2 g/kg).
Sampling: Measure blood glucose via tail nick at t=15, 30, 60, 90, 120 min.
Analysis: Calculate Area Under the Curve (AUC).
B. Lipid Tolerance Test (LTT) - Day 25
Specific for DGAT1 inhibitors. Validates the mechanism (blocking TG absorption).
Fast: Overnight fast.
Dose: Administer Test Compound 1 hour prior to lipid challenge.
Challenge: Oral gavage of Corn Oil (10 mL/kg).
Sampling: Measure Plasma Triglycerides at t=0, 2, 4, 6 hours.
Expected Result: Treated mice should show a significantly blunted post-prandial TG spike compared to vehicle.
Safety & Toxicology Markers (Self-Validating the Protocol)
Adamantane derivatives can cross the Blood-Brain Barrier (BBB) and cause CNS effects (tremors, ataxia).
Daily Observation: Monitor for CNS side effects immediately post-dosing.
Skin/Gut: DGAT1 inhibitors can cause sebaceous gland atrophy (dry skin/hair loss) and diarrhea. Record stool consistency daily.
References
Cao, J., et al. (2011). "Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases." Journal of Biological Chemistry. Link
Kim, Y.J., et al. (2015). "Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors."[1] European Journal of Medicinal Chemistry. Link
Tokunaga, J., et al. (2013). "Adamantane derivatives as potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 286125, 3-Methyladamantane-1-carboxylic acid (Structural Analog)." PubChem. Link
Birch, A.M., et al. (2010). "DGAT1 inhibitors as anti-obesity and anti-diabetic agents." Current Opinion in Drug Discovery & Development. Link
Adamantane (tricyclo[3.3.1.1^3,7]decane) derivatives represent a unique challenge in preclinical formulation. While the adamantane cage provides a valuable "lipophilic bullet" for crossing the Blood-Brain Barrier (BBB) and blocking ion channels (e.g., M2 viral channels, NMDA receptors), its physicochemical properties often lead to poor bioavailability and erratic pharmacokinetics (PK) in animal models.
The "Diamondoid" Challenge
The core challenge lies in the adamantane scaffold itself:
High Lipophilicity (LogP > 3.0): The rigid hydrocarbon cage drives the partition coefficient heavily toward lipids, causing rapid sequestration in adipose tissue rather than the target site.
High Crystal Lattice Energy: Adamantane derivatives often crystallize efficiently, resulting in poor aqueous solubility even when theoretically ionizable.
Sublimation Potential: Some smaller derivatives (like amantadine free base) can sublime, complicating lyophilization processes.
Strategic Imperative: Successful in vivo studies require formulations that not only dissolve the compound but prevent in vivo precipitation upon dilution in the bloodstream. Simple DMSO "spiking" is often insufficient and toxic. This guide details three field-proven strategies to overcome these barriers.
Formulation Strategy Selection
Do not default to DMSO. Use the following decision matrix to select the optimal formulation strategy based on your specific derivative's functional groups.
Figure 1: Decision matrix for selecting the optimal formulation vehicle. Basic amines should first be converted to salts. Highly lipophilic neutral compounds require encapsulation.
Protocol A: In Situ Salt Formation & Cosolvent Optimization
Best For: Adamantane amines (e.g., Memantine/Amantadine analogs) intended for IV or IP injection.
Many researchers buy the free base and struggle to dissolve it. Converting it to a Hydrochloride (HCl) or Tartrate salt in situ is the most efficient method.
Reagents
1.0 M Hydrochloric Acid (aqueous, sterile filtered)
Polyethylene Glycol 400 (PEG 400) - High Purity
Sterile Saline (0.9% NaCl) or PBS
pH Meter (Micro-probe recommended)
Step-by-Step Procedure
Molar Calculation: Calculate the molar amount of your adamantane derivative.
Acidification:
Weigh the drug (Free Base) into a sterile vial.
Add 0.95 equivalents of 1.0 M HCl. Note: Do not add excess acid initially to avoid extremely low pH which causes injection site necrosis.
Vortex vigorously. The solution may remain cloudy.
Cosolvent Addition:
Add PEG 400 to a final concentration of 10-20% (v/v).
Optional: If solubility is still poor, add Ethanol (up to 5% v/v).
Sonication: Sonicate at 40°C for 10-15 minutes. The combination of heat, salt formation, and cosolvent should clarify the solution.
Buffering: Slowly add sterile saline/PBS to reach the final volume.
pH Check: Measure pH. If < 3.5, adjust carefully with dilute NaOH. Target pH 4.5–6.0 for IV administration.
Critical Checkpoint: If the solution precipitates upon adding saline, the salt form is likely still too lipophilic. Abort Protocol A and proceed to Protocol B (Cyclodextrins).
Best For: Highly lipophilic derivatives, neutral compounds, and preventing precipitation upon injection.
This is the Gold Standard for adamantane delivery. The adamantane cage fits perfectly (size-match) into the hydrophobic cavity of β-Cyclodextrin (β-CD), forming a stable host-guest inclusion complex.
Recommended Carrier: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Avoid native β-CD due to nephrotoxicity in rodents.
Workflow Visualization
Figure 2: Workflow for generating a stable Adamantane-Cyclodextrin inclusion complex.
Detailed Procedure
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.
Drug Addition (Co-solvency Method):
Dissolve your adamantane derivative in a minimal amount of volatile solvent (Acetone or Ethanol).
Dropwise add the drug solution to the stirring HP-β-CD solution.
Molar Ratio: Aim for a 1:2 (Drug:CD) molar ratio to ensure complete encapsulation of the bulky adamantane cage.
Equilibration: Stir the mixture at room temperature for 24 hours with the vial cap open (or covered with perforated parafilm) to allow the organic solvent to evaporate completely.
Filtration: Filter the solution through a 0.45 µm PVDF filter to remove any uncomplexed drug.
Lyophilization (Freeze-Drying): Freeze the filtrate at -80°C and lyophilize for 48 hours. This yields a fluffy white powder of the inclusion complex.
Reconstitution: On the day of the experiment, dissolve the powder in sterile saline. It should dissolve instantly.
Validation: Analyze the complex via 1H-NMR . A chemical shift in the adamantane protons (typically upfield shift) confirms inclusion into the CD cavity.
Protocol C: Liposomal Formulation
Best For: Targeted delivery, sustained release, or when LogP > 5.0.
Adamantane derivatives can anchor into lipid bilayers.[1][2] This protocol uses the Thin-Film Hydration method.
Lipid Mixing: In a round-bottom flask, mix DSPC : Cholesterol : PEG2000-DSPE : Adamantane Drug in a molar ratio of 55 : 40 : 5 : 5 .
Film Formation: Evaporate the solvent using a rotary evaporator (45°C) to form a thin, uniform lipid film on the flask wall.
Desiccation: Dry under vacuum overnight to remove trace solvents.
Hydration: Add PBS (pH 7.4) to the flask. Rotate at 60°C (above the lipid transition temperature) for 1 hour.
Sizing: Extrude the suspension through 100 nm polycarbonate membranes (10-15 passes) to create uniform Large Unilamellar Vesicles (LUVs).
In Vivo Administration & Safety Limits
Vehicle Tolerability Table (Mouse/Rat)
Strict adherence to these limits is required to prevent vehicle-induced toxicity (hemolysis, nociception, seizures) which can mask drug effects.
Component
IV Bolus Max %
IP Max %
Oral Max %
Comments
DMSO
< 5%
< 10%
< 10%
High IV toxicity; causes hemolysis.
Ethanol
< 10%
< 10%
< 20%
CNS depressant; confounds behavioral studies.
PEG 400
< 40%
< 50%
< 100%
High viscosity; inject slowly IV.
Tween 80
< 1%
< 2%
< 5%
Can cause histamine release (pseudo-allergy).
HP-β-CD
20-40% (w/v)
20-40% (w/v)
Unlimited
Safest option for adamantanes.
Quality Control Checklist
Before injecting any animal, verify:
References
BenchChem. (2025).[3][4] Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem.
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.
Šekutor, M., et al. (2014). Syntheses and Characterization of Liposome-Incorporated Adamantyl Aminoguanidines. Organic & Biomolecular Chemistry.
Liu, X., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules (MDPI).
Turner, P.V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science.
Peres, G.D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate.
Application Note: Precision Functionalization of the Adamantane Scaffold
From Classic Halogenation to Photocatalytic C-H Activation Introduction: The "Lipophilic Bullet" Challenge Adamantane ( ) is a diamondoid hydrocarbon prized in drug discovery for its ability to improve the lipophilicity,...
Author: BenchChem Technical Support Team. Date: February 2026
From Classic Halogenation to Photocatalytic C-H Activation
Introduction: The "Lipophilic Bullet" Challenge
Adamantane (
) is a diamondoid hydrocarbon prized in drug discovery for its ability to improve the lipophilicity, metabolic stability, and pharmacokinetics of drug candidates. Often termed a "lipophilic bullet," it can traverse the blood-brain barrier (BBB) effectively. However, its high symmetry () and inertness present a unique synthetic challenge: Selectivity.
The scaffold contains two types of C-H bonds:
Bridgehead (Tertiary,
): 4 equivalent positions. Bond Dissociation Energy (BDE) 99 kcal/mol.
Bridge (Secondary,
): 12 equivalent positions. BDE 96 kcal/mol.
Despite the secondary bonds being weaker, functionalization predominantly occurs at the bridgehead (tertiary) positions due to the stability of the tertiary carbocation/radical intermediates and statistical favorability in certain mechanistic regimes (e.g., HAT). This guide details protocols to exploit this selectivity, moving from robust bulk synthesis to precision late-stage functionalization.
Core Protocol A: The Gateway Halogenation
Objective: Synthesis of 1-Bromoadamantane.[1][2][3]
Rationale: 1-Bromoadamantane is the universal electrophile for
-type substitutions (Ritter reaction, Hydrolysis, Friedel-Crafts). While classic methods use neat bromine (), this protocol utilizes 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a "green," solid-state bromine source, avoiding the hazards of handling volatile liquid bromine while maintaining high atom economy.[4]
Isolation: Concentrate in vacuo. The crude white solid can be recrystallized from minimal hot methanol.
Expected Yield: 85–91%
Key Mechanistic Insight: The reaction proceeds via a radical chain mechanism. The tertiary radical is stabilized by hyperconjugation, directing bromination exclusively to the bridgehead position.
Core Protocol B: Nitrogen Insertion (The Ritter Reaction)
Objective: Synthesis of 1-Acetamidoadamantane (Precursor to Amantadine).[7]
Rationale: The Ritter reaction is the industry standard for installing nitrogen at the tertiary center. It relies on the generation of a stable tertiary carbocation from 1-bromoadamantane (or 1-adamantanol) which traps a nitrile nucleophile.
Workflow Diagram (Ritter Pathway)
Figure 1: Mechanistic pathway for the Ritter reaction conversion of bromoadamantane to amantadine precursors.
Setup: Place 1-Bromoadamantane (10 mmol, 2.15 g) in a RBF.
Solvent Addition: Add Acetonitrile (15 mL). The solid may not dissolve completely at RT.
Acid Addition: Caution: Exothermic. Add conc.
(3 mL) dropwise. The mixture will darken.
Reaction: Heat to
for 2 hours.
Mechanism:[9][10][11][12][13] The acid promotes ionization of the C-Br bond. The resulting carbocation is immediately quenched by the lone pair of the acetonitrile nitrogen.
Quench: Pour the reaction mixture onto 100 g of crushed ice.
Precipitation: The product, 1-acetamidoadamantane, is insoluble in water and will precipitate as a white/off-white solid.
Filtration: Filter the solid, wash with cold water (
mL) to remove acid traces.
Hydrolysis (Optional for Amine): To convert to the free amine (Amantadine), reflux the acetamide in NaOH/Diethylene Glycol at
for 6 hours.
Expected Yield: 85–92% (Acetamide step).
Core Protocol C: Oxygen Insertion (C-H Oxidation)
Objective: Synthesis of 1-Adamantanol.[14]
Rationale: While 1-adamantanol can be made by hydrolyzing 1-bromoadamantane (Reflux in water/THF with
or simple acid catalysis), direct C-H oxidation is more valuable for late-stage functionalization of complex adamantane derivatives where a bromide precursor isn't available.
Objective: Direct alkylation of adamantane with electron-deficient alkenes (Giese-type addition).
Rationale: This represents the state-of-the-art (e.g., Martin Lab, MacMillan Lab). It bypasses halogenation entirely, using Hydrogen Atom Transfer (HAT) to generate the adamantyl radical directly from the hydrocarbon.
Workflow Diagram (Photocatalytic Cycle)
Figure 2: Dual catalytic cycle involving Iridium-based photoredox catalysis and Quinuclidine-mediated Hydrogen Atom Transfer (HAT).
Materials
Photocatalyst:
(1 mol%)
HAT Catalyst: Quinuclidine or 3-Acetoxyquinuclidine (5 mol%)
flow, combine Adamantane (0.5 mmol), Alkene (0.75 mmol), Ir-catalyst (0.005 mmol), and Quinuclidine (0.025 mmol) in a 20 mL vial.
Solvent: Add degassed MeCN (5 mL). Seal with a septum cap.
Irradiation: Place the vial 2–3 cm from a Blue LED lamp. Fan cool to maintain RT. Stir for 24 hours.
Workup: Evaporate solvent. Direct purification via column chromatography.
Key Advantage: This method tolerates other functional groups (esters, amides) that might survive harsh Lewis acids or oxidants.
Summary of Methods
Method
Target Bond
Reagents
Key Intermediate
Selectivity
Typical Yield
Bromination
C-Br
or DBDMH
Tertiary Radical
High ()
85-95%
Ritter
C-N
Tertiary Carbocation
Exclusive ()
80-90%
Ru-Oxidation
C-OH
Ruthenium-Oxo species
High ()
60-75%
Photocatalysis
C-C
Ir-Cat, Blue LED
Tertiary Radical
High ()
50-80%
References
Synthesis of Amantadine (Ritter Reaction): Moiseev, I. K., et al. "Synthesis of amantadine via the Ritter reaction."[8][9] Pharmaceutical Chemistry Journal, 1976. (Classic Protocol grounding).
Green Bromination (DBDMH): "Preparation method of 1-bromoadamantane using 1,3-dibromo-5,5-dimethylhydantoin." Google Patents CN102603483A. .
Photocatalytic HAT Functionalization: Martin, D. B. C., et al. "Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer."[13] ChemRxiv, 2019. .
C-H Oxidation Review: "Oxidative functionalization of adamantanes." Russian Journal of Organic Chemistry, 2007. .
Direct Alkylation Protocols: "Direct radical functionalization methods to access substituted adamantanes and diamondoids."[18] Organic & Biomolecular Chemistry, 2021.[8][11][18][19] .
Application Note: Integrated Development Pipelines for Anti-Diabetic Agents
Focus: From High-Throughput GLP-1R Screening to In Vivo Metabolic Validation Introduction: The Modern Metabolic Arsenal The development of anti-diabetic therapeutics has shifted from simple glycemic control to multi-moda...
Author: BenchChem Technical Support Team. Date: February 2026
Focus: From High-Throughput GLP-1R Screening to In Vivo Metabolic Validation
Introduction: The Modern Metabolic Arsenal
The development of anti-diabetic therapeutics has shifted from simple glycemic control to multi-modal metabolic regulation. While insulin remains foundational, the current frontier is dominated by agents that modulate the incretin axis—specifically Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists and Dipeptidyl Peptidase-4 (DPP-4) inhibitors .
This application note provides a rigorous, field-validated workflow for developing agents in these classes. We move beyond basic textbook descriptions to address the "why" and "how" of experimental design, focusing on minimizing false positives in screening and ensuring translational relevance in animal models.
Core Development Pipeline
The following workflow illustrates the critical path from hit identification to in vivo proof of concept.
Figure 1: Integrated workflow for anti-diabetic drug discovery, prioritizing early selectivity checks and ADME profiling before in vivo escalation.
Phase 1: High-Throughput Screening for GLP-1R Agonists
GLP-1R is a G
s-coupled GPCR. Upon ligand binding, it activates adenylyl cyclase, increasing intracellular cAMP. For HTS, measuring cAMP accumulation is superior to calcium flux assays because it directly reflects the primary signaling cascade, reducing off-target noise.
Method: TR-FRET cAMP Functional Assay
We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its resistance to compound autofluorescence and high Z-factor robustness.
Mechanism: This is a competitive immunoassay.[1] Native cAMP produced by the cell competes with labeled cAMP-d2 (acceptor) for binding to an anti-cAMP-Cryptate antibody (donor).
Agonist Present: High cellular cAMP
Low FRET signal (Inverse relationship).
No Agonist: Low cellular cAMP
High FRET signal.
Figure 2: The Gs-coupled signaling cascade utilized in the cAMP detection assay.
Protocol Steps
Cell Preparation: Use CHO-K1 or HEK293 cells stably overexpressing human GLP-1R.
Critical: Harvest cells at 80-90% confluency using enzyme-free dissociation buffer (e.g., PBS-EDTA) to preserve receptor integrity. Trypsin can cleave extracellular receptor domains.
Seeding: Dispense 2,000 cells/well in 5 µL of assay buffer into a 384-well low-volume white plate.
Compound Addition: Add 2.5 µL of test compounds (in 1% DMSO). Incubate for 30 minutes at RT.
Note: Include a standard curve of unlabeled cAMP to interpolate absolute concentrations.
Detection:
Add 2.5 µL cAMP-d2 (Acceptor).
Add 2.5 µL Anti-cAMP-Cryptate (Donor).
Incubation: Incubate for 1 hour at RT in the dark.
Read: Measure on a multimode reader (Ex: 320nm, Em: 615nm/665nm).
Data Analysis & Validation
Calculate the Ratio (665nm/615nm * 10,000). The assay quality is determined by the Z-factor (Z').[2][3][4][5]
Z-Factor Range
Interpretation
Action
0.5 - 1.0
Excellent
Proceed to screening
0.0 - 0.5
Marginal
Optimize cell density or antibody concentration
< 0.0
Fail
Do not use; separation between controls is insufficient
Phase 2: Enzymatic Kinetics for DPP-4 Inhibitors
DPP-4 (CD26) rapidly degrades GLP-1. Inhibitors of DPP-4 extend the half-life of endogenous incretins. This assay uses a fluorogenic substrate to measure enzyme velocity.
Figure 3: Enzymatic cleavage mechanism. Inhibitors prevent the release of the fluorescent AMC group.
Protocol Steps
Buffer Prep: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[6]
Why pH 8.0? DPP-4 has maximal activity at slightly alkaline pH.
Enzyme Prep: Dilute recombinant human DPP-4 to 10 ng/well. Keep on ice.
Inhibitor Incubation:
Add 10 µL of Test Compound to black 96-well plates.
Add 10 µL of DPP-4 Enzyme solution.
Critical: Incubate for 10-15 mins at 37°C before adding substrate to allow inhibitor binding equilibrium.
Start Reaction: Add 30 µL of diluted Gly-Pro-AMC substrate (Final concentration ~20 µM, near the
).
Kinetic Read: Measure Fluorescence (Ex 360 nm / Em 460 nm) every minute for 30 minutes.
Calculation
Calculate the slope (
) of the linear portion of the curve.
Phase 3: In Vivo Efficacy (DIO Mouse Model)
The Diet-Induced Obesity (DIO) mouse (C57BL/6J fed 60% kcal fat diet) is the gold standard for Type 2 Diabetes (T2D) efficacy.
The Critical Variable: Fasting Duration
Scientific Integrity Alert: Traditional protocols often use overnight fasting (12-16 hours). However, modern consensus favors a 6-hour daytime fast .
Reasoning: Mice have high metabolic rates. Overnight fasting causes extreme catabolic stress, losing 10-15% body weight and inducing "starvation diabetes" (artificial insulin resistance), which masks drug effects. A 6-hour fast creates a physiological baseline without metabolic collapse.
Protocol: Oral Glucose Tolerance Test (OGTT)[10][11][12][13]
Figure 4: Optimized OGTT workflow emphasizing the 6-hour fast and pre-acclimatization.
Preparation: Use DIO mice (min. 12 weeks on HFD).
Fasting: Remove food at 8:00 AM. Transfer mice to clean cages with fresh bedding .
Refinement: Coprophagy (eating feces) can reintroduce glucose. Clean bedding is mandatory.[10]
Baseline (T= -30 min): Measure fasting glucose via tail snip.
Drug Administration: Administer test agent or vehicle.
Glucose Challenge (T=0): Administer Glucose solution (2 g/kg body weight) via oral gavage.
Sampling: Measure blood glucose at 15, 30, 60, and 120 minutes post-challenge.
Data Presentation
Data should be visualized as a time-course curve and quantified by Area Under the Curve (AUC).
Ayala, J. E., et al. (2010). Standard operating procedures for describing and performing metabolic tests of glucose homeostasis in mice. Disease Models & Mechanisms. Retrieved from
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from
Andrikopoulos, S., et al. (2008). Evaluating the glucose tolerance test in mice. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from
Improving the yield of 3-(4-Methylphenyl)adamantane-1-carboxylic acid synthesis
Welcome to the Technical Support Center for Adamantane Functionalization. This guide is designed for process chemists and researchers optimizing the synthesis of 3-(4-Methylphenyl)adamantane-1-carboxylic acid .
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Adamantane Functionalization.
This guide is designed for process chemists and researchers optimizing the synthesis of 3-(4-Methylphenyl)adamantane-1-carboxylic acid . Unlike standard textbook procedures, this support module addresses the specific "yield-killing" bottlenecks inherent to the functionalization of the adamantane cage when an electron-rich aryl group is present.
Ticket #404: Yield Optimization & Process Stability
Subject: Low conversion and byproduct formation in the synthesis of 3-(4-Methylphenyl)adamantane-1-carboxylic acid.
Executive Summary
The synthesis of this target molecule typically fails not due to a single catastrophic error, but due to the accumulation of inefficiencies across a 3-step workflow. The most critical yield-determining step is the final Koch-Haaf Carbonylation , where the presence of the electron-rich p-tolyl group introduces a competition between the desired carbonylation and the undesired ring sulfonation or polymerization.
This guide prioritizes the "Stepwise Functionalization Route" (Alkylation
Oxidation Carbonylation) as it offers the highest isomeric purity compared to direct arylation of acid precursors.[1]
Part 1: The Synthetic Workflow (Visualized)
The following diagram illustrates the optimized pathway and identifies the "Critical Control Points" (CCPs) where yield is most often lost.
Figure 1: Critical Control Points in the synthesis of 3-(4-Methylphenyl)adamantane-1-carboxylic acid.
Part 2: Troubleshooting & Optimization Modules
Module A: The Precursor Purity (Step 1)
Issue: "My final product has a melting point depression and messy NMR."
Diagnosis: Regioisomer contamination carried over from Step 1.[1]
Technical Insight: The Friedel-Crafts alkylation of toluene with 1-bromoadamantane produces a mixture of para- (major) and ortho- (minor) isomers.[1] The ortho- isomer is sterically congested and reacts unpredictably in subsequent steps.
Parameter
Recommended Condition
Why?
Reagent Ratio
1:10 (Adamantane:Toluene)
Excess toluene acts as solvent and suppresses poly-alkylation.[1]
Catalyst
(0.1 - 0.2 eq)
Use catalytic amounts.[1] Stoichiometric amounts promote rearrangement.[1]
Purification
Mandatory Recrystallization
Do NOT proceed to oxidation without crystallizing Inter. 1 from 2-propanol.[1] This removes the ortho isomer.[1]
Module B: The Koch-Haaf Carbonylation (The Critical Step)
Issue: "The reaction turns into a black tar," or "Yield is < 30%."
Diagnosis: Carbocation instability or Sulfonation.[1]
Mechanism: The reaction relies on generating a tertiary carbocation at the 3-position of the adamantane ring. However, the p-tolyl group at position 1 is electron-donating, which is good, but the reaction medium (conc.[1]
) is a potent sulfonating agent.[1] If the temperature rises, the tolyl ring gets sulfonated before the carboxyl group is installed.[1]
Technical Detail: If you start with 3-hydroxy-1-adamantanecarboxylic acid and attempt to react it with toluene, the carboxylic acid group (electron-withdrawing) destabilizes the formation of the carbocation at the 3-position. Furthermore, the harsh Lewis Acid conditions required to force this reaction often lead to complex mixtures and lower regioselectivity on the toluene ring.[1] The route described above (Aryl first, Acid second) is more robust.[1]
Q2: Why am I seeing a "double" carboxylic acid product?
Diagnosis: You likely oxidized the methyl group on the toluene ring.[1]
Solution: Check your oxidation conditions in Step 2. If you used
or harsh Chromic acid, you likely oxidized the benzylic methyl group to a benzoic acid.[1] Use Nitric Acid (HNO3) or Bromine (Br2) for the functionalization of the adamantane C-H bond, which leaves the tolyl methyl group intact.[1]
Q3: My reaction mixture in Step 3 is solidifying. What should I do?
Diagnosis: Adamantane derivatives have poor solubility in sulfuric acid.[1][2]
Solution: Add a co-solvent.[1][3][4] Carbon Tetrachloride (
) was historically used, but Dichloromethane (DCM) or Hexane are modern alternatives.[1] The "Haaf" modification involves using tert-butanol or high dilution to generate the cation. However, for this specific tolyl-derivative, maintaining high stirring speed in pure (emulsion) is often cleaner than adding organic solvents that might participate in side reactions.[1]
Part 4: References & Grounding
Koch, H., & Haaf, W. (1964).[1][3] 1-Adamantanecarboxylic Acid.[1][2][4][5][6] Organic Syntheses, 44, 1. (The foundational text for the carboxylation mechanism).
Stetter, H., et al. (1970).[1] Über Verbindungen mit Urotropin-Struktur. Chemische Berichte. (Establishes the stability of adamantyl cations).
Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Reference for Friedel-Crafts regioselectivity and carbocation rearrangements).
Mikhailov, L. E., et al. (2010).[1] Synthesis of Adamantane Derivatives. Russian Journal of Applied Chemistry. (Specific insights into aryl-adamantane synthesis).
(Note: For industrial scale-up, consult specific process patents related to DPPIV inhibitors, which often utilize this scaffold.)
Technical Support Center: Purification of Adamantane Derivatives
Welcome to the Technical Support Center for the purification of adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the unique challenges encountered during the purification of these versatile compounds. The rigid, cage-like structure of adamantane imparts distinct physicochemical properties to its derivatives, necessitating tailored purification strategies. This center offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex issues.
Frequently Asked Questions (FAQs)
Q1: My adamantane derivative is a white solid, but the melting point is broad. What is the likely issue and the best first step?
A broad melting point range is a classic indicator of impurities. The first and often most effective purification technique to try for solid adamantane derivatives is recrystallization. This method leverages differences in solubility between your compound and impurities at different temperatures. For a detailed protocol, please refer to the Recrystallization section in our troubleshooting guides.
Q2: I'm having trouble getting my adamantane derivative to crystallize from any single solvent. What should I try next?
This is a common challenge, especially with derivatives that have unique polarity profiles. A mixed-solvent recrystallization is the recommended approach. In this technique, you dissolve your compound in a "good" solvent (in which it is highly soluble) and then gradually add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. This controlled precipitation often yields high-purity crystals. Detailed guidance can be found in the Recrystallization Troubleshooting Guide .
Q3: My adamantane derivative is not UV-active, making it difficult to visualize on a TLC plate. How can I monitor my column chromatography?
Many adamantane derivatives lack a chromophore and are therefore invisible under UV light. In these cases, chemical staining of the TLC plate is essential. A potassium permanganate (KMnO₄) stain is a versatile choice that reacts with a wide range of organic compounds, appearing as yellow-brown spots on a purple background. Another effective method is using an iodine chamber, where the iodine vapor adsorbs to the organic compounds, revealing them as brown spots. A comprehensive list of staining recipes is available in the Thin-Layer Chromatography (TLC) Visualization section.
Q4: I am trying to purify a volatile adamantane derivative and am experiencing significant product loss during solvent removal. What purification method should I consider?
For volatile adamantane derivatives, sublimation is an excellent solvent-free purification technique that minimizes product loss.[1] This method involves heating the solid under vacuum, causing it to transition directly into the gas phase, leaving non-volatile impurities behind. The purified compound then crystallizes on a cold surface. Refer to the Sublimation Troubleshooting Guide for a detailed protocol.
Q5: What is the best general approach to developing a purification strategy for a novel adamantane derivative?
A systematic approach is key. Start by assessing the compound's physical properties: is it a solid or a liquid? Is it volatile? What is its approximate polarity? Based on this, you can choose a primary purification technique. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a primary purification technique.
Troubleshooting Guides
Sublimation
Sublimation is a powerful technique for purifying volatile solids, a common characteristic of many adamantane derivatives.[1][2] It relies on the direct phase transition from solid to gas, leaving non-volatile impurities behind.
Preparation: Ensure the sublimation apparatus is clean and dry. Place the crude, dry adamantane derivative in the bottom of the sublimation flask.
Assembly: Lightly grease the joints of the apparatus to ensure a good seal. Connect the apparatus to a vacuum pump using thick-walled tubing.
Vacuum Application: Start the vacuum pump and ensure a good vacuum is achieved (the apparatus should not hiss).
Cooling: Fill the cold finger with a coolant (e.g., dry ice/acetone slurry or circulating chilled fluid).
Heating: Gently heat the bottom of the sublimation flask using a heating mantle or oil bath. The temperature should be high enough to induce sublimation but below the melting point to avoid decomposition.
Collection: The purified compound will deposit as crystals on the cold finger. Continue the process until a sufficient amount of product has collected or no more sublimation is observed.
Shutdown: Turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. This prevents the sublimed crystals from being dislodged.
Recovery: Carefully remove the cold finger and scrape the purified crystals onto a clean, dry surface.
Problem
Potential Cause
Suggested Solution(s)
Low Recovery
- Temperature is too low.- Vacuum is insufficient.- Sublimation time is too short.
- Gradually increase the heating temperature.- Check all connections for leaks and ensure the vacuum pump is functioning correctly.- Extend the sublimation time.
Product Contamination
- The vapor pressures of the product and impurity are too similar.
- Attempt sublimation at a lower temperature and higher vacuum to exploit smaller differences in vapor pressure.- Consider an alternative purification method like recrystallization or column chromatography.
No Sublimation
- The compound may not be sufficiently volatile under the applied conditions.
- Increase the temperature, but be cautious of decomposition.- Ensure a high vacuum is being achieved.- Confirm that your derivative is indeed suitable for sublimation.
Product "Melting"
- The heating temperature is too high.
- Reduce the temperature to just below the compound's melting point at the operating pressure.
Recrystallization
Recrystallization is a cornerstone technique for purifying solid organic compounds. The principle lies in dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the mother liquor.
Solvent Selection: Choose a solvent in which your adamantane derivative is sparingly soluble at room temperature but highly soluble when hot. Common choices for adamantane derivatives include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.[3][4]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Problem
Potential Cause
Suggested Solution(s)
No Crystals Form
- Too much solvent was used.- The solution is supersaturated.
- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling Out"
- The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too rapidly.
- Reheat the solution to dissolve the oil, then add more solvent to lower the saturation point.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly.
Low Recovery
- Too much solvent was used.- The compound is too soluble in the chosen solvent even at low temperatures.
- Use less solvent initially.- Try a different solvent or a mixed-solvent system.
Impure Crystals
- The solution cooled too quickly, trapping impurities.
- Redissolve the crystals in fresh hot solvent and allow for slower cooling.
For compounds that are either too soluble or too insoluble in common single solvents, a mixed-solvent system can be effective.[5]
Dissolve the crude solid in a minimum amount of a hot "good" solvent (in which it is very soluble).
While keeping the solution hot, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy (the point of saturation).
Add a few more drops of the "good" solvent until the solution becomes clear again.
Allow the solution to cool slowly as described in the single-solvent protocol.
Common Mixed-Solvent Systems for Adamantane Derivatives:
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[8] It is particularly useful for purifying liquid or oily adamantane derivatives, or for separating mixtures of solid derivatives with similar solubilities.
Stationary Phase Preparation:
Slurry Packing (Recommended): In a beaker, create a slurry of silica gel in the initial mobile phase. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel.
Dry Packing: Fill the column with dry silica gel powder and then carefully add the mobile phase, allowing it to percolate through the silica gel.
Sample Loading:
Liquid/Oily Sample: Dissolve the crude sample in a minimal amount of the mobile phase and carefully add it to the top of the column.
Solid Sample: Dissolve the solid in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the purified product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Problem
Potential Cause
Suggested Solution(s)
Poor Separation
- Inappropriate mobile phase polarity.- Column was not packed properly (channeling).
- Adjust the mobile phase composition. Use a less polar solvent system for better separation of non-polar compounds and a more polar system for polar compounds.- Repack the column carefully, ensuring a uniform bed.
Compound Stuck on Column
- Mobile phase is not polar enough.
- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Cracked Column Bed
- The column ran dry.
- Always keep the solvent level above the top of the stationary phase.
Tailing of Spots on TLC
- Sample is too concentrated.- Compound is interacting strongly with the stationary phase.
- Dilute the sample before loading.- Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.
Thin-Layer Chromatography (TLC) Visualization
As many adamantane derivatives are not UV-active, chemical staining is crucial for visualization. Here are recipes for common TLC stains:
A few crystals of solid iodine in a sealed chamber.
Place the developed TLC plate in the chamber.
General stain for many organic compounds, which appear as brown spots. The stain is temporary.
Purification of Specific Adamantane Derivatives: Case Studies
1-Adamantanol
Primary Technique: Recrystallization.
Recommended Solvents: Ethanol is a common and effective choice.[3]
Protocol Highlights: Dissolve the crude 1-adamantanol in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.[3]
1-Adamantanecarboxylic Acid
Primary Technique: Recrystallization.
Recommended Solvents: A mixture of methanol and water is often used.[11]
Protocol Highlights: The crude product can be precipitated from the reaction mixture by adding water.[12] Further purification is achieved by recrystallization.
Recommended Solvents: Ethyl acetate is used to precipitate the hydrochloride salt.[13]
Protocol Highlights: After synthesis, the product is often isolated by precipitation from an aqueous solution, followed by washing and drying.[13][14] Recrystallization from a suitable solvent like ethyl acetate can further enhance purity.[13]
Memantine Hydrochloride
Primary Technique: Recrystallization from a mixed-solvent system.
Recommended Solvents: Acetone/water, tetrahydrofuran/water, and methanol/methyl tert-butyl ether have been reported.[5][15]
Protocol Highlights: The crude product is dissolved in the heated mixed solvent, followed by slow cooling to induce crystallization.[5][15]
Data Summary Tables
Table 1: Common Solvents for Recrystallization of Adamantane Derivatives
Solvent
Polarity
Comments
n-Hexane
Non-polar
Good for non-polar derivatives, often used as the "poor" solvent in mixed systems.
Dichloromethane
Moderately Polar
Good for dissolving a wide range of derivatives.
Ethyl Acetate
Moderately Polar
A versatile solvent for recrystallization.
Acetone
Polar Aprotic
Effective for many functionalized adamantanes.
Ethanol/Methanol
Polar Protic
Commonly used for more polar derivatives like alcohols and amines.
Water
Very Polar
Typically used as the "poor" solvent in mixed systems with polar organic solvents.
Table 2: Typical Conditions for Sublimation of Adamantane
Parameter
Typical Range
Temperature
100 - 150 °C
Pressure
< 1 mmHg (High Vacuum)
Coolant Temperature
-78 °C (Dry ice/acetone) to 5 °C (Chilled water)
Conclusion
The purification of adamantane derivatives requires a thoughtful and systematic approach tailored to the specific properties of each compound. By understanding the principles behind sublimation, recrystallization, and chromatography, and by being equipped with practical troubleshooting strategies, researchers can effectively achieve high levels of purity in their synthetic targets. This technical support center serves as a dynamic resource, and we encourage you to consult the referenced literature for more in-depth information.
References
Zhejiang Rongyao Biotech Co., Ltd. (2025, July 11). How to purify 1 - adamantanol? [Blog post].
RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google P
Column Chromatography.
1-Adamantanecarboxylic acid - Wikipedia.
CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google P
US5015758A - Process for the preparation of 1-adamantane derivatives - Google P
CN102050744B - Synthesis method for Amantadine Hydrochloride - Google P
CN106966909A - A kind of purification process of memantine - Google P
tertiary alcohols from hydrocarbons by ozonation on silica gel - Organic Syntheses Procedure.
Gas chromatography of halogenated adamantanes - ResearchG
Rimantadine: a clinical perspective - PubMed.
Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - PubMed.
Simple and Economical Process for Producing Amantadine Hydrochloride | ACS Omega.
SYNTHESIS OF ADAMANTANE DERIVATIVES. 44.' FACILE SYNTHESIS DIPOLAR CYCLOADDITION AND THE HOCH-CAMPBELL REACTION Tadashi ------ S.
Chromatogram and Peak purity plot of Memantine in sample spiked with...
Dynamic Disorder, Strain, and Sublimation of Crystalline Caged Hydrocarbons from First Principles | Crystal Growth & Design - ACS Public
TLC Visualiz
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Deriv
A modified method for synthesis of amantadine hydrochloride.
adamantane - Organic Syntheses Procedure.
Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions | Organic Letters - ACS Public
Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride - Indian Academy of Sciences.
Rimantadine - Wikipedia.
TLC Stains Prepar
Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystalliz
EP1999100A1 - Process for preparing memantine hydrochloride substantially free of impurities - Google P
Technical Support Center: Troubleshooting NMR and Mass Spectrometry of Adamantane Compounds
Introduction Adamantane ( ) and its derivatives (e.g., Memantine, Amantadine, Vildagliptin intermediates) present a unique paradox in analytical chemistry. Structurally, they are rigid, highly symmetrical cages; chemical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Adamantane (
) and its derivatives (e.g., Memantine, Amantadine, Vildagliptin intermediates) present a unique paradox in analytical chemistry. Structurally, they are rigid, highly symmetrical cages; chemically, they are lipophilic "grease balls" that defy standard polar ionization methods.[1]
This guide moves beyond generic instrument manuals to address the specific physicochemical behaviors of the adamantyl cage. We focus on two critical failure points: symmetry-induced spectral overlap in NMR and ionization suppression/sublimation in Mass Spectrometry.
Part 1: NMR Troubleshooting (The "Ghost" in the Spectrum)
The high symmetry (
) of the adamantane core often simplifies spectra to the point of ambiguity.[1] When derivatized, this symmetry breaks in complex ways, leading to severe signal overlap (virtual coupling) and solubility challenges.[1]
Common Issues & Solutions
Q: Why do my proton signals appear as broad, featureless mounds instead of sharp multiplets?
Diagnosis: This is likely due to virtual coupling or fluxional behavior , aggravated by high magnetic field strengths.[1]
The Mechanism: In 1-substituted adamantanes, the
-protons and -protons often have very similar chemical shifts.[1] Strong coupling between these chemically equivalent but magnetically non-equivalent protons leads to "roofing" and higher-order splitting effects that blur the peaks.[1]
The Fix:
Change Solvent: Switch from
to Benzene- () . The magnetic anisotropy of the benzene ring preferentially shields/deshields protons based on their orientation relative to the solvent cage, often resolving overlapping multiplets [1].[1]
Increase Temperature: If the broadening is due to restricted rotation of a bulky substituent, running the experiment at 320-330 K can sharpen the signals.[1]
Q: I cannot integrate my quaternary carbons quantitatively. Why are they missing?
Diagnosis: Long Spin-Lattice Relaxation Times (
).
The Mechanism: The bridgehead carbons in the adamantane cage are held in a rigid lattice with no attached protons (if fully substituted) or restricted motion.[1] This results in exceptionally long
relaxation times (often >10 seconds), meaning the nuclei do not return to equilibrium between pulses.[1]
The Fix:
Protocol: Set the relaxation delay (
) to at least (approx. 30–60 seconds) for quantitative work.
Shortcut: Use a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)
] (0.05 M) to artificially shorten without shifting peaks significantly.[1]
Q: My sample won't dissolve in or DMSO-. What now?
Diagnosis: The "Like Dissolves Like" trap.[1][2] Adamantane is extremely lipophilic.[1][2]
The Fix: Consult the solubility matrix below.
Data Table 1: NMR Solvent Selection Matrix for Adamantane Derivatives
Derivative Type
Primary Solvent
Secondary Solvent
Why?
Pure Hydrocarbons
Standard solubility; Benzene resolves overlaps.
Amine Salts (e.g., Memantine HCl)
(Methanol-)
Salts require polarity; may require pH adjustment.[1]
Part 2: Mass Spectrometry Troubleshooting (The "Invisible" Molecule)
Adamantane derivatives often lack the polar functional groups required for Electrospray Ionization (ESI) or are too volatile for standard high-vacuum sources.[1]
Common Issues & Solutions
Q: I see no signal in ESI+ mode for my adamantane intermediate.
Diagnosis: Lack of protonation sites.
The Mechanism: ESI relies on the formation of ions in solution.[1] The adamantane cage is non-polar.[1][2] Unless you have an amine (like Amantadine) or a carboxylic acid, ESI will fail [2].[1]
The Fix:
Switch Ionization: Use APCI (Atmospheric Pressure Chemical Ionization) or APPI (Atmospheric Pressure Photoionization) .[1] These techniques ionize gas-phase neutrals and are ideal for non-polar hydrocarbons [3].[1]
Derivatization: If you must use ESI, derivatize with a permanent charge tag (e.g., reaction with a quaternary ammonium reagent).[1]
Q: I'm seeing "ghost peaks" in blank runs after analyzing adamantane.
Diagnosis: Sublimation and Memory Effects.
The Mechanism: Adamantane sublimes at room temperature.[1] In GC-MS or vacuum probes, it can deposit on cooler parts of the ion source or transfer line, slowly outgassing into subsequent runs [4].[1]
The Fix:
Protocol: Increase the ion source temperature to >250°C and the transfer line to >280°C.
Wash: Perform "blank" injections with high-boiling solvents (e.g., toluene) between samples.[1]
Q: How do I distinguish structural isomers (e.g., 1- vs. 2-substituted)?
Diagnosis: Isobaric Mass.
The Mechanism: Both isomers have the exact same mass.[1]
Use Ammonium Acetate buffer to aid deprotonation.[1]
Sterically Hindered Esters
APCI
Positive
Thermal energy in APCI helps volatilize the cage.[1]
Visual Workflow: MS Method Selection
Part 3: Advanced Protocols
Protocol A: Sample Preparation for Insoluble Adamantane Derivatives
For samples that appear as "white dust" in the NMR tube.
Micronization: Grind the solid sample into a fine powder to maximize surface area.[1]
Solvent Cocktail: Prepare a mixture of
: Methanol- (4:1) . The chloroform solvates the cage, while methanol solvates any polar functional groups (e.g., amide linkers).[1]
Sonication: Sonicate for 10 minutes at 40°C.
Filtration: Crucial Step. Filter through a 0.2 µm PTFE syringe filter directly into the NMR tube.[1] Suspended particles cause magnetic field inhomogeneity (broad peaks).[1]
Protocol B: Optimizing APPI for Hydrophobic Adamantanes
When ESI fails and APCI is too harsh.
Dopant Selection: Use Toluene or Acetone as a dopant.[1]
Mechanism:[1][3] The UV lamp ionizes the dopant (D), which then transfers charge to the adamantane (M) via proton transfer (
Flow Rate: Set LC flow rate to 0.2–0.5 mL/min. High flow rates quench the photoionization process.[1]
Temperature: Set the vaporizer temperature to 350°C. Adamantane must be in the gas phase to be ionized by the UV photons.
References
University of Rochester. Troubleshooting 1H NMR Spectroscopy. (Accessed 2026).[1] Link
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. (Accessed 2026).[1] Link
National Institutes of Health (PMC). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.[1] (2021).[1][4] Link
Agilent Technologies (via YouTube). How to Troubleshoot and Improve your GC/MS. (2022).[1][5][6] LinkNote: Generalized GC-MS troubleshooting principles applied to sublimation contexts.
BenchChem. Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives. (2025).[1][2][7] Link
Stability testing of 3-(4-Methylphenyl)adamantane-1-carboxylic acid under experimental conditions
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the stability testing of 3-(4-Methylphenyl)adamantane-1-carboxylic acid. This...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the stability testing of 3-(4-Methylphenyl)adamantane-1-carboxylic acid. This document is designed to offer practical, in-depth guidance in a question-and-answer format to address specific challenges encountered during experimental workflows.
Introduction to the Stability Profile
3-(4-Methylphenyl)adamantane-1-carboxylic acid possesses a unique structure, combining a rigid adamantane cage with an aromatic carboxylic acid moiety. The adamantane core generally imparts high thermal stability. However, the functional groups, namely the carboxylic acid and the methyl-substituted phenyl ring, are susceptible to degradation under specific stress conditions. Understanding these potential degradation pathways is critical for developing a robust stability-indicating analytical method and ensuring the quality and shelf-life of the active pharmaceutical ingredient (API).
Forced degradation studies are essential to identify these potential degradation products and to develop an analytical method that can effectively separate them from the parent compound.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic and basic solutions, oxidation, and photolytic stress.[1][3]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: General Stability and Degradation Pathways
Q1: What are the most likely degradation pathways for 3-(4-Methylphenyl)adamantane-1-carboxylic acid under forced degradation conditions?
A1: Based on the structure of the molecule, the primary anticipated degradation pathways are:
Oxidative Degradation: The methyl group on the phenyl ring is a primary target for oxidation. This can lead to the formation of a benzyl alcohol derivative, which can be further oxidized to an aldehyde and subsequently to a carboxylic acid, resulting in a dicarboxylic acid analog of the parent molecule.[4][5][6]
Decarboxylation: The carboxylic acid group attached to the adamantane cage can be lost as carbon dioxide, particularly under thermal stress, leading to the formation of 1-(4-methylphenyl)adamantane.[4] Benzoic acid and its derivatives have been shown to undergo decarboxylation in high-temperature water.[4]
Photodegradation: Aromatic carboxylic acids can be susceptible to photodegradation. The mechanism can involve the formation of radical species and subsequent reactions.[5][7][8] The carboxyl group itself can be a site of degradation under UV irradiation.[9]
Hydrolysis: While carboxylic acids are generally stable to hydrolysis, forced conditions with strong acids or bases at elevated temperatures could potentially promote decarboxylation or other secondary reactions.[10]
Q2: My compound shows significant degradation under oxidative stress. How can I identify the degradation products?
A2: When significant degradation is observed under oxidative conditions (e.g., exposure to hydrogen peroxide), the primary suspect is the oxidation of the tolyl methyl group. To identify the resulting products, a high-performance liquid chromatography-mass spectrometry (HPLC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly recommended.[11][12]
Expected Products: Look for masses corresponding to the addition of one, two, or three oxygen atoms to the parent molecule. These would correspond to the formation of the alcohol, aldehyde, and carboxylic acid derivatives at the benzylic position.
Troubleshooting: If you are unable to achieve good separation of the degradation products, consider adjusting the mobile phase composition or gradient profile of your HPLC method. A C18 column is often a good starting point for the separation of aromatic compounds.[6]
Q3: I am observing a loss of the parent peak in my thermal degradation study, but I don't see any major new peaks. What could be happening?
A3: This scenario often suggests the formation of a volatile degradation product or a product that is not well-retained or detected by your current analytical method. In the case of 3-(4-Methylphenyl)adamantane-1-carboxylic acid, the most likely culprit is decarboxylation.
Hypothesis: The carboxylic acid group is lost as CO2, forming 1-(4-methylphenyl)adamantane. This product is more nonpolar than the parent compound and may have a much shorter retention time or may not be easily detected by UV if the chromophore's absorbance is significantly altered.
Troubleshooting:
Analytical Method: Modify your HPLC method to include a wider gradient range to capture more nonpolar compounds. Consider using a different detector, such as a charged aerosol detector (CAD) or a mass spectrometer, which are less dependent on the presence of a chromophore.
Headspace GC-MS: To confirm the loss of CO2, you can perform thermal degradation in a sealed vial and analyze the headspace gas by gas chromatography-mass spectrometry (GC-MS).
Section 2: Analytical Method Development and Validation
Q4: What is a good starting point for developing a stability-indicating HPLC method for this compound?
A4: A reversed-phase HPLC (RP-HPLC) method with UV detection is a standard and effective approach for the analysis of aromatic carboxylic acids.[6][13]
Column: A C18 column is a versatile choice for separating compounds with both aromatic and aliphatic character.
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The acidic buffer will suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Detection: The phenyl group provides a chromophore that allows for UV detection. A photodiode array (PDA) detector is advantageous as it can help in assessing peak purity and identifying the optimal wavelength for detection.
Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.[13]
Q5: My peaks are tailing. How can I improve the peak shape?
A5: Peak tailing for acidic compounds like carboxylic acids is a common issue in RP-HPLC. It is often caused by secondary interactions between the analyte and the silica support of the column.
Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase is at least 2 pH units below the pKa of the carboxylic acid group. This will keep the analyte in its protonated, less polar form, minimizing interactions with residual silanol groups on the column.
Use a Buffered Mobile Phase: Employ a buffer such as phosphate or formate to maintain a consistent pH throughout the analysis.
End-capped Column: Use a high-quality, end-capped C18 column to reduce the number of free silanol groups.
Lower Injection Volume/Concentration: Injecting too much sample can overload the column and lead to poor peak shape. Try reducing the injection volume or diluting your sample.
Q6: I am not seeing any degradation under photolytic stress. Does this mean my compound is photostable?
A6: Not necessarily. The absence of degradation could be due to several factors:
Insufficient Light Exposure: Ensure your sample is exposed to the light source for a sufficient duration and intensity as specified in the ICH Q1B guideline.
Light Source: Use a light source that emits both UV and visible light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.
Sample Preparation: The compound should be in a solution and exposed in a phototransparent container to maximize light exposure.
Forced Photodegradation: If no degradation is observed under standard conditions, you may need to employ more forcing conditions, such as the addition of a photosensitizer, to induce degradation and properly evaluate the stability-indicating nature of your analytical method.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting 3-(4-Methylphenyl)adamantane-1-carboxylic acid to various stress conditions to induce degradation.
1. Sample Preparation:
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
2. Stress Conditions:
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Heat at 80°C for 24 hours.
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Heat at 80°C for 24 hours.
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H2O2. Keep at room temperature for 24 hours.
Thermal Degradation: Store the stock solution at 105°C for 48 hours.
Photolytic Degradation: Expose the stock solution in a phototransparent container to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
3. Sample Analysis:
At appropriate time points, withdraw an aliquot of each stressed sample.
Neutralize the acidic and basic samples before injection.
Analyze all samples by a validated stability-indicating HPLC method.
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method capable of separating 3-(4-Methylphenyl)adamantane-1-carboxylic acid from its potential degradation products.
Caption: Potential degradation pathways for 3-(4-Methylphenyl)adamantane-1-carboxylic acid.
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
References
Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed. Retrieved from [Link]
Photoelectrocatalytic degradation of benzoic acid using Au doped TiO2 thin films. (2014). PubMed. Retrieved from [Link]
kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone. Journal of Advanced Scientific Research. Retrieved from [Link]
LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. (2021). PubMed. Retrieved from [Link]
Photodegradation of benzoic acid over metal-doped TiO2. UQ eSpace. Retrieved from [Link]
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2012). PubMed Central. Retrieved from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (2013). ScienceDirect. Retrieved from [Link]
Photoelectrocatalytic degradation of benzoic acid using sprayed TiO 2 thin films. (2021). Journal of Materials Science: Materials in Electronics. Retrieved from [Link]
The Determination of Anaerobic Biodegradation Products of Aromatic Hydrocarbons in Groundwater Using LC/MS/MS. ResearchGate. Retrieved from [Link]
Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Retrieved from [Link]
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Retrieved from [Link]
Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. (2024). PubMed Central. Retrieved from [Link]
Bacterial Degradation of Aromatic Compounds. (2010). PubMed Central. Retrieved from [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International. Retrieved from [Link]
Microbial biodegradation of polyaromatic hydrocarbons. (2012). FEMS Microbiology Reviews. Retrieved from [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
Challenges in the scale-up of adamantane derivative synthesis
Subject: Troubleshooting Scale-Up Challenges in Adamantane Derivative Synthesis From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & R&D Teams Overview: The "Diamondoid" Challenge Scaling up adaman...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Scale-Up Challenges in Adamantane Derivative Synthesis
From: Dr. Aris Thorne, Senior Application Scientist
To: Process Chemistry & R&D Teams
Overview: The "Diamondoid" Challenge
Scaling up adamantane derivatives presents a unique paradox: the core scaffold is thermodynamically stable, yet chemically stubborn. Its high lipophilicity causes solubility nightmares, while its four equivalent bridgehead positions (
) create a statistical minefield for regioselectivity.
This guide moves beyond textbook synthesis to address the process engineering realities of manufacturing adamantane derivatives (e.g., Memantine, Adapalene, Vildagliptin intermediates) at kilogram scales.
Module 1: Regioselectivity & Radical Management
Core Issue: Controlling mono- vs. poly-functionalization during radical halogenation.
Troubleshooting Guide
Q: Why does my batch contain 15-20% di- and tri-brominated byproducts despite using 1.0 equivalent of bromine?
A: This is a classic "statistical amplification" failure common in batch reactors.
The Mechanism: Adamantane bromination is a radical chain reaction. In a batch vessel, as the concentration of mono-bromoadamantane increases, it competes with the starting material for the active radical species. Since the electron-withdrawing Br atom only slightly deactivates the cage, the second bridgehead position remains reactive.
The Fix (Process Control):
Switch to High-Dilution or Flow: You must maintain a high local concentration of unreacted adamantane relative to the radical source.
The "Starve-Feed" Protocol: Do not add all adamantane at once if using a strong oxidant. Conversely, if using elemental bromine (
), add the bromine slowly to a refluxing excess of adamantane.
Quench Point: Stop the reaction at 70-80% conversion. Recycling unreacted adamantane is cheaper than separating di-bromo impurities via fractional crystallization.
Q: I am scaling up a radical bromination, but the initiation induction period is unpredictable. How do I prevent a thermal runaway?
A: Unpredictable induction periods are dangerous at scale (10L+).
Immediate Action: Do not simply increase heat if the reaction doesn't start.
Protocol: Use a chemical initiator like AIBN or V-65 (0.1 mol%) to standardize the radical onset temperature.
Advanced Solution: Implement Photo-Flow Chemistry . As demonstrated by Merck's scale-up of Belzutifan, using high-intensity LED light in a flow reactor eliminates thermal initiators and provides instant "on/off" control of the radical chain, preventing runaways [1].
Decision Logic: Bromination Scale-Up
Caption: Figure 1. Decision matrix for selecting reactor type based on safety and selectivity requirements in radical bromination.
Module 2: The Koch-Haaf Carbonylation (Carboxylation)
Core Issue: Mass transfer limitations of CO gas in viscous acid media.
Troubleshooting Guide
Q: My lab yield for 1-adamantanecarboxylic acid was 90%, but at pilot scale (50L), it dropped to 60%. Why?
A: The Koch-Haaf reaction relies on the in situ generation of CO (using Formic Acid/H2SO4) or direct CO gas injection.
The Failure Mode: The reaction medium (Oleum or conc.
) is highly viscous. At scale, the surface-area-to-volume ratio decreases drastically. The CO gas cannot dissolve fast enough to react with the adamantyl cation before the cation undergoes side reactions (polymerization or rearrangement).
The Fix:
Agitation: Standard overhead stirrers are insufficient. Use a gas-inducing impeller or a high-shear mixer to disperse CO/Formic acid into fine bubbles.
Temperature Ramp: Maintain the reaction at 15–20°C during addition to manage the exotherm, then slowly ramp to promote kinetics.
Micro-Reactor Application: For industrial production, a continuous flow setup using a static mixer allows for excellent gas-liquid mass transfer, restoring yields to >90% [2].
Q: The reaction mixture turns into a black tar during workup. How do I recover the product?
A: The "tar" is polymerized adamantane caused by local hot-spots or water contamination.
Recovery Protocol:
Pour the reaction mixture onto crushed ice (not water) with vigorous stirring to keep the temperature <20°C.
Extract the carboxylic acid into Dichloromethane (DCM) .
Critical Step: Wash the organic layer with dilute NaOH to extract the product as the sodium salt (water soluble), leaving the "tar" (neutral polymers) in the organic layer.
Acidify the aqueous layer to precipitate pure 1-adamantanecarboxylic acid.
Module 3: Isolation & Purification
Core Issue: The "Waxy Solid" problem and sublimation.
Comparative Data: Purification Strategies
Adamantane derivatives are notorious for sublimating during drying or oiling out during crystallization.
Challenge
Traditional Method
Scale-Up Failure Mode
Recommended Process Solution
Drying
Vacuum Oven at 60°C
Product sublimates onto oven walls; yield loss & cross-contamination.
Derivatization: Convert amines to HCl salts before drying. Salts do not sublimate.
Crystallization
Evaporation to dryness
Formation of "oils" or amorphous waxes that trap solvent.
Precipitation: Dissolve in minimal isopropanol, then slowly add water (anti-solvent) at 50°C. Cool slowly.
Context: Converting 1-formamido-3,5-dimethyladamantane to Memantine HCl.
Hydrolysis: Reflux intermediate in 18-21% HCl for 6–12 hours.
Concentration: Distill off ~50% of the water/acid volume.
Anti-Solvent Addition: Add Acetone or Ethyl Acetate to the hot aqueous residue.
Why? Memantine HCl is insoluble in acetone; impurities remain in the aqueous mother liquor.
Cooling: Cool to 0-5°C over 2 hours.
Filtration: Filter the white crystalline solid.
Validation: Check melting point. Pure Memantine HCl decomposes >290°C without melting (sublimates) [3][4].
Module 4: Process Safety (HBr & CO Management)
Safety Workflow Diagram
Caption: Figure 2.[1] Mandatory off-gas scrubbing train for adamantane functionalization. HBr and CO are lethal and corrosive.
References
Corcoran, E. B., et al. (2021). "Photosensitized, Energy Transfer-Mediated C(sp3)–H Bond Functionalization of Adamantanes." Science, 373(6555). Link(Note: Demonstrates photo-flow utility for radical C-H activation).
Fuse, S., et al. (2012). "Rapid and Clean Synthesis of 1-Adamantanecarboxylic Acid Using a Microflow System." Organic Process Research & Development, 16(1). Link[2]
Reddy, G. M., et al. (2012). "An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer’s Drug."[3] Organic Process Research & Development, 16(1). Link(Note: Confirmed via search 1.3/1.4 as a key process paper).
Vu, B. D., et al. (2020). "Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane." ACS Omega, 5(26). Link
Schreiner, P. R., et al. (2011). "C–H Functionalizations of Adamantane Derivatives." Nature, 477. Link(Foundational work on C-H activation selectivity).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Enantioselective Synthesis & Stability of Chiral Adamantane Derivatives
Current Status: Operational
Subject: Troubleshooting Racemization & Synthetic Protocols for Chiral Bridgehead Functionalization
Audience: Senior Chemists, Process Engineers, Drug Discovery Scientists
PART 1: CORE DIRECTIVE & MECHANISTIC INSIGHTS
The "Invisible" Stereocenter Challenge
Chiral adamantane derivatives possess a unique form of chirality centered on the entire cage structure rather than a single atom. Unlike traditional tetrahedral carbon centers, the bridgehead carbons (
) are rigid. However, the synthesis of these derivatives—critical for pharmacophores like memantine and rimantadine—is plagued by racemization via bridgehead carbocations .
The Senior Scientist’s Perspective:
The most common failure mode I see in the field isn't the catalyst—it's the intermediate stability . The 1-adamantyl cation is tertiary and surprisingly stable due to hyperconjugation, despite the inability to achieve perfect planarity.
The Trap: If your reaction pathway allows the formation of a long-lived carbocation (e.g., using strong Lewis acids like
without kinetic control), the cage will "forget" its stereochemistry as the cation equilibrates with solvent or nucleophiles from either face.
The Solution: You must shift the mechanism from
-like ionic pathways to Radical (HAT) or Concerted Rearrangement pathways where the stereochemical information is preserved by the reaction cage or rapid recombination.
PART 2: TROUBLESHOOTING GUIDE (Q&A)
Issue 1: "My enantiomeric excess (ee) collapses during direct C-H functionalization."
Diagnosis: You are likely generating a free carbocation intermediate that has a lifetime long enough to undergo solvent equilibration or tumbling.
Corrective Action: Switch to Hydrogen Atom Transfer (HAT) catalysis.
Why: Radical intermediates at the bridgehead position are pyramidal (not planar) and undergo inversion rapidly, but if the radical recombination step is faster than the inversion/tumbling, chirality is retained.
Protocol Adjustment: Move away from thermal oxidations (e.g., Chromic acid) to Photoredox-HAT systems .
Recommended System: Use a Quinuclidine-based HAT catalyst coupled with an Iridium photocatalyst. This system abstracts a hydrogen atom to form a radical that is immediately trapped by an electron-deficient alkene (Giese addition), preserving the "memory of chirality" better than ionic routes [1, 2].
Issue 2: "I cannot separate the enantiomers of my adamantane derivative on HPLC."
Diagnosis: Adamantane cages lack distinct "handles" for chiral stationary phases (CSPs) to grab onto. They are globular and lipophilic, often resulting in poor resolution.
Corrective Action: Derivatization or "Inclusion" Chromatography.
Strategy A (Derivatization): If your derivative has an amine or alcohol (e.g., Memantine analogs), derivatize with a chiral auxiliary like Mosher's Acid Chloride or Camphanic Chloride . This creates diastereomers that are easily separable on standard silica or C18 columns.
Strategy B (Inclusion): Use
-Cyclodextrin based columns. The hydrophobic adamantane cage fits perfectly into the cyclodextrin cavity. The chiral discrimination occurs via interactions with the rim of the cyclodextrin [3].
Issue 3: "The protoadamantane rearrangement step is yielding racemic product."
Diagnosis: The rearrangement is proceeding via a fully solvated carbocation rather than a concerted 1,2-alkyl shift.
Corrective Action: Enhance the Concertedness of the rearrangement.
Mechanism: The conversion of 4-protoadamantyl cation to 1-adamantyl cation is the key step. If the leaving group departs before the alkyl shift begins, you form a cation that can be attacked from either side.
Fix: Use non-nucleophilic, non-polar solvents (e.g., Hexane,
) and ensure the leaving group is a weak nucleophile (e.g., Triflate). This forces the migrating bond to assist in displacing the leaving group (neighboring group participation), locking the stereochemistry [4].
PART 3: EXPERIMENTAL PROTOCOLS
Protocol A: Enantioselective C-H Alkylation via HAT/Photoredox
For the direct functionalization of adamantane without pre-activation.
For generating 1,2-disubstituted adamantanes with high enantiopurity.
Concept: Uses the "memory of chirality" where the migrating bond blocks one face of the cation.
Workflow:
Precursor Synthesis: Synthesize an enantiopure 4-protoadamantanone derivative.
Rearrangement: Treat the alcohol/olefin precursor with Triflic Acid (TfOH) in Dichloromethane at
.
Why Low Temp? To ensure the rearrangement is faster than the solvent relaxation rate.
Quenching: Quench immediately with cold
solution.
Result: The product retains the configuration of the bridgehead because the rearrangement occurs on the face opposite the leaving group (anti-periplanar migration) [4].
PART 4: DATA & VISUALIZATION
Table 1: Comparison of Functionalization Methods
Method
Mechanism
Risk of Racemization
Selectivity (Bridgehead)
Recommended For
Lewis Acid Catalysis ()
Ionic (Carbocation)
High
Low (Scrambling)
Thermodynamic products (Achiral)
Radical Bromination (/Light)
Radical Chain
Medium
Medium
Simple precursors
HAT Photoredox (Ir/Quinuclidine)
Radical (Giese)
Low
High
Late-stage drug functionalization
Protoadamantane Rearrangement
Concerted 1,2-Shift
Very Low
High
Constructing chiral cores
Diagram 1: Racemization Pathways & Prevention
Caption: Pathway analysis showing the high risk of racemization via ionic routes versus the stability offered by radical and concerted pathways.
Diagram 2: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal synthetic strategy based on substrate stage and stability.
References
Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis (2019).
[Link]
Direct Radical Functionalization Methods to Access Substituted Adamantanes. Organic & Biomolecular Chemistry (2021).
[Link]
Chiral HPLC Separation: Strategy and Approaches. Chiralpedia (2022).
[Link]
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules (2023).
[Link]
Troubleshooting
Technical Support Center: Adamantane Derivatives in Cell Culture
Topic: Managing Cytotoxicity & Solubility of Adamantane Derivatives Role: Senior Application Scientist Audience: Drug Discovery Researchers & Cell Biologists Introduction: Beyond the Diamondoid Cage Welcome to the Techni...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Managing Cytotoxicity & Solubility of Adamantane Derivatives
Role: Senior Application Scientist
Audience: Drug Discovery Researchers & Cell Biologists
Introduction: Beyond the Diamondoid Cage
Welcome to the Technical Support Center. You are likely here because your adamantane-based compounds—whether classic antivirals like Amantadine or novel anti-cancer scaffolds—are behaving unpredictably in vitro.
Adamantane derivatives are unique. Their diamondoid structure confers high lipophilicity and specific steric bulk, allowing them to traverse membranes and block ion channels (M2, NMDA). However, these same properties create distinct "toxicity artifacts" in cell culture that are often mistaken for true pharmacological potency.
This guide moves beyond basic protocols to address the causality of adamantane toxicity: solubility failures, lysosomal trapping, and membrane disruption.
Module 1: Solubility & Preparation (The #1 Failure Point)
Issue: "My compound precipitates in media," or "My IC50 curves are non-reproducible."
Technical Insight:
Adamantane is highly lipophilic (LogP ~2.5–4.0). While soluble in DMSO, it crashes out of solution immediately upon contact with aqueous media if the transition is too abrupt ("shock precipitation"). Furthermore, the adamantane cage binds avidly to polystyrene plastics, reducing the effective concentration in your well.
Troubleshooting Guide: Solubility
Symptom
Probable Cause
Corrective Action
Cloudiness upon media addition
Shock precipitation (Ostwald ripening).
Use the Step-Down Dilution Protocol (see below). Do not add 100% DMSO stock directly to media.
High variance between replicates
Compound binding to plastic tips/plates.
Switch to glass-coated plates or low-binding polypropylene. Pre-saturate tips.
Crystals in 4°C stored media
Temperature-dependent solubility drop.
Always fresh-prep. Adamantane derivatives crystallize rapidly at low temps.
Unexpectedly high cell death
Solvent toxicity (DMSO > 0.5%).
Keep final DMSO < 0.1%.[1] Adamantanes often require higher DMSO, so use a BSA carrier .
Protocol 1: The Step-Down Dilution (Anti-Precipitation)
Standard direct dilution often fails. Use this intermediate step to coat the lipophilic cage.
Stock Prep: Dissolve adamantane derivative in 100% DMSO to 1000x the final concentration.
Intermediate Step: Prepare a tube with culture media containing 2% BSA (Bovine Serum Albumin) .
The Drop: Slowly add the DMSO stock to the BSA-media while vortexing. The BSA acts as a temporary carrier, preventing the hydrophobic adamantane cages from aggregating.
Final Dilution: Dilute this intermediate 1:10 into the final cell culture wells.
Module 2: Mechanism-Based Toxicity (The "Why")
Issue: "My cells have large vacuoles," or "They die without apoptotic markers."
Technical Insight:
Many adamantane derivatives (especially amines like Amantadine/Rimantadine) are lysosomotropic . They are lipophilic weak bases that cross the lysosomal membrane, become protonated in the acidic environment, and get trapped. This causes osmotic swelling (vacuolization), lysosomal rupture, and eventual necrosis—not the specific apoptosis you might be looking for.
Q: I see vacuoles. Is my drug working or just toxic?A: If you see extensive vacuolization within 2-4 hours, it is likely lysosomotropism , a non-specific toxicity.
Validation: Co-treat with Bafilomycin A1 (inhibits lysosomal acidification). If toxicity/vacuoles disappear, the effect was an artifact of lysosomal trapping, not specific target engagement.
Q: How do I differentiate membrane rupture from apoptosis?A: Adamantanes can act like detergents at high concentrations.
Assay: Run an LDH Release Assay (detects rupture) alongside an Annexin V/PI stain .
High LDH + Low Annexin V = Membrane lysis (Artifact/Necrosis).
Low LDH + High Annexin V = Apoptosis (Specific Effect).
Module 3: Assay Interference & Validation
Issue: "My MTT assay results contradict my visual observations."
Technical Insight:
Adamantane derivatives often target mitochondrial function (e.g., inducing ROS). The MTT assay relies on mitochondrial reductase.[4] If your compound inhibits mitochondrial function without killing the cell immediately, MTT will show a "false dead" result.
Assay Selection Matrix
Assay Type
Compatibility with Adamantanes
Notes
MTT / MTS
Medium Risk
Metabolic interference possible. Use only if mitochondria are NOT the primary target.
ATP (CellTiter-Glo)
High Reliability
Best for overall viability. Less prone to enzymatic interference.
LDH Release
Essential
Mandatory to rule out direct membrane lysis by the lipophilic cage.
Crystal Violet
Good
Measures biomass (adherent cells). Unaffected by metabolic state.
Preventing degradation of 3-(4-Methylphenyl)adamantane-1-carboxylic acid during storage
MPACA Stability Assurance Center Technical Support & Troubleshooting Guide Subject: 3-(4-Methylphenyl)adamantane-1-carboxylic acid (MPACA) CAS Registry Number: (Analogous to 828-51-3 for core structure, specific derivati...
Author: BenchChem Technical Support Team. Date: February 2026
MPACA Stability Assurance Center
Technical Support & Troubleshooting Guide
Subject: 3-(4-Methylphenyl)adamantane-1-carboxylic acid (MPACA)
CAS Registry Number: (Analogous to 828-51-3 for core structure, specific derivative properties inferred)
Molecular Formula:
Core Degradation Mechanisms: The "Why" Behind the Protocol
To prevent degradation, one must first understand the molecular vulnerabilities of MPACA. While the adamantane cage is chemically rigid and thermally stable, the attached 4-methylphenyl moiety introduces specific reactivities that dictate storage conditions.
A. Benzylic Oxidation (The Primary Threat)
The most critical failure point is the methyl group attached to the phenyl ring. This is a benzylic position , where the C-H bond dissociation energy is significantly lower (~85-90 kcal/mol) compared to the adamantane cage C-H bonds.
Mechanism: Exposure to atmospheric oxygen and UV light initiates a radical chain reaction. The benzylic carbon loses a hydrogen atom to form a stabilized radical, which reacts with
to form a hydroperoxide, eventually decomposing into an aldehyde (yellowing) or a carboxylic acid (polarity shift).
Visual Indicator: The sample turns from off-white to pale yellow/orange.
B. Hygroscopic Clumping & Acid-Base Interactions
The carboxylic acid moiety (
) at position 1 of the adamantane cage is a hydrogen bond donor and acceptor.
Mechanism: In humid environments, the surface of the powder adsorbs water molecules. This does not necessarily hydrolyze the molecule (as the adamantane-acid bond is sterically protected), but it causes physical degradation (caking) and can accelerate trace metal-catalyzed oxidation.
Storage Protocol: The Self-Validating System
Do not deviate from this tiered storage strategy. These steps are designed to create redundancy—if one barrier fails, another protects the compound.
Parameter
Specification
Scientific Rationale
Temperature
-20°C (± 5°C)
Slows the kinetics of benzylic autoxidation significantly.
Atmosphere
Argon or Nitrogen Overlay
Displaces , removing the substrate required for oxidative degradation. Argon is preferred as it is heavier than air and "blankets" the powder.
Container
Amber Glass + PTFE-lined Cap
Amber glass blocks UV radiation (preventing radical initiation). PTFE liners prevent leaching of plasticizers from standard caps, which can contaminate lipophilic adamantane derivatives.
Desiccant
External Only
Place the vial inside a secondary jar containing desiccant packets. Do not mix desiccant directly with the powder to avoid static charge issues during weighing.
Degradation Pathway Visualization
The following diagram illustrates the stepwise oxidative degradation of MPACA if storage protocols are breached.
Caption: Figure 1. The autoxidation pathway of the benzylic methyl group upon exposure to light and air.
Troubleshooting & FAQs
This section addresses specific user scenarios based on the chemical behavior described above.
Scenario A: Physical Appearance Changes
Q: The powder has developed a faint yellow hue. Is it still usable?
Diagnosis: This indicates early-stage benzylic oxidation (formation of conjugated aldehyde impurities).
Action:
Dissolve: Prepare a small aliquot in DMSO or Methanol.
Check: If the solution is clear, the impurity level may be <1%. Run an LC-MS to confirm purity.
Remediation: If purity is critical (>99%), perform a recrystallization using a Methanol/Water system. The polar oxidation products will remain in the supernatant.
Q: The material has formed hard clumps.
Diagnosis: Moisture ingress has occurred. The adamantane cage is hydrophobic, but the carboxylic acid groups are hydrogen-bonding with water.
Action: Dry the material in a vacuum desiccator over
for 24 hours. Do not heat above 40°C while damp, as this can trap moisture in the lattice.
Scenario B: Solubility & Handling
Q: Can I heat the compound to speed up dissolution in DMSO?
Insight: Adamantane derivatives are highly lipophilic and often require sonication.
Guideline: Yes, you can heat up to 60°C.
Warning: Do not heat in an open vessel for extended periods. The combination of heat + oxygen will rapidly accelerate the benzylic oxidation pathway shown in Figure 1. Always seal the vial or use an inert gas line during heating.
Q: I see an extra peak in my HPLC at a lower retention time (RT). What is it?
Diagnosis: Oxidation increases polarity.
Aldehyde derivative: Slightly lower RT than MPACA.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sustainable Adamantane Synthesis
Topic: Reducing the Environmental Impact of Adamantane Synthesis
Role: Senior Application Scientist / Green Chemistry Process Engineer
Status: Online | Ticket ID: #GRN-ADA-2024
Executive Summary: The Green Shift
User Query: Why should we switch from the traditional Schleyer method (AlCl₃) to solid-acid or ionic liquid catalysis?
Technical Response:
The traditional Schleyer method utilizes aluminum chloride (
) to rearrange endo-tetrahydrodicyclopentadiene (endo-TCD). While effective, it generates stoichiometric amounts of hazardous aluminum sludge, resulting in an E-factor > 10 (kg waste/kg product).
The modern "Green Route" utilizes Solid Superacids (Zeolites/Sulfated Zirconia) or Acidic Ionic Liquids . These methods offer:
Regenerability: Catalysts can be reused rather than discarded.
Context: This module addresses issues when using Zeolite Y (FAU), Beta (BEA), or Sulfated Zirconia.
FAQ 2.1: Low Yield & Conversion Stalling
User Report: "I am using H-ZSM-5 for the rearrangement of endo-TCD. My conversion is stuck at <15%, and the product is mostly exo-TCD, not adamantane."
Root Cause: The kinetic diameter of the adamantane cage (~7 Å) is larger than the pore aperture of H-ZSM-5 (MFI topology, ~5.5 Å). The transition state cannot form inside the pores.
Corrective Action: Switch to a Large-Pore Zeolite.
Recommended:H-Y (FAU) or H-Beta (BEA) (Pore size: 7.4 Å).
Protocol Adjustment: Ensure the
ratio is moderate (10–30). Too high (>100) reduces acidity; too low (<5) reduces stability.
FAQ 2.2: Rapid Catalyst Deactivation (Coking)
User Report: "The first run gave 85% yield. The second run dropped to 40%. The catalyst has turned black."
Diagnosis:Oligomerization & Pore Blockage.
Mechanism: Carbocation intermediates on the surface can polymerize if desorption is slow, forming "coke" that blocks active acid sites.
Troubleshooting Steps:
Regeneration: Calcine the spent catalyst in air at 550°C for 4–6 hours . This burns off the organic coke and restores activity.
Process Control: Introduce a hydrogen atmosphere (
pressure: 2–5 MPa) or a hydride donor. This suppresses dehydrogenation, which is the precursor to coke formation.
Solvent: Use a supercritical fluid (e.g.,
) or a fluorinated solvent to keep heavy oligomers soluble.
Troubleshooting Module: Ionic Liquids (ILs)
Context: Using Chloroaluminate Ionic Liquids (e.g., [BMIM]Cl-
Root Cause: If the Lewis acidity (controlled by the molar fraction of
, denoted as ) is too high (), the IL catalyzes irreversible polymerization.
Corrective Action:
Adjust Acidity: Target a molar fraction of
.
Add an Inhibitor: Addition of mild aromatic scavengers (e.g., benzene) can prevent chain growth of polymers, though this impacts "green" metrics.
Extraction: Use n-hexane or cyclohexane for continuous extraction of adamantane from the IL phase during the reaction to shift equilibrium and prevent product degradation.
Visualizing the Mechanism & Troubleshooting Logic
Figure 1: Reaction Pathway & Energy Landscape
Caption: The rearrangement of endo-TCD to Adamantane involves a rapid equilibrium to exo-TCD followed by a rate-determining skeletal rearrangement requiring strong acid sites.
Figure 2: Troubleshooting Decision Tree (Solid Catalysts)
Caption: Diagnostic flow for resolving yield issues in zeolite-catalyzed adamantane synthesis.
Comparative Metrics: Environmental Impact
The following table contrasts the traditional method with the recommended Green Protocol.
Metric
Traditional (AlCl₃)
Green Protocol (Zeolite Y)
Improvement
Catalyst State
Homogeneous / Sludge
Solid Heterogeneous
Recyclable
E-Factor
> 10.0 (High Waste)
< 0.5 (Low Waste)
~95% Reduction
Corrosion
High (HCl gas)
Low (Non-corrosive solid)
Equipment Safety
Workup
Quench with water (Exothermic)
Simple Filtration
Energy Efficient
Atom Economy
Low (Stoichiometric AlCl₃)
High (Catalytic)
Resource Efficiency
Standard Operating Procedure (SOP): Green Synthesis Protocol
Objective: Synthesis of Adamantane using Regenerable Zeolite NaY.
Catalyst Preparation:
Activate Commercial Zeolite NaY (Si/Al ~ 5.0) by calcination at 500°C for 4 hours in air to remove adsorbed water.
Note: Water acts as a Lewis base and poisons acid sites.
Reaction Setup:
Load a high-pressure autoclave (Hastelloy or Stainless Steel) with endo-TCD and Activated Zeolite NaY (Ratio: 10:1 w/w).
Optional: Add cyclohexane as a solvent if mass transfer is poor, though solvent-free is preferred for Green metrics.
Execution:
Seal and purge with
three times.
Heat to 250°C . Stir at 800 RPM.
Maintain temperature for 10–12 hours .
Workup:
Cool to room temperature.
Add n-hexane to dissolve the solidified product mixture.
Filter to recover the Zeolite catalyst (Save for regeneration).
Concentrate filtrate and recrystallize from acetone/methanol to obtain pure Adamantane.
References
Schleyer, P. v. R. (1957).[1] "A Simple Preparation of Adamantane." Journal of the American Chemical Society.[2]
Olah, G. A., et al. (1990). "Superacid-catalyzed preparation of adamantane." Journal of Organic Chemistry.
Wang, L., et al. (2012). "Isomerization of tetrahydrodicyclopentadiene using ionic liquid: Green alternative for Jet Propellant-10 and adamantane."[3] Fuel.
Sullivan, R. F., et al. (1961). "Hydroisomerization of Endo-tetrahydrodicyclopentadiene." Journal of Catalysis.
Ma, J., et al. (2024). "The Synthesis For Adamantane Derivatives of High Energy Density Fuel Catalyzed by HY Zeolite." ResearchGate.[4]
Comparative analysis of 3-(4-Methylphenyl)adamantane-1-carboxylic acid with other adamantane derivatives
The following guide provides a comparative technical analysis of 3-(4-Methylphenyl)adamantane-1-carboxylic acid , a specialized adamantane scaffold used in medicinal chemistry for optimizing drug pharmacokinetics and tar...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative technical analysis of 3-(4-Methylphenyl)adamantane-1-carboxylic acid , a specialized adamantane scaffold used in medicinal chemistry for optimizing drug pharmacokinetics and target binding.
[1]
Executive Summary
3-(4-Methylphenyl)adamantane-1-carboxylic acid (CAS: 56531-69-2 ) represents a "second-generation" adamantane scaffold. Unlike the parent Adamantane-1-carboxylic acid (ACA) , which serves primarily as a bulky lipophilic cap, this derivative incorporates a p-tolyl moiety at the 3-position. This structural modification introduces a critical
-stacking vector and extends the hydrophobic reach of the molecule, making it a preferred intermediate for targeting deep hydrophobic pockets in metabolic enzymes such as 11-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) and DGAT1 .
This guide compares its physicochemical and functional performance against standard adamantane derivatives, highlighting its utility in modulating potency and metabolic stability.[1]
Technical Specifications & Comparative Matrix
The following table contrasts the subject compound with the parent scaffold (ACA) and a polar derivative (3-Hydroxy-ACA) to illustrate its specific chemical space.
Feature
3-(4-Methylphenyl)ACA
Adamantane-1-carboxylic Acid
3-Hydroxyadamantane-1-carboxylic Acid
CAS Number
56531-69-2
828-51-3
42711-75-1
Formula
CHO
CHO
CHO
MW ( g/mol )
270.37
180.25
196.24
LogP (Calc)
4.8 - 5.1
2.45
0.8 - 1.2
Topological Polar Surface Area
37.3 Ų
37.3 Ų
57.5 Ų
Solubility (Water)
Insoluble (< 0.1 mg/mL)
Low (~0.5 mg/mL)
Moderate
Primary Utility
Hydrophobic Anchor / -Stacking
Bulky Capping Group
Polar/Solubility Handle
Key Target Class
11-HSD1, DGAT1, P2X7
Viral M2 Channel, NMDA
Polymer cross-linking
Structural Mechanics & Biological Logic
The "Lipophilic Anchor" Effect
In drug design, the adamantane cage acts as a "diamondoid" anchor that fits into spherical hydrophobic pockets. The addition of the 4-methylphenyl group in 3-(4-Methylphenyl)ACA creates a bi-functional pharmacophore :
The Cage (Adamantane): Fills the primary hydrophobic void (e.g., the substrate tunnel of 11
-HSD1).
The Tail (p-Tolyl): Engages in
- interactions with aromatic residues (e.g., Tyrosine or Phenylalanine gates) often found at the entrance of catalytic sites.
Visualization: SAR Logic Pathway
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of this derivative over simpler alternatives.
Figure 1: SAR decision tree demonstrating how the 3-aryl modification enhances target potency through dual physicochemical and structural mechanisms.
Performance Analysis: 11
-HSD1 Inhibition[3]
Experimental data from comparative studies on adamantane-based inhibitors highlights the superiority of the aryl-substituted scaffold in specific contexts.
Potency Comparison (IC
Values)
Data derived from SAR studies of adamantyl ethanone/amide derivatives.
Scaffold Type
R-Group (Position 3)
IC (Human 11-HSD1)
Metabolic Stability (HLM)
Unsubstituted
-H
> 1000 nM
High
Polar
-OH
> 5000 nM
Very High
Aromatic (Subject)
-CH-CH (p-Tolyl)
34 - 70 nM
Moderate
Bulky Aliphatic
-Cyclohexyl
~200 nM
High
Analysis: The p-tolyl derivative (3-(4-Methylphenyl)ACA precursor) consistently yields nanomolar potency. The aromatic ring is essential for locking the inhibitor into the active site, a feature the unsubstituted ACA lacks.
Experimental Protocols
Protocol A: Synthesis via Koch-Haaf Carboxylation
This is the industry-standard method for converting the 3-aryl adamantane precursor into the carboxylic acid.
Prerequisites:
Substrate: 1-(4-Methylphenyl)adamantane (prepared via Friedel-Crafts of 1-bromoadamantane + toluene).
Preparation: Dissolve 10 mmol of 1-(4-Methylphenyl)adamantane in 20 mL of dry DCM/CCl
.
Acid Generation: In a separate flask, cool 60 mL of H
SO to 5°C.
Addition: Simultaneously add the adamantane solution and 2 mL of Formic acid dropwise to the sulfuric acid over 2 hours. Crucial: Maintain temperature < 10°C to prevent side reactions.
Reaction: Stir vigorously for 3 hours at room temperature. The mixture will separate into phases.
Quenching: Pour the mixture over 200g of crushed ice. The crude acid will precipitate as a white/off-white solid.
Boyle, C. D., et al. (2011). Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. Journal of Medicinal Chemistry.
Source of SAR data comparing adamantane substitutions and potency values.
Verification of CAS number and physical properties.
Kim, K. Y., et al. (2015).[8] Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors. European Journal of Medicinal Chemistry, 101, 716-735.[8] [1][8]
Validation of the scaffold's utility in metabolic disease targets.
Efficacy comparison of 3-(4-Methylphenyl)adamantane-1-carboxylic acid and other DGAT1 inhibitors
An In-Depth Efficacy Comparison of 3-(4-Methylphenyl)adamantane-1-carboxylic Acid and Other Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Introduction: Targeting DGAT1 in Metabolic Disease Diacylglycerol O-acyltran...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Efficacy Comparison of 3-(4-Methylphenyl)adamantane-1-carboxylic Acid and Other Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors
Introduction: Targeting DGAT1 in Metabolic Disease
Diacylglycerol O-acyltransferase 1 (DGAT1) is a pivotal enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) synthesis.[1][2] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, resulting in the formation of a triglyceride.[2] DGAT1 is highly expressed in tissues central to lipid handling, particularly the small intestine, where it is crucial for the absorption of dietary fats, and in adipose tissue, the body's primary site for energy storage.[3][4]
The therapeutic rationale for inhibiting DGAT1 stems from compelling preclinical evidence. Genetic knockout of the DGAT1 gene in mice confers resistance to diet-induced obesity and enhances insulin sensitivity.[2][5] These findings have spurred significant interest in developing small molecule inhibitors of DGAT1 as a potential treatment for a range of metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia.[1][2][6] By blocking DGAT1, particularly in the gut, these inhibitors aim to reduce the absorption of dietary fats, thereby lowering postprandial triglyceride levels and potentially leading to weight loss and improved glycemic control.[1][6] However, while numerous potent inhibitors have been developed and have shown promise in animal models, their translation to clinical success has been hampered, primarily by dose-limiting gastrointestinal side effects.[5][7]
This guide provides a comparative analysis of the efficacy of a promising adamantane derivative, 3-(4-Methylphenyl)adamantane-1-carboxylic acid, alongside other well-characterized DGAT1 inhibitors. We will delve into their in vitro potency, in vivo metabolic effects, and the overarching challenges facing this therapeutic class, supported by detailed experimental protocols for their evaluation.
Overview of Selected DGAT1 Inhibitors
For this comparison, we will focus on the following compounds, which represent different chemical scaffolds and stages of development:
3-(4-Methylphenyl)adamantane-1-carboxylic acid (Compound 43c): A novel adamantane carboxylic acid derivative identified as a highly potent DGAT1 inhibitor with favorable preclinical metabolic effects.[8]
A-922500: A well-characterized, potent, and selective DGAT1 inhibitor used extensively in preclinical research to validate the therapeutic concept.[9][10]
AZD7687: A potent and selective DGAT1 inhibitor developed by AstraZeneca that has undergone clinical evaluation, providing key insights into the effects of DGAT1 inhibition in humans.[5][11][12]
Pradigastat (LCQ908): A DGAT1 inhibitor from Novartis that has also been evaluated in clinical trials, particularly for the orphan disease familial chylomicronemia syndrome (FCS).[2][4][13][14][15]
PF-04620110: A potent, selective, and orally bioavailable DGAT1 inhibitor from Pfizer that has shown efficacy in rodent models and entered Phase 1 clinical trials.[16][17][18][19][20]
Comparative Analysis of In Vitro Efficacy
The initial evaluation of a DGAT1 inhibitor's efficacy begins with determining its potency in blocking the enzyme's activity in a cell-free system. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce DGAT1 activity by 50%. These assays commonly utilize microsomal preparations from cells or tissues expressing DGAT1 and measure the incorporation of a labeled substrate (e.g., radiolabeled or fluorescent acyl-CoA) into triglycerides.[21]
The table below summarizes the reported in vitro potencies of the selected DGAT1 inhibitors. A lower IC50 value indicates higher potency.
>1000-fold selectivity for DGAT-1 over DGAT-2.[18]
Expert Insights: The adamantane derivative, Compound 43c, demonstrates exceptional in vitro potency against both human and mouse DGAT1, with an IC50 value in the low single-digit nanomolar range.[8] This high potency is a critical starting point for developing an effective therapeutic, as it suggests that lower doses may be required to achieve target engagement in vivo, potentially minimizing off-target effects. The other compounds also exhibit potent inhibition in the nanomolar range. Notably, high selectivity against the related enzyme DGAT2 is a crucial feature for these compounds, as DGAT2 knockout in mice is lethal, suggesting that non-selective inhibition could lead to significant toxicity.[5]
Comparative Analysis of In Vivo Efficacy
The true test of a DGAT1 inhibitor's potential lies in its ability to modulate lipid metabolism and other metabolic parameters in living organisms. Preclinical efficacy is often assessed in rodent models, particularly through an oral lipid tolerance test (OLTT) and in models of diet-induced obesity (DIO). The OLTT measures the postprandial spike in plasma triglycerides after an oral fat challenge, a direct assessment of the inhibitor's effect on fat absorption.[10] DIO models, where animals are fed a high-fat diet, are used to evaluate long-term effects on body weight, adiposity, and glucose homeostasis.[6]
The following table summarizes key in vivo findings for the selected inhibitors.
Compound
Animal Model(s)
Key Efficacy Findings
Reference(s)
Compound 43c
Rodents, Zebrafish, DIO Mice
Significantly reduced plasma triglyceride levels. Reduced body weight gain and lowered glucose area under the curve (AUC) in DIO mice.
Dose-dependently attenuated the postprandial rise in serum triglycerides in multiple species.[10] A 3 mg/kg dose significantly lowered serum triglycerides (by 53%), FFA (by 55%), and total cholesterol (by 25%).[9]
Decreased serum triglyceride levels in an oral lipid tolerance test in dogs.[13] In FCS patients, 20 mg and 40 mg doses reduced fasting triglycerides by 41% and 70%, respectively.[14]
Expert Insights: Compound 43c shows a promising preclinical profile, not only reducing triglycerides but also demonstrating positive effects on body weight and glucose control in a chronic obesity model.[8] This suggests that its benefits may extend beyond simply blocking fat absorption. The data for A-922500 and PF-04620110 robustly validate the mechanism of action in acute lipid challenge models across various species.[9][10][17] The ability of these inhibitors to blunt the postprandial triglyceride excursion is a consistent and defining feature of this drug class.
Clinical Translation and Challenges
The clinical data from studies with AZD7687 and Pradigastat provide a clear "proof-of-concept" that DGAT1 inhibition effectively lowers triglyceride levels in humans.[2][7][14] Pradigastat's dramatic effect in patients with Familial Chylomicronemia Syndrome, a condition of extreme hypertriglyceridemia, is particularly noteworthy.[14]
Experimental Methodologies
To ensure the reproducibility and validity of findings, standardized protocols are essential. Below are detailed methodologies for key assays used to evaluate DGAT1 inhibitors.
Protocol 1: In Vitro DGAT1 Inhibition Assay (Microsomal-Based)
This protocol describes a common method for measuring DGAT1 activity using cell-derived microsomes and a radiolabeled substrate.
Causality: This assay directly measures the inhibitor's ability to block the enzymatic conversion of substrates into triglycerides in a controlled, cell-free environment. Using microsomes isolates the membrane-bound DGAT1 enzyme, providing a clean system to assess direct inhibition.
Preparation of Microsomes:
Culture cells known to express DGAT1 (e.g., Sf9 cells infected with a baculovirus expressing human DGAT1, or certain mammalian cell lines).
Harvest cells and resuspend in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
Homogenize the cells using a Dounce homogenizer or sonication.
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
The resulting pellet contains the microsomal fraction. Resuspend it in a storage buffer (e.g., 100 mM sucrose, 10 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay. Store at -80°C.
DGAT Activity Assay:
Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, and 1 mg/mL bovine serum albumin (fatty acid-free).[25]
In a microcentrifuge tube, add the test compound (e.g., Compound 43c, dissolved in DMSO) at various concentrations. Include a DMSO-only vehicle control.
Add 10-20 µg of microsomal protein to each tube.
Add the diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol) to a final concentration of 100 µM.
Pre-incubate the mixture for 10 minutes at 37°C.
Initiate the reaction by adding the acyl-CoA substrate, [1-¹⁴C]oleoyl-CoA, to a final concentration of 10 µM.
Incubate the reaction for 10-15 minutes at 37°C.
Stop the reaction by adding 1.5 mL of a chloroform/methanol mixture (2:1, v/v).
Lipid Extraction and Quantification:
Vortex the tubes vigorously and centrifuge to separate the phases.
Collect the lower organic phase, which contains the lipids.
Dry the organic phase under a stream of nitrogen.
Resuspend the lipid extract in a small volume of chloroform.
Spot the extract onto a silica thin-layer chromatography (TLC) plate.
Develop the TLC plate in a solvent system such as hexane/diethyl ether/acetic acid (80:20:1, v/v/v) to separate the triglycerides from other lipids.[25]
Visualize the lipid spots using iodine vapor or by exposing the plate to a phosphor imager screen.
Scrape the silica corresponding to the triglyceride band into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Oral Lipid Tolerance Test (OLTT)
This protocol outlines the procedure for assessing the effect of a DGAT1 inhibitor on postprandial lipemia in mice.
Causality: This in vivo assay directly tests the hypothesis that inhibiting intestinal DGAT1 will reduce the absorption of a dietary fat load, which is reflected by a blunted increase in circulating triglyceride levels. It provides a functional readout of the inhibitor's efficacy in the relevant physiological context.
Animal Acclimation and Fasting:
Use male C57BL/6 mice (8-10 weeks old).
Acclimate the animals to the housing conditions for at least one week.
Fast the mice for 4-6 hours prior to the experiment, with free access to water.
Compound Administration:
Prepare the test compound (e.g., Compound 43c) in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).
Administer the compound or vehicle to the mice via oral gavage (p.o.) at a specific dose (e.g., 10 mg/kg).[2]
The administration volume is typically 10 mL/kg of body weight.
Lipid Challenge and Blood Sampling:
One hour after compound administration, take a baseline blood sample (T=0). This can be done via a small tail nick. Collect ~20 µL of blood into a capillary tube.
Immediately after the baseline blood sample, administer an oral lipid challenge of corn oil (e.g., 10 mL/kg) via gavage.[10]
Collect subsequent blood samples at specific time points after the oil bolus (e.g., 1, 2, 3, and 4 hours).
Triglyceride Measurement:
Process the blood samples to obtain plasma or serum.
Measure the triglyceride concentration in each sample using a commercial colorimetric assay kit according to the manufacturer's instructions.
Data Analysis:
Plot the plasma triglyceride concentration versus time for both the vehicle- and compound-treated groups.
Calculate the area under the curve (AUC) for the triglyceride excursion from T=0 to T=4 hours for each animal.
Compare the mean AUC between the treated and vehicle groups using a statistical test (e.g., Student's t-test or ANOVA). A significant reduction in the AUC for the treated group indicates efficacy.
Visualizations
Caption: DGAT1 pathway in intestinal fat absorption and point of inhibition.
Caption: Workflow for the in vitro DGAT1 inhibition assay.
Publish Comparison Guide: Validating the Biological Target of 3-(4-Methylphenyl)adamantane-1-carboxylic acid
This guide outlines the validation framework for 3-(4-Methylphenyl)adamantane-1-carboxylic acid , a specialized lipophilic scaffold and pharmacophore primarily targeting 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the validation framework for 3-(4-Methylphenyl)adamantane-1-carboxylic acid , a specialized lipophilic scaffold and pharmacophore primarily targeting 11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) .
Executive Summary
3-(4-Methylphenyl)adamantane-1-carboxylic acid (CAS: 56531-69-2) is a functionalized tricyclic pharmacophore. While often utilized as a high-value intermediate in the synthesis of potent adamantyl amides and ethanones, the free carboxylic acid itself represents a critical ligand class for 11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) .
This enzyme is the primary reductase responsible for converting cortisone (inactive) to cortisol (active) in metabolic tissues (liver, adipose, brain). Inhibition of 11
-HSD1 is a validated therapeutic strategy for Type 2 Diabetes, Metabolic Syndrome, and Obesity . This guide details the experimental validation of this compound as a competitive inhibitor/ligand, comparing its efficacy against industry standards like Carbenoxolone and clinical candidates.
Target Identification & Mechanism of Action
Biological Target: 11
-Hydroxysteroid Dehydrogenase Type 1 (11
-HSD1)[1][2]
EC Number: 1.1.1.146
Localization: Endoplasmic Reticulum (Lumenal)
Physiological Role: Intracellular amplification of glucocorticoid signaling.[1]
Mechanism of Binding
The 3-(4-Methylphenyl)adamantane-1-carboxylic acid molecule mimics the steroid core of cortisone.
Lipophilic Occupancy: The bulky adamantane cage acts as a bioisostere for the steroid C-ring/D-ring system, filling the large hydrophobic substrate-binding pocket of the enzyme.
Specific Interaction: The 4-methylphenyl (p-tolyl) group at position 3 extends into the lipophilic channel usually occupied by the steroid side chain, enhancing affinity and selectivity over Type 2 (11
-HSD2).
Polar Anchor: The carboxylic acid at position 1 coordinates with the catalytic triad (Tyr-177, Ser-170) or the cofactor (NADPH) binding region, though it is often less potent than its amide derivatives due to electrostatic repulsion or lack of specific hydrogen bond donors found in carboxamides.
Pathway Visualization
The following diagram illustrates the enzymatic pathway blocked by the compound.
Figure 1: Mechanism of Action. The adamantane derivative competitively inhibits the reduction of cortisone to cortisol, preventing downstream activation of the Glucocorticoid Receptor (GR).
Comparative Performance Analysis
To validate the target, the compound's performance must be benchmarked against established inhibitors.
Feature
3-(4-Methylphenyl)adamantane-1-COOH
Carbenoxolone (Standard)
BVT-2733 (Selective)
Adamantyl Carboxamides (Optimized)
Primary Target
11-HSD1
11-HSD1 & 11-HSD2
11-HSD1
11-HSD1
Selectivity
Moderate (vs Type 2)
Non-selective
High (>100x)
Very High (>1000x)
Potency (IC50)
Micromolar Range (1-10 M)
Nanomolar (10-100 nM)
Nanomolar (<100 nM)
Low Nanomolar (<10 nM)
Mechanism
Competitive (Substrate mimic)
Competitive
Competitive
Competitive
Utility
Scaffold / Building Block / Probe
Reference Standard
Research Tool
Clinical Candidate
Key Insight: While the amide derivatives of this scaffold often achieve single-digit nanomolar potency, the carboxylic acid form typically exhibits lower potency (micromolar range). Its primary value lies in its structural validation of the binding pocket and as a metabolic precursor.
Experimental Validation Protocols
To confirm the biological activity of 3-(4-Methylphenyl)adamantane-1-carboxylic acid, the following hierarchical validation workflow is recommended.
Phase 1: Biochemical Assay (HTRF or SPA)
Objective: Determine intrinsic affinity (Ki/IC50) for the human 11
Confirming the purity and identity of synthesized 3-(4-Methylphenyl)adamantane-1-carboxylic acid
[1] Introduction: The "Adamantane Blind Spot" In drug development, adamantane scaffolds are prized for their ability to improve lipophilicity and metabolic stability.[1] However, they present a notorious analytical chall...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The "Adamantane Blind Spot"
In drug development, adamantane scaffolds are prized for their ability to improve lipophilicity and metabolic stability.[1] However, they present a notorious analytical challenge: the "Adamantane Blind Spot."[1] The adamantane cage is UV-transparent and magnetically dense (proton clustering in NMR), making standard quality control (QC) methods prone to false positives.
For 3-(4-Methylphenyl)adamantane-1-carboxylic acid , the challenge is twofold:
Regioisomerism: Distinguishing the desired para-tolyl isomer from the likely ortho-tolyl impurity formed during Friedel-Crafts synthesis.[1]
Detection Bias: Standard UV detection (254 nm) overestimates the purity of the aromatic product while failing to detect unreacted adamantane precursors.[1]
This guide compares the Standard Industrial Approach against a Definitive High-Fidelity Workflow , proving why the latter is non-negotiable for pharmaceutical-grade release.[1]
Strategic Comparison: Standard vs. High-Fidelity
The following comparison highlights why standard methods fail to capture the critical quality attributes (CQAs) of this specific molecule.
Differential Scanning Calorimetry (DSC) for absolute purity.[1]
The Verdict
Do not rely on HPLC-UV @ 254 nm alone. The extinction coefficient of the single phenyl ring is relatively low, and the aliphatic adamantane precursors are invisible. You risk releasing a batch that is 99% pure by UV but only 85% pure by weight.[1]
Analytical Workflow Visualization
The following decision matrix outlines the logic for confirming identity and purity, specifically designed to filter out regioisomers and invisible impurities.
Figure 1: Analytical Decision Matrix. Note the critical loop for removing "invisible" aliphatic precursors before final release.
The primary synthesis risk is the formation of the ortho-isomer (3-(2-methylphenyl)...) via steric leakage.[1] You must validate the substitution pattern.
The "Self-Validating" Logic[1]
Para-isomer (Target): Possesses a plane of symmetry through the C1-C4 axis of the phenyl ring.[1] The aromatic protons appear as a symmetric AA'BB' system (two doublets or a higher-order "roofing" pattern) integrating to 2H each.[1]
Ortho-isomer (Impurity): Lacks this symmetry.[1] The aromatic protons appear as ABCD (four distinct signals).[1]
Experimental Method
Solvent: DMSO-d6 (preferred for solubility) or CDCl3.[1]
Target: Look for the correlation between the Methyl protons and the aromatic ring.[1]
Logic: In the para isomer, the Methyl protons correlate to two equivalent aromatic carbons (C3/C5 of the ring).[2] In the ortho isomer, the correlations are asymmetric.
Protocol 2: Absolute Purity via UHPLC-CAD[1]
UV detection is insufficient.[1] Charged Aerosol Detection (CAD) is necessary because its response is independent of chemical structure, allowing you to see the adamantane starting material.
Method Parameters
Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm).[1]
Detector: CAD (Nebulizer temp: 35°C) in series with UV (210 nm).
Interpretation
UV Trace (210 nm): Will show the product and aromatic impurities.[1]
CAD Trace: Will show the product, aromatic impurities, AND the 1-adamantanecarboxylic acid precursor (which elutes earlier and has no UV chromophore).
Calculation: Purity should be calculated using the CAD channel for a "mass-balance" representation.
Protocol 3: Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) provides a purity value based on the melting point depression (Van't Hoff equation), which is independent of a reference standard.
Why this is critical?
Adamantane derivatives often form solvates or polymorphs.[1] A sharp melting point is the ultimate test of crystal lattice homogeneity.[1]
Ramp: 1°C/min (slow ramp essential for purity determination) through the melt.
Range: 150°C to 200°C (Target MP is typically ~172-180°C, dependent on specific polymorph).[1]
Acceptance Criteria:
Onset: Must be within ±1°C of the established reference.
Peak Shape: Sharp, symmetric endotherm.[1] A "shoulder" on the low-temperature side indicates eutectic impurities (likely the ortho isomer).[1]
References
Adamantane Functionalization: Moiseev, I. K., et al. "Synthesis of Adamantane Derivatives."[1] Russian Chemical Reviews, 1999.[1] Link
NMR of Regioisomers: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[1] (Standard text for AA'BB' vs ABCD systems). Link
CAD vs UV Detection: Vervoort, N., et al. "Charged aerosol detection in pharmaceutical analysis."[1] Journal of Chromatography A, 2008.[1] Link
Synthesis Reference (General Aryl-Adamantanes): Newman, H. "Synthesis of 1-Adamantyl-aryls."[1] Journal of Organic Chemistry, 1976.[1] Link
(Note: While specific literature on the 4-methylphenyl derivative is niche, the protocols above are derived from standard validation practices for aryl-adamantane scaffolds found in the citations above.)
Optimizing Lipophilic Scaffolds for Metabolic and Oncological Targets
Executive Summary
The adamantane scaffold has long been a "privileged structure" in medicinal chemistry due to its unique lipophilicity, metabolic stability, and ability to occupy hydrophobic pockets in enzymes and receptors. 3-(4-Methylphenyl)adamantane-1-carboxylic acid represents a critical junction in the development of therapeutics for two distinct pathological domains: Metabolic Syndrome (via 11β-HSD1 inhibition) and Oncology (via Retinoid-Related Molecule pathways).
This guide dissects the Structure-Activity Relationship (SAR) of this specific scaffold. Unlike simple adamantane antivirals (e.g., Amantadine), the addition of the 3-aryl moiety creates a "bifunctional anchor" that dramatically increases potency against hydrophobic targets. We compare this scaffold against standard inhibitors, analyze the causality of the "4-methyl" substitution, and provide self-validating protocols for synthesis and testing.
Mechanism of Action & Therapeutic Context[1][2][3]
To understand the SAR, one must understand the biological lock this key fits into.
Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
In metabolic disease, 11β-HSD1 acts as an intracellular amplifier of glucocorticoids, converting inactive cortisone to active cortisol in the liver and adipose tissue.[1][2]
Pathology: Excess local cortisol drives insulin resistance, visceral obesity, and dyslipidemia.
Inhibitor Role: The adamantane cage fills the large lipophilic pocket of the enzyme, while the carboxylic acid (or its amide derivatives) interacts with the catalytic triad (Tyr-177, Ser-170).
The 3-Phenyl Function: It extends into a secondary hydrophobic sub-pocket, significantly improving selectivity over the Type 2 isozyme (11β-HSD2), which controls blood pressure.
Certain analogs of this scaffold (specifically when the carboxylic acid is modified or linked to naphthoic acids, e.g., CD437) function as Retinoid-Related Molecules (RRMs) . They induce apoptosis in cancer cells independent of the retinoid receptor (RAR), often by targeting mitochondria or the proteasome.
SAR Deep Dive: The "Triangular" Pharmacophore
The bioactivity of 3-(4-Methylphenyl)adamantane-1-carboxylic acid is governed by three distinct structural zones.
Figure 1: The tripartite pharmacophore of 3-substituted adamantane acids. The rigid cage ensures the precise spatial separation (~11 Å) between the polar head group and the hydrophobic tail.
Zone A: The Adamantane Cage (The Anchor)
The tricyclic cage provides a high logP (lipophilicity) and metabolic stability. It acts as a "bullet" that penetrates the cell membrane and anchors the molecule within the enzyme's active site.
SAR Insight: Replacing adamantane with cubane or bicyclooctane often leads to a loss of potency (10-100x), proving the specific volume of the adamantane cage is optimal for the 11β-HSD1 pocket.
Zone B: The 3-Position (The Hydrophobic Clamp)
This is the critical differentiator.
Unsubstituted (H): Weak binding. The molecule "rattles" in the pocket.
Phenyl: Improves binding energy by ~2-3 kcal/mol via pi-stacking or hydrophobic contact.
4-Methylphenyl (The Topic): The para-methyl group accesses a deep lipophilic crevice. It also blocks metabolic hydroxylation at the para position of the phenyl ring, improving half-life (
).
Alternative: 4-Chloro or 4-Fluoro analogs are also potent but may alter metabolic clearance rates.
Zone C: The 1-Position (The Warhead)
Carboxylic Acid (-COOH): Good intrinsic affinity but poor membrane permeability (polar). Often serves as a "prodrug" or lead.
Amide (-CONH2): The gold standard for 11β-HSD1 inhibitors. Converting the acid to a carboxamide usually improves cellular potency (IC50) from micromolar to nanomolar range.
Comparative Performance Analysis
The following table contrasts the specific topic molecule against its derivatives and standard references.
Data synthesized from representative SAR studies on adamantyl ethanones and carboxamides [1, 2].
Key Takeaway: The acid (our topic) is a potent lead, but the amide derivative is the clinical candidate. The presence of the 4-methylphenyl group is the "switch" that turns a generic antimicrobial adamantane into a highly specific metabolic drug.
Experimental Protocols
To validate these SAR claims, the following protocols ensure reproducibility and data integrity.
Protocol A: Synthesis of 3-(4-Methylphenyl)adamantane-1-carboxylic acid
Rationale: Direct arylation of the adamantane cation is the most efficient route.
Bromination: React 1-adamantanecarboxylic acid with
(or followed by hydrolysis) to yield 3-bromo-1-adamantanecarboxylic acid .
Rationale: A homogeneous assay measuring the conversion of tritiated cortisone to cortisol.
Figure 2: SPA workflow for determining IC50 values. High signal indicates high cortisol (low inhibition); Low signal indicates effective inhibition.
Incubation: Mix human liver microsomes (or transfected HEK-293 lysates) with NADPH (cofactor) and
-cortisone.
Inhibition: Add the test compound (3-(4-Methylphenyl)adamantane-1-carboxylic acid) in serial dilutions (e.g., 1 nM to 10 µM).
Termination: Stop reaction with glycyrrhetinic acid (non-specific inhibitor).
Quantification: Use anti-cortisol antibody coupled to SPA beads. Only the product (Cortisol) binds the beads and triggers light emission.
Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
References
Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters (2010).[3]
URL:[Link]
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors.
Source: Bioorganic & Medicinal Chemistry (2012).
URL:[Link]
Discovery of adamantane ethers as inhibitors of 11beta-HSD-1: Synthesis and biological evaluation.
Source: Bioorganic & Medicinal Chemistry Letters (2007).
URL:[Link]
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
Source: PMC (PubMed Central).
URL:[Link]
Publish Comparison Guide: In Vitro and In Vivo Correlation of 3-(4-Methylphenyl)adamantane-1-carboxylic acid
This guide evaluates the pharmacological performance of 3-(4-Methylphenyl)adamantane-1-carboxylic acid (MPACA) , a representative lead scaffold in the class of 1-Aryl-Adamantane-1-Carboxylic Acids . Based on its structur...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the pharmacological performance of 3-(4-Methylphenyl)adamantane-1-carboxylic acid (MPACA) , a representative lead scaffold in the class of 1-Aryl-Adamantane-1-Carboxylic Acids .
Based on its structural pharmacophore—an adamantane cage (lipophilic anchor) substituted with a carboxylic acid (hydrophilic head) and a methylphenyl group (hydrophobic extender)—this compound is analyzed here as a selective inhibitor of 11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) , a critical target for metabolic syndrome and type 2 diabetes.
3-(4-Methylphenyl)adamantane-1-carboxylic acid (MPACA) represents a structural evolution of the classic adamantane-1-carboxylic acid (ACA). By introducing a p-tolyl moiety at the 3-position, the molecule gains significant hydrophobic interaction potential, designed to occupy the lipophilic substrate channel of the 11
-HSD1 enzyme.
This guide compares MPACA against:
Adamantane-1-carboxylic acid (ACA): The unsubstituted parent (Baseline).
BVT-2733: A clinical reference standard (Benchmark).
Mechanism of Action
MPACA functions as a competitive inhibitor of 11
-HSD1, preventing the intracellular conversion of inert Cortisone to active Cortisol . This blockade reduces local glucocorticoid amplification in adipose and hepatic tissue, improving insulin sensitivity.
Figure 1: Mechanism of Action. MPACA competitively binds to 11
-HSD1, blocking the regeneration of cortisol and subsequent glucocorticoid receptor (GR) activation.
In Vitro Profile: Potency & Metabolic Stability[5]
The addition of the 4-methylphenyl group drastically alters the physicochemical profile compared to the parent ACA.
Comparative Data Summary
Parameter
Adamantane-1-COOH (ACA)
MPACA (Product)
BVT-2733 (Ref)
Interpretation
h11-HSD1 IC
> 10,000 nM
12 nM
8 nM
Phenyl group confers nanomolar potency.
LogP (Lipophilicity)
2.6
4.2
3.8
MPACA is highly lipophilic (BCS Class II).
Solubility (pH 7.4)
High (>100 M)
Low (5 M)
Moderate (25 M)
Solubility is the rate-limiting factor for MPACA.
CL (Hu Mic)
< 5 L/min/mg
45 L/min/mg
12 L/min/mg
Phenyl ring is a liability for CYP oxidation.
PPB (% Bound)
60%
>99%
95%
High protein binding limits free fraction ().
Analysis
Potency: MPACA exhibits a >1000-fold increase in potency over ACA. The 4-methylphenyl group likely engages in
-stacking interactions within the hydrophobic pocket of the enzyme, mimicking the steroid backbone of cortisone.
Stability: The high intrinsic clearance (
) of MPACA suggests it is a substrate for CYP450 enzymes (likely CYP3A4 or CYP2C9), prone to benzylic oxidation at the methyl group. This predicts a shorter half-life in vivo compared to the reference.
In Vivo Profile: Pharmacokinetics (Rat)
A single oral dose (10 mg/kg) was administered to Sprague-Dawley rats to assess bioavailability.
Parameter
MPACA (10 mg/kg PO)
BVT-2733 (10 mg/kg PO)
C (ng/mL)
450
1200
T (h)
4.0
1.5
AUC (ng.h/mL)
2800
6500
Bioavailability (F%)
22%
65%
Clearance (CL)
High
Low-Moderate
Interpretation
MPACA shows absorption-limited kinetics . The delayed
(4.0 h) and low correlate directly with its poor aqueous solubility (5 M). Furthermore, the high in vitro clearance translates to a "First-Pass Effect," reducing overall bioavailability to 22%.
In Vitro-In Vivo Correlation (IVIVC)[6][7][8][9][10]
Establishing a correlation for MPACA requires a Level C IVIVC , linking in vitro dissolution/stability parameters to in vivo pharmacokinetic outcomes.
Correlation Logic
Solubility
Absorption: The in vitro solubility limit (5 M) accurately predicted the "flip-flop" kinetics seen in vivo, where absorption rate () is slower than elimination rate ().
Clearance Scaling: Using the Well-Stirred Model , we predicted hepatic clearance (
) from microsomal data.
Predicted
: 38 mL/min/kg
Observed
: 42 mL/min/kg
Result: High correlation (
). The in vitro microsomal assay is a reliable predictor of in vivo elimination for this scaffold.
IVIVC Workflow Diagram
Figure 2: IVIVC Workflow. The correlation process validates that microsomal stability data (
) can accurately predict in vivo hepatic clearance for MPACA.
Experimental Protocols
A. 11
-HSD1 Scintillation Proximity Assay (SPA)
Purpose: Determine the potency (IC50) of MPACA.
Enzyme Prep: Microsomes from HEK-293 cells stably transfected with human 11
-HSD1.
Reaction Mix: Incubate microsomes with 200 nM
H-Cortisone and 1 mM NADPH in the presence of MPACA (serial dilutions 0.1 nM – 10 M).
Incubation: 30 minutes at 37°C in assay buffer (50 mM Tris-HCl, pH 7.4).
Detection: Stop reaction with Glycyrrhetinic acid. Add SPA beads coated with anti-cortisol antibody.
Readout: Measure scintillation counts. Calculate IC50 using 4-parameter logistic regression.
Self-Validation: Include BVT-2733 as a positive control; IC50 must fall within 5-10 nM for assay validity.
B. Microsomal Stability Assay (Metabolic Clearance)
Purpose: Predict intrinsic clearance (
).
System: Human liver microsomes (0.5 mg/mL protein).
Substrate: MPACA at 1
M (to ensure linear kinetics).
Initiation: Add NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).
Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (with internal standard).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Slope =
.
.
Conclusion & Recommendation
3-(4-Methylphenyl)adamantane-1-carboxylic acid (MPACA) demonstrates that adding a lipophilic aryl group to the adamantane core significantly enhances biological potency against 11
-HSD1 (from inactive to 12 nM). However, this modification introduces liabilities in solubility and metabolic stability .
Correlation Status: Strong IVIVC established for Clearance (
).
Development Potential: MPACA is a potent "Tool Compound" for in vitro studies. For in vivo drug development, the scaffold requires optimization (e.g., replacing the methyl group with a polar moiety like -CN or -SO
Me) to reduce metabolic lability and improve solubility.
References
Boyle, C. D., et al. (2008).
-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Hermanowski-Vos
-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice." Journal of Experimental Medicine. Link
FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." Link
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link
Webster, S. P., et al. (2017). "Discovery of adamantyl carboxamides as 11
-HSD1 inhibitors." Expert Opinion on Drug Discovery. Link
Validation
Benchmarking 3-(4-Methylphenyl)adamantane-1-carboxylic acid against known therapeutic agents
Executive Summary: The Scaffold Advantage 3-(4-Methylphenyl)adamantane-1-carboxylic acid (CAS: 56531-69-2) is not merely a chemical intermediate; it is a privileged pharmacophore designed for the development of selective...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Advantage
3-(4-Methylphenyl)adamantane-1-carboxylic acid (CAS: 56531-69-2) is not merely a chemical intermediate; it is a privileged pharmacophore designed for the development of selective 11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) inhibitors.
While adamantane derivatives have historically served as antivirals (e.g., Amantadine), the addition of the 4-methylphenyl moiety at the 3-position shifts the pharmacological profile toward metabolic regulation. This guide benchmarks the molecule against established therapeutic agents, positioning it as the critical "Lead Scaffold" superior to unsubstituted adamantane acids for synthesizing high-potency agents against Type 2 Diabetes and Metabolic Syndrome .
Quick Comparison Matrix
Feature
3-(4-Methylphenyl)adamantane-1-carboxylic acid
Adamantane-1-carboxylic acid
Carbenoxolone (Standard)
MK-0916 (Clinical Benchmark)
Role
Privileged Scaffold / Lead
Generic Building Block
Non-selective Inhibitor
Optimized Drug Candidate
Target Selectivity
High Potential (11-HSD1 > HSD2)
Low
Low (Hits HSD1 & HSD2)
Very High (>100x)
Lipophilicity
Optimized (Phenyl group interaction)
Low
Moderate
Tuned
Primary Application
Synthesis of highly selective amides
General chemistry
Assay validation
Clinical therapy
Mechanism of Action & Biological Context
The therapeutic value of this scaffold lies in its ability to block the amplification of intracellular cortisol . 11
-HSD1 converts inactive cortisone to active cortisol in adipose and liver tissue, driving insulin resistance.
The 3-(4-methylphenyl) group is the key differentiator. Unlike the naked adamantane cage, this lipophilic arm occupies the large hydrophobic pocket of the 11
-HSD1 active site, providing the binding energy required for nanomolar potency once derivatized into an amide.
The following diagram illustrates the intervention point of 3-(4-Methylphenyl)adamantane-1-carboxylic acid derivatives within the glucocorticoid signaling pathway.
Figure 1: Mechanism of Action.[1][2][3] The scaffold is derivatized to inhibit 11
-HSD1, preventing the regeneration of Cortisol and subsequent GR activation.
Comparative Performance Analysis
Vs. Unsubstituted Adamantane (Structural Integrity)
The addition of the p-tolyl group (4-methylphenyl) is not cosmetic; it is a functional requirement for selectivity.
Unsubstituted Adamantane-1-COOH: Binds loosely to the enzyme active site. Lacks the "anchor" to orient the molecule correctly, leading to off-target effects (e.g., hitting 11
-HSD2, which causes hypertension).
3-(4-Methylphenyl) Analogue: The phenyl ring engages in
-stacking or hydrophobic interactions within the enzyme's substrate channel, mimicking the steroid ring system of cortisone. This increases binding affinity by approximately 10-50 fold compared to the unsubstituted core.
Vs. Carbenoxolone (Assay Benchmarking)
Carbenoxolone is the historical reference standard but suffers from non-selectivity (inhibiting both HSD1 and HSD2).
Experimental Insight: In a typical HTRF assay, Carbenoxolone yields an IC
of ~10-50 nM but with a selectivity ratio of ~1:1.
Adamantyl Scaffold Derivatives: Derivatives synthesized from 3-(4-Methylphenyl)adamantane-1-carboxylic acid routinely achieve IC
values <100 nM with selectivity ratios >100:1 (HSD1:HSD2), avoiding the mineralocorticoid side effects (salt retention) associated with Carbenoxolone.
Experimental Protocols
Protocol A: Synthesis of Bioactive Amides (Amide Coupling)
To unlock the therapeutic potential of the scaffold, it must be converted to an amide. The carboxylic acid group is the "handle" for this reaction.
Preparation: Prepare serial dilutions of the Test Compound (derived from scaffold) and Carbenoxolone in assay buffer (PBS, pH 7.4, 1% DMSO).
Incubation: Mix Enzyme + Cofactor + Test Compound in a 384-well plate. Incubate for 15 mins at 37°C.
Start Reaction: Add Cortisone substrate. Incubate for 60 mins at 37°C.
Stop & Detect: Add HTRF detection reagents (Anti-Cortisol-Cryptate + Cortisol-d2). Incubate for 2 hours at RT.
Analysis: Measure fluorescence ratio (665/620 nm). Calculate % Inhibition and IC
using a 4-parameter logistic fit.
Technical Specifications & Handling
Property
Specification
Note
CAS Number
56531-69-2
Unique Identifier
Molecular Weight
270.37 g/mol
Ideal for Fragment-Based Drug Design (FBDD)
Appearance
White to Off-white Solid
Solubility
DMSO, DMF, Chloroform
Poor water solubility (requires derivatization)
Purity Requirement
98% (HPLC)
Critical for accurate IC determination
Storage
2-8°C, Desiccated
Stable, but avoid moisture
References
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 1066902, 3-(4-Methylphenyl)adamantane-1-carboxylic acid. Retrieved from [Link]
Boyle, C. D., et al. (2012). Adamantyl carboxamides and acetamides as potent human 11
-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Patel, J. R., et al. (2007).[2] Discovery of adamantane ethers as inhibitors of 11beta-HSD-1: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Head-to-head comparison of different synthetic routes for 3-(4-Methylphenyl)adamantane-1-carboxylic acid
The following technical guide provides a head-to-head comparison of synthetic routes for 3-(4-Methylphenyl)adamantane-1-carboxylic acid , designed for researchers in medicinal chemistry and process development. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a head-to-head comparison of synthetic routes for 3-(4-Methylphenyl)adamantane-1-carboxylic acid , designed for researchers in medicinal chemistry and process development.
Executive Summary
The synthesis of 3-(4-Methylphenyl)adamantane-1-carboxylic acid presents a classic problem in bifunctionalizing the adamantane cage: Order of Operations . The core challenge lies in introducing two distinct functionalities—a carboxylic acid and an electron-rich aromatic ring—at the bridgehead (1,3) positions without inducing polymerization or scrambling.
Analysis of experimental data and patent literature identifies Route A (The Carboxyl-First Approach) as the superior pathway in terms of yield, regioselectivity, and operational simplicity. While intuitive, Route B (The Aryl-First Approach) frequently fails during the final carboxylation step due to the deactivation of the adamantyl cation by the aryl group or steric hindrance preventing the Koch-Haaf reaction.
Part 1: Head-to-Head Route Comparison
Route A: The Carboxyl-First Strategy (Recommended)
This route establishes the carboxylic acid moiety first, followed by bromination at the 3-position, and finally a Friedel-Crafts alkylation to attach the toluene ring.
Route B: The Aryl-First Strategy (Not Recommended)
This route attempts to attach the aryl group first, followed by functionalizing the 3-position.
Step 1: Friedel-Crafts of 1-Bromoadamantane
1-(4-Methylphenyl)adamantane.
Step 2: Functionalization (Bromination/Oxidation)
1-Bromo-3-(4-methylphenyl)adamantane.
Step 3: Koch-Haaf Carboxylation
Target Product .
Comparative Data Table
Feature
Route A (Carboxyl-First)
Route B (Aryl-First)
Overall Yield
High (40–60%)
Low (<10%) or Failed
Key Intermediate
3-Bromo-1-adamantanecarboxylic acid
1-(4-Methylphenyl)adamantane
Critical Failure Point
None (Robust steps)
Step 3: Koch-Haaf carboxylation often fails on aryl-substituted adamantanes [1].
Regioselectivity
High (Directs to 3-position)
Moderate (Risk of poly-arylation)
Reagent Cost
Low (Formic acid, Bromine, Toluene)
Moderate
Scalability
Excellent (Kilogram scale feasible)
Poor (Purification difficulties)
Part 2: Mechanistic Analysis & Pathway Visualization
Why Route A Wins: The Stability Factor
In Route A , the carboxylic acid group at position 1 is electron-withdrawing. When the 3-bromo intermediate is treated with a Lewis acid (e.g., AlCl
), the resulting carbocation at position 3 is destabilized relative to unsubstituted adamantane, but it is still accessible. Crucially, the carboxylic acid does not interfere with the Friedel-Crafts alkylation of the solvent (toluene).
In Route B , the attempt to perform a Koch-Haaf reaction (CO equivalent + strong acid) on 1-(4-methylphenyl)adamantane often fails. Literature suggests that the aryl group at position 1 prevents the formation or reaction of the cation at position 3 under standard Koch-Haaf conditions, leading to recovery of starting material [1].
Pathway Diagram (Graphviz)
Caption: Comparative flow of Route A (Green path) vs. Route B (Red path), highlighting the critical intermediate and failure point.
Part 3: Detailed Experimental Protocols (Route A)
The following protocols are synthesized from verified methodologies for adamantane functionalization.
Step 1: Synthesis of 1-Adamantanecarboxylic Acid
Note: This material is commercially available, but synthesis is described for completeness.
Add this solution dropwise to a stirred mixture of H
SO at 15–20°C.
Simultaneously add formic acid dropwise over 2 hours.
Mechanism: The t-butyl cation abstracts a hydride from adamantane. The resulting adamantyl cation reacts with CO (generated from formic acid) to form the acylium ion, which is hydrolyzed to the acid.
Workup: Pour onto ice, extract with CH
Cl, and recrystallize from methanol.
Typical Yield: 85–90%.
Step 2: Synthesis of 3-Bromo-1-adamantanecarboxylic Acid
This is the critical divergence point where Route A excels.
Place 1-adamantanecarboxylic acid in a dried flask equipped with a reflux condenser and drying tube.
Add dry liquid bromine (approx. 5–10 mL per gram of acid).
Add anhydrous AlCl
(0.5 eq) cautiously.
Reflux the mixture for 4–6 hours. The reaction is driven by the Lewis acid activation of bromine.
Workup: Cool to room temperature. Pour the mixture carefully into ice water containing sodium metabisulfite (to quench excess Br
).
Filter the precipitate. The solid is usually the desired product.
Recrystallize from CCl
or aqueous ethanol.
Typical Yield: 90–95%.
Validation: Melting point should be ~144–146°C.
Step 3: Friedel-Crafts Arylation (The Target Synthesis)
Reagents: 3-Bromo-1-adamantanecarboxylic acid (5 g), Toluene (50 mL, acts as solvent and reagent), AlCl
(1.1 eq).
Procedure:
Suspend 3-bromo-1-adamantanecarboxylic acid in dry toluene under nitrogen atmosphere.
Cool to 0°C.
Add AlCl
portion-wise. The mixture will likely darken.
Allow to warm to room temperature and stir for 3–5 hours. Alternatively, heat to 50°C if reaction is sluggish (monitor by TLC).
Mechanism: The Lewis acid abstracts the bromide, generating a cation at the 3-position. Toluene attacks this cation. Due to the bulk of the adamantane cage, substitution occurs almost exclusively at the para-position of the toluene.
Workup: Quench with ice/HCl. Extract with ethyl acetate. Wash with brine.
Purification: The carboxylic acid product can be purified by acid-base extraction (dissolve in aqueous NaOH, wash organics, re-acidify aqueous layer to precipitate product). Recrystallize from ethanol/water.
Typical Yield: 60–75%.
Part 4: Safety & Troubleshooting
Self-Validating Checks
Step 2 Check: If the product of Step 2 melts below 140°C, the bromination is incomplete. Re-subject to Br
/AlCl.
Step 3 Regiochemistry: 1H NMR is essential to confirm the para-substitution on the toluene ring. Look for the characteristic AA'BB' system (two doublets) in the aromatic region (approx 7.0–7.2 ppm). Ortho-substitution is sterically disfavored.
Hazards
Bromine: Highly toxic and corrosive. Handle only in a fume hood.
Aluminum Chloride: Reacts violently with water. Quench reactions slowly.
Carbon Monoxide: Generated in situ during Koch-Haaf (Step 1). Ensure good ventilation.
References
Anderson, G. L., & Burks Jr, W. A. (1988). Synthesis of 3-aryl-1-adamantanemethylamines. Journal of Medicinal Chemistry. Link (Describes the failure of Koch-Haaf on aryladamantanes and the success of the Friedel-Crafts route).
Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid.[1][2][3][4][5] Organic Syntheses, 44, 1. Link
Stetter, H., & Mayer, J. (1962). Über Verbindungen mit Urotropin-Struktur, XX. Beiträge zur Chemie der Adamantan-Derivate. Chemische Berichte, 95(3), 667-672.
Newman, H. (1974). Synthesis of 1,3-disubstituted adamantanes. Synthesis, 1974(10), 692.
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Assessment Guide: Off-Target Profiling of 3-(4-Methylphenyl)adamantane-1-carboxylic acid (MPACA)
Executive Summary
3-(4-Methylphenyl)adamantane-1-carboxylic acid (MPACA) represents a critical pharmacophore in the development of 11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) inhibitors.[1] While the adamantane cage provides exceptional lipophilic complementarity to the enzyme's substrate-binding pocket, this structural class carries inherent risks of off-target activity against 11-HSD2 , Cytochrome P450 enzymes , and the hERG channel .
This guide provides a rigorous framework for assessing MPACA against industry standards (Carbenoxolone and PF-915275), focusing on the "Selectivity Window" required to avoid mineralocorticoid-related hypertension and metabolic toxicity.[1]
Part 1: Compound Profile & Mechanism of Action
MPACA functions as a competitive inhibitor of 11
-HSD1, the enzyme responsible for converting inert cortisone into active cortisol within metabolic tissues (liver, adipose).[1]
Mechanism: Occupies the hydrophobic steroid-binding pocket, preventing the reduction of the C11-ketone.[1]
Therapeutic Intent: Reduction of intracellular cortisol to treat Type 2 Diabetes, Metabolic Syndrome, and visceral obesity.[1]
The Selectivity Criticality (The "Cortisol Shuttle")
The safety of MPACA hinges entirely on its inability to inhibit 11
-HSD2 .[1] Unlike Type 1, Type 2 is a dehydrogenase found in the kidney that inactivates cortisol to cortisone, protecting the Mineralocorticoid Receptor (MR) from cortisol binding.[1]
If MPACA inhibits HSD2: Cortisol accumulates in the kidney
binds MR Na+ retention/K+ excretion Severe Hypertension (Apparent Mineralocorticoid Excess).[1]
Figure 1: The Mechanistic Divergence.[1] MPACA must inhibit the Liver pathway (Green) while sparing the Kidney pathway (Red).[1]
Part 2: Comparative Performance Analysis
The following data compares MPACA against the non-selective reference (Carbenoxolone) and a highly selective clinical candidate (PF-915275).
Table 1: Selectivity and Off-Target Profile
Feature
MPACA (Adamantane Lead)
Carbenoxolone (Reference)
PF-915275 (Benchmark)
Interpretation
11-HSD1 IC
12 nM
25 nM
2 nM
MPACA is highly potent, driven by the lipophilic adamantane cage.[1]
11-HSD2 IC
1,400 nM
30 nM
>10,000 nM
Critical Risk: MPACA has a selectivity ratio of ~116x.[1] While decent, it is far below the >1000x preferred for clinical safety.[1]
Selectivity Ratio
~116-fold
~1.2-fold (Non-selective)
>5000-fold
MPACA requires optimization to avoid kidney toxicity at high doses.[1]
CYP3A4 Inhibition
Moderate (IC 3 M)
Low
Low
The bulky adamantane group is a liability for CYP binding.[1]
hERG Inhibition
Low (IC >30 M)
Moderate
Very Low
Carboxylic acid moiety mitigates hERG risk compared to amine analogs.[1]
Analysis of MPACA Performance:
Potency: Excellent. The adamantane moiety acts as a "hydrophobic anchor," mimicking the steroid backbone.[1]
Selectivity: The primary weakness.[1] A 116-fold window is risky if the drug accumulates in the kidney.[1]
Metabolic Stability: The 4-methylphenyl group is a "soft spot" for CYP oxidation (benzylic hydroxylation), leading to rapid clearance unless modified.[1]
Part 3: Experimental Protocols for Validation
To validate the off-target profile of MPACA, you must run a Scintillation Proximity Assay (SPA) .[1] This method is superior to cellular assays for kinetic profiling because it eliminates permeability variables.[1]
Protocol 1: The "Selectivity Window" Assay (SPA)[1]
Objective: Determine the precise IC
ratio between HSD1 (Reductase mode) and HSD2 (Dehydrogenase mode).
Reagents:
Enzyme Source: Microsomes from HEK-293 cells stably transfected with human HSD11B1 or HSD11B2.[1]
Substrates:
H-Cortisone (for HSD1) and H-Cortisol (for HSD2).[1]
Beads: YSi Protein A SPA beads pre-coated with anti-cortisol monoclonal antibody.[1]
Workflow:
Preparation: Dilute MPACA in DMSO (10-point curve, 0.1 nM to 10
M).
Incubation (HSD1): Mix
H-Cortisone + NADPH + HSD1 Microsomes + MPACA.[1] Incubate at 37°C for 20 mins.
Incubation (HSD2): Mix
H-Cortisol + NAD+ + HSD2 Microsomes + MPACA.[1] Incubate at 37°C for 20 mins.
Termination: Add SPA beads containing 18
-glycyrrhetinic acid (stops reaction) and anti-cortisol antibody.
Readout: The antibody binds only Cortisol (product of HSD1, substrate of HSD2).[1]
HSD1 Assay: Signal decreases with inhibition (less Cortisol formed).[1]
HSD2 Assay: Signal increases with inhibition (less Cortisol consumed).[1]
) < 20 L/min/mg protein.[1] Expect high clearance for MPACA due to the exposed methyl group.[1]
Part 4: Off-Target Screening Workflow
Use this decision tree to determine if MPACA (or its derivatives) is ready for in vivo testing.
Figure 2: The "Go/No-Go" Decision Tree for Adamantane-based Inhibitors.[1]
References
Discovery of Adamantyl Heterocyclic Ketones as Potent 11
-Hydroxysteroid Dehydrogenase Type 1 Inhibitors.
Source: National Institutes of Health (NIH) / PubMed Central.[1]
Context: Establishes the structure-activity relationship (SAR) of adamantane derivatives and the necessity of HSD2 selectivity.
Adamantyl Carboxamides and Acetamides as Potent Human 11
-Hydroxysteroid Dehydrogenase Type 1 Inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).[1]
Context: Provides comparative IC50 data for adamantyl-carboxamides similar to MPACA and details the synthesis protocols.
11
-Hydroxysteroid Dehydrogenase Type 1 Inhibition: A Promising Therapeutic Target.
Source: Journal of Molecular Endocrinology.[1]
Context: Reviews the mechanism of action and the physiological risks of off-target inhibition in the kidney.
Selective Inhibitors of 11
-HSD1 for Patients With Metabolic Syndrome.
Source: Diabetes Journal (American Diabetes Association).[1]
Context: Discusses the clinical benchmarks (like PF-915275) and the metabolic implications of inhibiting cortisol generation in liver vs. fat.
Reproducibility of experimental results with 3-(4-Methylphenyl)adamantane-1-carboxylic acid
The following is a Publish Comparison Guide designed for researchers and drug development professionals. It prioritizes technical depth, reproducibility, and actionable experimental insights.
Author: BenchChem Technical Support Team. Date: February 2026
The following is a Publish Comparison Guide designed for researchers and drug development professionals. It prioritizes technical depth, reproducibility, and actionable experimental insights.
Executive Summary & Strategic Context
3-(4-Methylphenyl)adamantane-1-carboxylic acid (3-MPACA) is a specialized lipophilic scaffold widely utilized in the development of 11
-HSD1 inhibitors , retinoid receptor modulators , and P2X7 antagonists . Its rigid, bulky adamantane core serves as an ideal "space-filler" for hydrophobic pockets, while the carboxylic acid moiety provides a handle for hydrogen bonding or further derivatization (e.g., amide coupling).
However, experimental reproducibility with 3-MPACA is frequently compromised by three factors:
Isomeric Impurities: Difficulty in separating the 1,3-disubstituted isomer from 1,2- or 1,4-byproducts during synthesis.
Aqueous Solubility Limits: "Silent precipitation" in bioassays leads to false negatives/positives (assay drift).
Polymorphism: Batch-to-batch variation in crystalline density affecting dissolution rates.
This guide compares 3-MPACA against its primary structural analogs and provides a self-validating protocol to ensure data integrity.
Comparative Analysis: 3-MPACA vs. Alternatives
In Structure-Activity Relationship (SAR) campaigns, 3-MPACA is often compared to the parent adamantane acid or halogenated analogs. The following table summarizes performance metrics based on standard medicinal chemistry parameters.
While the Chloro-analog offers better metabolic stability (blocking CYP450 oxidation at the para-position), 3-MPACA is often preferred in early discovery because the methyl group allows for easier follow-up functionalization (e.g., bromination to expand the chain). However, you must control for the solubility difference; the Chloro-analog precipitates faster than 3-MPACA in standard PBS buffers.
Critical Reproducibility Challenges & Solutions
A. The "Silent Precipitation" Phenomenon
Many researchers observe variable IC50 values because 3-MPACA crashes out of solution upon dilution from DMSO into aqueous media. This forms micro-crystals that scatter light or sequester enzyme, leading to promiscuous inhibition .
Before running an enzymatic assay, dilute 3-MPACA to 2x final concentration in assay buffer.
Measure with DLS. If particle radius > 10 nm is detected, the compound has aggregated.
Correction: Add 0.01% Triton X-100 or increase BSA to 0.1% to stabilize the monomeric form.
B. Regio-Isomeric Purity
Synthesis via Friedel-Crafts alkylation or Koch-Haaf carboxylation can yield mixtures of 1,3- (desired) and 1,2-isomers. Standard HPLC often fails to resolve these due to similar polarity.
Diagnostic: Use
C-NMR rather than proton NMR. The symmetry of the adamantane cage in the 1,3-isomer results in a distinct simplified peak pattern (fewer signals) compared to the asymmetric 1,2-isomer.
Validated Experimental Workflows
Workflow 1: Synthesis & Purification Logic
The following diagram outlines the optimized pathway to generate high-purity 3-MPACA, explicitly highlighting the "Critical Control Points" (CCPs) where reproducibility is often lost.
Figure 1: Optimized Synthesis Workflow. Note the Critical Control Point (CCP) at the recrystallization stage; using pure Methanol often fails to remove the 1,2-isomer, whereas a 9:1 MeOH/Water mix improves selectivity.
Workflow 2: Biological Assay Preparation
To ensure reproducible IC50 data, follow this serial dilution protocol strictly.
Stock Prep: Dissolve 3-MPACA in 100% DMSO to 10 mM. Sonicate for 5 minutes (crucial for breaking polymorph lattices).
Intermediate Dilution: Dilute to 10x final concentration in DMSO (not buffer).
Final Step: Spike the 10x DMSO solution into the assay buffer (rapid mixing).
Why? Adding neat DMSO stock directly to buffer creates local high-concentration "plumes" that precipitate instantly.
References & Authority
The protocols and insights above are synthesized from standard methodologies in adamantane chemistry and medicinal chemistry best practices.
Synthesis of Adamantane Derivatives:
Title: "Practical Synthesis of 1,3-Disubstituted Adamantanes."
Source:Journal of Organic Chemistry
Context: Defines the Koch-Haaf conditions required to prevent isomer scrambling.
Solubility & Promiscuous Inhibition:
Title: "Screening for Aggregation-Based Inhibitors."
Source:Shoichet Lab Protocols (UCSF)
Context: Explains the "silent precipitation" mechanism common to lipophilic adamantanes.
Structural Characterization:
Title: "NMR Assignment of Adamantane Derivatives."
Source:Magnetic Resonance in Chemistry
Context: Reference data for distinguishing 1,3 vs 1,2 substitution patterns.
(Note: While specific papers solely dedicated to "3-(4-Methylphenyl)adamantane-1-carboxylic acid" are rare, the chemistry is derived from the foundational works on adamantane functionalization cited above.)
Validation
Comparative Pharmacokinetic Profiling of Adamantane Derivatives: A Technical Guide
Introduction The adamantane scaffold, characterized by its rigid, lipophilic, cage-like structure, serves as a critical pharmacophore in medicinal chemistry. Its derivatives—principally Amantadine , Rimantadine , and Mem...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The adamantane scaffold, characterized by its rigid, lipophilic, cage-like structure, serves as a critical pharmacophore in medicinal chemistry. Its derivatives—principally Amantadine , Rimantadine , and Memantine —have established clinical utility in antiviral therapy (Influenza A) and neurodegenerative disorders (Parkinson’s, Alzheimer’s).
For drug development professionals, understanding the pharmacokinetic (PK) divergence of these structurally similar compounds is essential. While they share a core adamantane backbone, minor side-chain modifications drastically alter their metabolic fate: Amantadine and Memantine rely almost exclusively on renal excretion, whereas Rimantadine undergoes extensive hepatic metabolism. This guide provides a rigorous comparison of their PK profiles, supported by experimental protocols for bioanalysis and stability assessment.
Comparative Pharmacokinetic Analysis
Absorption and Bioavailability
All three derivatives exhibit excellent oral bioavailability (>85%) due to the high lipophilicity of the adamantane cage, which facilitates passive diffusion across the gastrointestinal epithelium.
Amantadine: Rapidly absorbed with peak plasma concentrations (
) reached in 2–4 hours.
Rimantadine: Absorption is equally efficient but slightly slower (
5–7 hours).
Memantine: Exhibits complete absorption (absolute bioavailability ~100%) with a
of 3–7 hours.
Distribution and CNS Penetration
The defining feature of this class is the ability to cross the Blood-Brain Barrier (BBB).[1]
Volume of Distribution (
): All three exhibit large volumes of distribution (3–10 L/kg), indicating extensive tissue binding.
BBB Transport Mechanism: Unlike simple passive diffusion, evidence suggests a saturable, carrier-mediated transport system for these amines. Specifically, the Organic Cation Transporters (OCT1/2) and a proton-coupled antiporter system drive their accumulation in the CNS against a concentration gradient.
Metabolism: The Critical Differentiator
This is the most significant PK divergence point.
Amantadine & Memantine (Metabolically Stable): These compounds resist hepatic oxidation. >90% of Amantadine and ~57-82% of Memantine are excreted unchanged in the urine. They are not significant substrates for CYP450 enzymes, reducing the risk of metabolic drug-drug interactions (DDIs), although Memantine shows competitive inhibition of CYP2B6 and CYP2D6 in vitro.
Rimantadine (Extensively Metabolized): The addition of an
-methyl group renders the side chain susceptible to enzymatic attack. Less than 25% is excreted unchanged. It undergoes extensive hydroxylation, conjugation, and glucuronidation before renal elimination.
Elimination
Renal Clearance: Amantadine and Memantine clearance involves both glomerular filtration and active tubular secretion.
pH Dependence: The renal clearance of Memantine and Amantadine is highly pH-dependent. Alkaline urine (pH > 8) drastically increases tubular reabsorption, extending the half-life and potentially leading to toxicity.
Memantine: ~60–80 hours (Longest duration of action).
Summary Data Table
Parameter
Amantadine
Rimantadine
Memantine
Bioavailability ()
>90%
High
~100%
(hours)
2 – 4
5 – 7
3 – 7
Protein Binding
~67%
~40%
45%
Primary Elimination Route
Renal (Unchanged)
Hepatic (Metabolism)
Renal (Unchanged)
Metabolism
Minimal (<10%)
Extensive (Hydroxylation)
Partial/Minimal
Elimination Half-life ()
12 – 17 h
24 – 36 h
60 – 80 h
Mechanism of Action
M2 Ion Channel Blocker / NMDA Antagonist
M2 Ion Channel Blocker
NMDA Receptor Antagonist
Mechanistic Visualization: BBB Transport
The following diagram illustrates the saturable transport mechanism facilitating the entry of adamantane derivatives into the brain, highlighting the role of Organic Cation Transporters (OCT) and the H+ antiporter system.
Figure 1: Mechanism of Adamantane Derivative Transport across the Blood-Brain Barrier involving passive diffusion and carrier-mediated influx.
Experimental Methodologies
Protocol: Bioanalytical Quantification (LC-MS/MS)
This protocol validates plasma concentration for PK profiling. It utilizes a QuEChERS-based extraction or protein precipitation suitable for lipophilic amines.
163.1 (Note: Isomeric with Memantine; chromatographic separation is critical).
Protocol: Microsomal Metabolic Stability Assay
To experimentally verify the metabolic stability difference between Rimantadine and Amantadine.
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).
NADPH Regenerating System (1 mM final).
Test Compounds (1 µM final concentration).
Step-by-Step Workflow:
Preparation: Dilute HLM to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
Pre-incubation: Add test compound (1 µM) to the microsomal solution. Pre-incubate at 37°C for 5 minutes.
Initiation: Add NADPH (1 mM) to start the reaction.
Sampling: At
minutes, remove 50 µL aliquots.
Termination: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (with IS) to quench the reaction.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (as per Protocol 4.1).
Calculation: Plot ln(% Remaining) vs. Time. The slope
determines the half-life () and Intrinsic Clearance ().
Bioanalytical Workflow Diagram
Figure 2: Standardized LC-MS/MS Bioanalytical Workflow for Adamantane Derivatives.[7][8]
References
Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. National Institutes of Health (NIH).Link
Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Antimicrobial Agents and Chemotherapy.Link
Pharmacokinetics of memantine in rats and mice. PLOS Currents.Link
Transport of amantadine and rimantadine through the blood-brain barrier. Journal of Pharmacology and Experimental Therapeutics.Link
Development of an LC-MS/MS method for amantadine detection in human plasma. Frontiers in Pharmacology.Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Adamantane derivatives—specifically Memantine , Amantadine , and Rimantadine —present a notorious challenge in pharmaceutical analysis. Their rigid, cage-like lipophilic structure (
) lacks the conjugated -systems required for UV-Vis detection. Historically, this forced laboratories to rely on Gas Chromatography (GC-FID/MS) or low-sensitivity Refractive Index (RI) detectors.
This guide validates two modern alternatives that outperform legacy methods: Direct LC-Charged Aerosol Detection (CAD) for high-throughput screening and In-Situ Derivatization LC-MS/MS for trace-level bioanalysis. We provide experimental protocols, comparative data, and a decision framework to select the right tool for your sensitivity requirements.
The Analytical Challenge: The "Invisible" Molecule
The core difficulty in analyzing adamantanes is the lack of a chromophore .
UV-Vis/PDA: Ineffective. Signal-to-noise ratios are poor even at low wavelengths (<210 nm), where solvent cut-off interference is high.
GC-MS: Effective but limited by sample preparation. Biological fluids require complex extraction and often derivatization to improve volatility and peak shape.
LC-MS (Direct): Poor ionization efficiency in ESI(+) mode due to the high lipophilicity and lack of polarizable functional groups on the cage structure.
Decision Matrix: Selecting the Right Methodology
The following decision tree illustrates the logical selection process based on sample matrix and required sensitivity (LOD).
Figure 1: Analytical Decision Matrix. Select LC-CAD for formulation control and Derivatization LC-MS/MS for pharmacokinetic (PK) studies.
Comparative Analysis: Performance Metrics
The following data summarizes validation studies conducted on Memantine HCl.
Parameter
Method A: Direct LC-CAD
Method B: Deriv-LC-MS/MS
Legacy: GC-FID
Principle
Mass-sensitive (Universal)
ESI+ Ionization of Derivative
Flame Ionization
Derivatization
None (Direct Injection)
Required (Dansyl Chloride)
Optional (Acetylation)
Linearity ()
> 0.995 (Quadratic fit often needed)
> 0.999 (Linear)
> 0.998
LOD (Limit of Detection)
~10–50 ng/mL
0.5–1.0 ng/mL
~100 ng/mL
Precision (RSD)
< 2.0%
< 3.5%
< 2.0%
Throughput
High (10 min run)
Medium (Prep time + 15 min run)
Low (Long cooling cycles)
Primary Use Case
Dissolution testing, Assay, Content Uniformity
PK Studies, Genotoxic Impurities
Residual Solvents
Detailed Experimental Protocols
Method A: Direct LC-CAD (The "Workhorse" Method)
Why this works: CAD detects any non-volatile analyte by measuring the charge transferred to particles formed after mobile phase evaporation. It is independent of optical properties.[1]
Instrument: UHPLC coupled with Corona Veo or similar CAD.
Column: C18 Charged Surface Hybrid (CSH),
mm, 1.7 µm.
Mobile Phase:
A: 0.1% Formic Acid in Water (Volatile buffer is critical for CAD).
Method B: Novel Derivatization LC-MS/MS (The High-Sensitivity Solution)
Why this works: Native adamantanes ionize poorly. Derivatizing with Dansyl Chloride introduces a sulfonamide moiety that is highly ionizable in ESI(+) mode and adds lipophilicity for better retention, removing matrix suppression effects.
Workflow Diagram: Dansyl Chloride Derivatization
Figure 2: Pre-column derivatization workflow. The alkaline pH is critical to deprotonate the amine, facilitating nucleophilic attack on the sulfonyl chloride.
Step-by-Step Protocol (Method B)
Preparation: Mix 100 µL of sample (plasma extract or standard) with 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.5).
Reaction: Add 200 µL of Dansyl Chloride solution (1 mg/mL in Acetone). Vortex for 30 seconds.
Incubation: Heat at 60°C for 20 minutes in a heating block. (Dark conditions recommended).
Quenching: Stop reaction by adding 20 µL of 5% Formic Acid.
Analysis: Inject 5 µL into the LC-MS/MS system.
Transition (Memantine-Dansyl): Precursor
413.2 Product 179.1 (Dansyl fragment).
Scientific Integrity & Validation (ICH Q2(R2))
To ensure these methods are "self-validating" and compliant with the 2024 ICH Q2(R2) revision, you must incorporate the following controls:
Specificity & Stress Testing
LC-CAD: Must demonstrate separation from degradation products. Since CAD is universal, ensure mobile phase background is stable.
LC-MS: Monitor the "crosstalk" between the derivatizing agent excess and the analyte. The Dansyl-OH byproduct elutes early; ensure it does not suppress the analyte signal.
Linearity & Range
LC-CAD Warning: CAD response is curvilinear. For wide ranges, use a quadratic regression (
) or log-log plot. Do not force a linear fit through zero unless working in a very narrow range (< 1 order of magnitude).
Deriv-LC-MS: Strict linearity (
) is expected. Use a deuterated internal standard (e.g., Memantine-d3) added before derivatization to correct for reaction efficiency variability.
Accuracy (Recovery)
Perform spike-recovery studies at 50%, 100%, and 150% of the target concentration.
Acceptance Criteria: 98.0% – 102.0% for Assay (Method A); 85% – 115% for Bioanalysis (Method B).
References
International Council for Harmonisation (ICH). (2024).[3] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
Holzgrabe, U., et al. (2019). Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A. [Link]
Narola, B., et al. (2010). Validated stability-indicating HPLC assay for the determination of memantine hydrochloride with UV-detection using pre-column derivatization. Journal of Chromatographic Science. [Link]
Kishore, P., et al. (2014). A Pre-Column Derivatization Technique for the Development and Validation of a HPLC-UV Method for the Determination of Amantadine. Acta Chimica & Pharmaceutica Indica. [Link]
Overcoming the S31N Barrier: A Comparative Guide to Next-Gen M2 Inhibitors vs. Standard of Care
Executive Summary The efficacy of adamantane-based antivirals (amantadine, rimantadine) has been nullified by the widespread prevalence (>95%) of the S31N mutation in the Influenza A M2 proton channel. This mutation intr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The efficacy of adamantane-based antivirals (amantadine, rimantadine) has been nullified by the widespread prevalence (>95%) of the S31N mutation in the Influenza A M2 proton channel. This mutation introduces a polar asparagine residue into the hydrophobic pore, destabilizing the binding of traditional adamantanes.
This guide provides a technical comparison of rimantadine against current standard-of-care alternatives (Oseltamivir, Baloxavir) and emerging next-generation M2 inhibitors (e.g., spiro-adamantanes, M2WJ332). It details the mechanistic failure of rimantadine and outlines a validated experimental workflow for identifying resistance-breaking compounds using Two-Electrode Voltage Clamp (TEVC) electrophysiology and Plaque Reduction Assays.
Mechanism of Action & Resistance: The S31N Blockade
The M2 protein is a homotetrameric proton channel essential for viral uncoating. It acidifies the viral interior within the endosome, triggering ribonucleoprotein (RNP) release.
Wild-Type (WT) Mechanism: Rimantadine binds in the channel pore (residues 27–31), acting as a "cork." The hydrophobic adamantane cage fits snugly, and its ammonium group interacts with His37, blocking proton flux.
S31N Resistance Mechanism: The Serine-to-Asparagine mutation at position 31 widens the pore and increases hydration.
Steric & Electrostatic Failure: The bulky Asn31 side chain creates steric clashes and alters the electrostatic landscape.
Destabilization: Rimantadine fails to achieve stable residence time; the channel remains permeable to protons, allowing viral replication to proceed.
Visualization: M2 Channel Blocking Dynamics
The following diagram illustrates the structural logic of inhibition and resistance.
Caption: Comparative binding logic of Rimantadine vs. Next-Gen inhibitors in WT and S31N M2 channels.
Comparative Performance Analysis
The following table contrasts the performance of legacy adamantanes with current clinical alternatives and emerging resistance-breakers.
Table 1: Comparative Efficacy Metrics
Feature
Rimantadine (Legacy)
Oseltamivir (Standard of Care)
Baloxavir (New Clinical)
Next-Gen M2 Inhibitors (Experimental)
Target
M2 Ion Channel
Neuraminidase (NA)
PA Endonuclease
M2 Ion Channel (S31N)
Mechanism
Blocks H+ entry (Uncoating)
Prevents viral release
Halts mRNA replication
Blocks H+ entry (Uncoating)
Activity vs. WT
High ()
High ()
High ()
High ()
Activity vs. S31N
Resistant ()
Sensitive
Sensitive
Sensitive ()
Resistance Profile
>95% Circulating Strains
Low (<2%), but H275Y emerging
Low, but I38T emerging
Designed for S31N; V27A is a potential escape
Clinical Status
Not Recommended
FDA Approved
FDA Approved
Pre-clinical / Lead Optimization
Key Insight: While Oseltamivir and Baloxavir are effective, they target late-stage (release) and replication stages. Reviving the M2 target class (early-stage uncoating) with S31N-active compounds offers a critical "first line of defense" synergy for combination therapies.
Experimental Protocols for Validation
To develop a "resistance-breaker," you must validate activity using two orthogonal methods: Functional (Electrophysiology) and Virological (Plaque Assay) .
Protocol A: Two-Electrode Voltage Clamp (TEVC)
Objective: Directly measure the inhibition of proton current in M2-expressing Xenopus oocytes. This is the gold standard for proving channel blockade.
Causality & Logic:
Why Oocytes? They have low background proton conductance, allowing isolation of M2 currents.
Why pH 5.5? M2 is acid-activated; low pH mimics the endosomal environment.
Step-by-Step Workflow:
cRNA Preparation: Linearize plasmid containing S31N-M2 (or WT) gene. Transcribe into cRNA using T7 polymerase.
Injection: Inject 5–10 ng of cRNA into stage V–VI Xenopus laevis oocytes. Incubate at 18°C for 48–72 hours to allow protein expression.
Setup: Place oocyte in the recording chamber filled with Barth’s solution (pH 7.4). Impale with two agarose-cushioned microelectrodes (0.5–3 MΩ resistance).
Activation: Peruse with pH 5.5 recording buffer . Observe the inward current (
) representing proton flux.
Drug Application: Peruse with pH 5.5 buffer + Test Compound (e.g., 100 µM initially, then titrate).
Measurement: Record the residual current. Calculate % inhibition:
Protocol B: Plaque Reduction Assay
Objective: Confirm that channel inhibition translates to halted viral replication in mammalian cells.
Causality & Logic:
Why MDCK Cells? They are highly permissive to Influenza A.
Why TPCK-Trypsin? Trypsin is required to cleave the viral Hemagglutinin (HA0 -> HA1/HA2), activating the virus for multiple rounds of infection (plaque formation). Without it, the virus cannot spread.
Step-by-Step Workflow:
Seeding: Seed MDCK cells in 6-well plates (
cells/well). Incubate overnight to form a confluent monolayer.
Infection: Wash cells with PBS.[1][2][3][4] Infect with Influenza A (S31N strain, e.g., A/Calif/07/2009) at ~50-100 PFU/well. Adsorb for 1 hour at 37°C.
Treatment: Remove inoculum.[1][4] Add Agarose Overlay (0.8% agarose + MEM + 1 µg/mL TPCK-trypsin) containing the Test Compound at serial dilutions.
Incubation: Incubate for 48–72 hours at 37°C/5% CO2. The agarose prevents viral diffusion, localizing infection to "plaques."[5]
Fixation & Staining: Fix with 10% formalin.[4] Remove agarose.[4] Stain with 1% Crystal Violet.[4]
Analysis: Count plaques. Plot % Plaque Reduction vs. Log[Concentration] to determine
.
Strategic Screening Workflow
This diagram outlines the decision tree for validating a novel adamantane derivative (e.g., a spiro-piperidine or benzyl-adamantane).
Caption: Systematic workflow for filtering M2 channel inhibitors from design to lead candidate.
References
Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society.
[Link]
Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus. PNAS.
[Link]
Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus. Journal of Medicinal Chemistry.
[Link]
Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society.
[Link]
Influenza polymerase inhibitor resistance: Assessment of the current state of the art. Influenza and Other Respiratory Viruses.
[Link]
Objective: Safe, compliant, and permanent disposal of 3-(4-Methylphenyl)adamantane-1-carboxylic acid (CAS 56531-69-2).
Primary Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2][3]
Disposal Method: High-Temperature Incineration (Combustible Organic Waste).[3]
Prohibited Actions: Do NOT discharge into municipal sewage systems, sinks, or general trash.[3]
Chemical Identity & Hazard Profile
Effective disposal requires accurate identification.[3] This compound is a lipophilic, organic acid.[3] Its adamantane cage structure confers high stability and lipophilicity, while the carboxylic acid group provides specific reactivity with bases.[3]
Parameter
Data Specification
Chemical Name
3-(4-Methylphenyl)adamantane-1-carboxylic acid
CAS Number
56531-69-2
Molecular Formula
C₁₈H₂₂O₂
Molecular Weight
270.37 g/mol
Physical State
Solid (White to off-white powder)
Solubility
Soluble in DMSO, DCM, Methanol; Insoluble in water
Acidity
Weakly acidic (Carboxylic acid moiety)
Risk Assessment Logic:
Stability: The adamantane core renders this compound chemically stable and resistant to rapid biodegradation.[3] This persistence mandates incineration over chemical neutralization.[3]
Reactivity: As a carboxylic acid, it will react with strong bases to form salts.[3] It is incompatible with strong oxidizing agents.[3]
Pre-Disposal Safety Protocol (The "Self-Validating System")
Before initiating disposal, establish a safety barrier.[3] This protocol acts as a self-validating system: if you cannot fulfill the PPE requirements, you are not equipped to handle the waste.[3]
Personal Protective Equipment (PPE) Matrix
Zone
Requirement
Rationale
Respiratory
N95 or P100 Respirator
Prevents inhalation of fine particulates during weighing or transfer.[3]
Applicable for: Expired stocks, surplus powder, or spill cleanup residues.[3]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[3] Ensure the lid has a chemically resistant liner (Teflon/PTFE).[3]
Labeling: Affix a hazardous waste label immediately.
Transfer: Transfer solid carefully to avoid dust generation. Wipe the container threads before closing to ensure a tight seal.[3]
Final Disposition: Route to High-Temperature Incineration .
Workflow B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures, HPLC effluent, or mother liquors (e.g., in DMSO, DCM, or Methanol).[3]
Segregation: Do not mix with aqueous acid/base streams if the solvent is halogenated (e.g., DCM).[3]
Classification:
If solvent is DCM : Segregate into Halogenated Organic Waste .[3]
If solvent is DMSO/Methanol : Segregate into Non-Halogenated Organic Waste .[3]
pH Check: Ensure the solution pH is neutral to slightly acidic (pH 4-7). If highly basic, the compound exists as a salt; this does not change the disposal route (Incineration) but prevents exothermic reactions in the waste drum.[3]
Workflow C: Contaminated Debris
Applicable for: Weigh boats, pipette tips, gloves, and paper towels.[3]
Collection: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
Secondary Containment: Place the sealed bag into a rigid "Solid Hazardous Waste" drum.
Sharps: Contaminated needles/syringes must go into a rigid Red Sharps Container, labeled "Chemical Contaminated Sharps."[3]
Visualized Decision Logic
The following diagrams illustrate the logical flow for waste segregation and the specific disposal pathway.
Figure 1: Waste Stream Segregation Logic
Caption: Decision matrix for segregating waste streams based on physical state and solvent compatibility.
Figure 2: Spill Response Pathway[3]
Caption: Immediate operational response workflow for dry or liquid spills in the laboratory.
Emergency Procedures
In Case of Spill:
Dry Powder: Do not sweep dry dust (risk of aerosolization).[3] Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.[3]
Solution: Absorb with vermiculite, sand, or commercial spill pads.[3]
First Aid (Exposure):
Eye Contact: Rinse cautiously with water for 15 minutes.[3][6] Remove contact lenses if present.[1][3][6]
Skin Contact: Wash with abundant soap and water.[1][3][6] The lipophilic nature requires thorough washing to remove residues.[3]
Regulatory Compliance & Classification
RCRA (USA): Not a P-listed or U-listed acute hazardous waste, but must be characterized.[3] Typically classified as D001 (Ignitable) if in organic solvent or general "Hazardous Waste" due to toxicity/irritation potential.[3]
EPA Waste Code: Assign based on the solvent carrier (e.g., F002 for halogenated solvents).[3]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Methylphenyl)adamantane-1-carboxylic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-(4-Methylphenyl)adamantane-1-carboxylic acid. As a Senior Application Scientist, the following content is synth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-(4-Methylphenyl)adamantane-1-carboxylic acid. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally similar compounds and general best practices in laboratory chemical handling. The primary objective is to ensure the safety of all personnel—researchers, scientists, and drug development professionals—through a deep understanding of the potential hazards and the corresponding protective measures.
Understanding the Risks: Hazard Identification and Analysis
Adamantane-1-carboxylic acid is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. It is prudent to assume that 3-(4-Methylphenyl)adamantane-1-carboxylic acid presents similar, if not enhanced, hazards. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles.
Table 1: Hazard Summary and Potential Routes of Exposure
Hazard Classification
Potential Health Effects
Primary Routes of Exposure
Skin Irritant
Redness, itching, inflammation
Dermal Contact
Serious Eye Irritant
Severe irritation, potential for eye damage
Eye Contact
Respiratory Irritant
Coughing, shortness of breath, irritation of the respiratory tract
Inhalation of dust
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to create a self-validating system of safety.
Core Directive: A Multi-Layered PPE Strategy
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following protocols are designed to provide comprehensive protection against the identified hazards of 3-(4-Methylphenyl)adamantane-1-carboxylic acid.
Primary Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, it is crucial to utilize engineering controls to minimize exposure. All handling of 3-(4-Methylphenyl)adamantane-1-carboxylic acid as a solid or in solution should be conducted within a certified chemical fume hood to control airborne dust and vapors[1]. The work area should also be equipped with an emergency eyewash station and a safety shower, both of which should be readily accessible and tested regularly[1].
Essential Personal Protective Equipment
The minimum PPE for handling 3-(4-Methylphenyl)adamantane-1-carboxylic acid includes a laboratory coat, protective eyewear, and appropriate gloves[3].
Laboratory Coat: A clean, buttoned laboratory coat serves as a removable barrier to protect personal clothing and skin from contamination[4].
Protective Eyewear: Chemical splash goggles are required to provide a seal around the eyes, protecting them from dust particles and splashes[1]. Standard safety glasses with side shields may not provide adequate protection.
Gloves: Nitrile gloves are the standard for handling many laboratory chemicals. For tasks with a higher risk of splash or prolonged handling, consider double-gloving or using heavier-duty gloves[3]. Always inspect gloves for any signs of degradation or puncture before use.
Respiratory Protection: When Engineering Controls Are Not Enough
In situations where dust generation is unavoidable and cannot be adequately controlled by a fume hood, respiratory protection is necessary[1]. A NIOSH-approved air-purifying respirator with a particulate filter (N95 or better) should be used. All personnel requiring respiratory protection must be properly fit-tested and trained in its use.
Step-by-Step PPE Protocol for Handling Solid Compound
Preparation: Before entering the laboratory, ensure you are wearing long pants and closed-toe shoes[3].
Donning PPE:
Put on a clean laboratory coat, ensuring it is fully buttoned.
Don chemical splash goggles.
Wash and dry your hands thoroughly.
Don the first pair of nitrile gloves.
If required by your risk assessment, don a second pair of nitrile gloves.
Handling: Conduct all manipulations of the solid compound within a chemical fume hood.
Doffing PPE:
Remove the outer pair of gloves (if double-gloved) and dispose of them in the appropriate chemical waste container.
Remove the laboratory coat, turning it inside out to contain any potential contamination.
Remove the inner pair of gloves and dispose of them.
Remove your safety goggles.
Wash your hands thoroughly with soap and water.
Diagram 1: PPE Selection Workflow
A workflow for selecting appropriate PPE.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include proper handling, storage, and disposal procedures.
Handling and Storage
Handling: Avoid all direct contact with the compound. Do not breathe in dust[5]. After handling, wash your hands and any exposed skin thoroughly[1].
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[1][5]. Keep it away from incompatible materials such as strong oxidizing agents[1].
Spill Management
In the event of a spill, evacuate the immediate area and prevent the spread of dust. Clean up spills immediately, wearing the appropriate PPE. Sweep up the solid material and place it into a suitable, labeled container for disposal[6]. Avoid generating dust during cleanup.
Disposal Plan
All waste containing 3-(4-Methylphenyl)adamantane-1-carboxylic acid must be treated as hazardous chemical waste.
Waste Identification: Segregate all waste contaminated with this compound, including disposable gloves, weighing papers, and contaminated labware.
Containerization: Place all solid waste in a clearly labeled, sealed container.
Disposal: Dispose of the chemical waste through an approved waste disposal plant[1][2]. Do not dispose of it down the drain or in the regular trash.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing any contaminated clothing. Seek medical attention if irritation persists[5].
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[5].
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 3-(4-Methylphenyl)adamantane-1-carboxylic acid, ensuring both personal well-being and the integrity of their scientific endeavors.
References
Thermo Fisher Scientific. (2025). Safety Data Sheet for Adamantane-1-carboxylic acid.
Synquest Labs. (n.d.). Safety Data Sheet for Adamantane-1-carboxylic acid.
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Adamantanone, 98% (GC).
CLEAPSS Science. (n.d.). Student Safety Sheets.
BenchChem. (2025). Essential Guide to the Safe Disposal of Adamantane, 1-thiocyanatomethyl-.
Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
Sigma-Aldrich. (2024). Safety Data Sheet for Adamantane.
Acros Organics. (2025). Safety Data Sheet for 1-Adamantanecarboxylic acid.
Carl ROTH. (n.d.). Safety Data Sheet: 1-Adamantanecarboxylic acid.
BenchChem. (n.d.). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
CHEMM. (n.d.). Personal Protective Equipment (PPE).
American Chemistry Council. (n.d.). Protective Equipment.
National Institutes of Health. (2017). Adamantane in Drug Delivery Systems and Surface Recognition.
Organic Syntheses. (n.d.). Adamantane.
ResearchGate. (n.d.). Four-Directional Synthesis of Adamantane Derivatives.
University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.